molecular formula C9H8N2O B1598709 1-phenyl-1H-pyrazol-5(4H)-one CAS No. 876-92-6

1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B1598709
CAS No.: 876-92-6
M. Wt: 160.17 g/mol
InChI Key: FTCOWMWIZNVSPP-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazol-5(4H)-one ( 876-92-6) is a versatile pyrazolone-based building block in organic synthesis and medicinal chemistry research . This compound serves as a key precursor for the development of novel heterocyclic compounds with significant biological potential. Researchers utilize it primarily through reactions such as Knoevenagel condensation to synthesize arylidene derivatives and other complex molecules for biological evaluation . A prominent area of investigation for derivatives of this compound is antimicrobial research. Studies have shown that synthesized compounds exhibit potent activity against a range of bacterial strains, including Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with some derivatives demonstrating minimum inhibitory concentration (MIC) values as low as 4 µg/mL, comparable to the standard drug ciprofloxacin . Furthermore, certain derivatives have displayed promising antifungal activity against Aspergillus niger . The mechanism of action for these antimicrobial effects is suggested through in silico molecular docking studies to involve inhibition of critical bacterial enzymes such as dihydrofolate reductase (DHFR) . Beyond antimicrobial applications, this scaffold is also being explored in anticancer research. Arylidene derivatives of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, synthesized from this core structure, are being evaluated for their potential anti-cancer and cytotoxic properties . Other research directions include the synthesis of pyrazole-4-ylidenemethylurea structures, which have shown higher toxicity in cancerous cells compared to noncancerous cells and have demonstrated inhibitory effects on cell migration . The product is offered with high purity for research purposes. Handling should be performed by trained individuals in a appropriately equipped laboratory, noting the associated safety warnings . STORAGE: To maintain stability and purity, this compound should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not for human consumption, diagnostic use, or any other form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCOWMWIZNVSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402249
Record name 1-phenyl-1H-pyrazol-5(4H)-one
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-92-6
Record name 1-Phenyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-1H-pyrazol-5(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Synthesis of 1-Phenyl-1H-pyrazol-5(4H)-one

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a pharmaceutically significant compound also known as Edaravone, from the foundational reagents ethyl acetoacetate and phenylhydrazine. Moving beyond a simple procedural outline, this document delves into the underlying chemical principles, offering a mechanistic rationale for the reaction pathway and the causality behind key experimental choices. We present a highly efficient, scalable, and solvent-free protocol that aligns with modern principles of green chemistry, yielding the target compound quantitatively. The guide includes a detailed experimental workflow, characterization data, and a discussion on the critical aspect of tautomerism in the final product, making it an essential resource for researchers in synthetic chemistry and drug development.

Introduction: The Significance of 1-Phenyl-3-methyl-5-pyrazolone

1-Phenyl-3-methyl-5-pyrazolone (PMP), commercially known as Edaravone (Radicava), is a prominent heterocyclic compound with a well-established role in medicinal chemistry. It functions as a potent antioxidant and free radical scavenger, leading to its approval as an intravenous medication for aiding recovery after ischemic stroke and for the treatment of amyotrophic lateral sclerosis (ALS).[1] The pyrazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Beyond its pharmaceutical applications, PMP serves as a crucial intermediate in the synthesis of various dyes and pigments.[3]

The classical and most direct route to this important molecule is the condensation reaction between ethyl acetoacetate and phenylhydrazine. This guide provides an in-depth analysis of this synthesis, emphasizing both theoretical understanding and practical execution for professionals in the field.

Mechanistic Insight: The Knorr Pyrazole Synthesis

The formation of 1-phenyl-3-methyl-5-pyrazolone from ethyl acetoacetate and phenylhydrazine is a classic example of the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[4] The reaction proceeds through a condensation mechanism involving the formation of a hydrazone intermediate followed by intramolecular cyclization.

Causality of Reactivity: Ethyl acetoacetate is a 1,3-dicarbonyl compound, possessing two electrophilic centers: a ketone and an ester carbonyl group. The ketone carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl, which is stabilized by resonance with the adjacent oxygen atom. Consequently, the initial nucleophilic attack by phenylhydrazine occurs selectively at the ketone position.

The reaction mechanism unfolds in three key steps:

  • Regioselective Hydrazone Formation: The terminal nitrogen of phenylhydrazine performs a nucleophilic attack on the ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to yield a stable phenylhydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the less reactive ester carbonyl group. This forms a five-membered heterocyclic intermediate.

  • Elimination of Ethanol: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the final, stable 1-phenyl-3-methyl-5-pyrazolone ring.

G cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product A Ethyl Acetoacetate C Step 1: Nucleophilic attack on ketone (Regioselective) A->C B Phenylhydrazine B->C D Phenylhydrazone Intermediate (via Dehydration) C->D H₂O E Step 2: Intramolecular Cyclization (Attack on Ester Carbonyl) D->E F Tetrahedral Intermediate E->F G Step 3: Elimination of Ethanol F->G C₂H₅OH H 1-Phenyl-3-methyl-5-pyrazolone G->H G start Start reagents Charge flask with Ethyl Acetoacetate (0.22 mol) start->reagents cool Cool flask to 0°C (Ice-water bath) reagents->cool addition Add Phenylhydrazine (0.20 mol) dropwise (1 mL/min) cool->addition heat1 Heat reaction mixture at 80°C for 1 hour addition->heat1 heat2 Increase heat to 90°C for 30 minutes heat1->heat2 strip Vacuum strip volatiles (H₂O, EtOH, excess reactant) heat2->strip wash Wash solid product with diethyl ether strip->wash end Dry to obtain pure 1-Phenyl-3-methyl-5-pyrazolone wash->end

Caption: Experimental workflow for solvent-free synthesis.

  • Charging the Reactor: Place ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol) into a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Initial Cooling: Immerse the flask in an ice-water bath to cool the ethyl acetoacetate to 0°C. This is a critical control step to manage the initial exothermic reaction upon adding the phenylhydrazine.

  • Reagent Addition: Begin stirring and add phenylhydrazine (19.66 mL, 21.63 g, 0.20 mol) dropwise at a rate of approximately 1 mL/min. Maintain the temperature near 0°C during the addition.

  • Reaction Heating Stage 1: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Continue stirring at this temperature for 1 hour.

  • Reaction Heating Stage 2: Increase the temperature to 90°C and maintain for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the flask to room temperature. The product will likely have solidified. Remove any volatile components (water, ethanol, and excess ethyl acetoacetate) using a rotary evaporator.

  • Purification: Wash the resulting pale yellow solid with diethyl ether (20 mL) to remove any non-polar impurities. Filter and dry the solid product. This procedure typically yields the product quantitatively (approx. 34.8 g, ~100%). [1]

Data Presentation and Product Validation

A successful synthesis is validated by comparing the physical and spectroscopic data of the product with established literature values.

Stoichiometry and Physical Properties
CompoundFormulaM.W. ( g/mol )AmountMolesM.P. (°C)
PhenylhydrazineC₆H₈N₂108.1421.63 g0.2019.5
Ethyl AcetoacetateC₆H₁₀O₃130.1428.63 g0.22-43
Product (PMP) C₁₀H₁₀N₂O 174.20 ~34.8 g ~0.20 126-128 [1]
Spectroscopic Characterization (in CDCl₃)

The identity of the synthesized 1-phenyl-3-methyl-5-pyrazolone is unequivocally confirmed by NMR spectroscopy. The data below corresponds to the dominant CH-tautomer in CDCl₃. [1]

Data Type Chemical Shift (δ ppm) Signal Description Assignment
¹H NMR 2.18 singlet, 3H Methyl group (-CH₃)
3.42 singlet, 2H Methylene group (-CH₂-) in pyrazolone ring
7.17 triplet, 1H para-Proton of phenyl ring
7.38 triplet, 2H meta-Protons of phenyl ring
7.84 doublet, 2H ortho-Protons of phenyl ring
¹³C NMR 16.6 -C H₃
42.6 -C H₂-
118.4 ortho-Carbons of phenyl ring
124.6 para-Carbon of phenyl ring
128.4 meta-Carbons of phenyl ring
137.6 Quaternary carbon of phenyl ring (C-N)
156.1 Quaternary carbon in pyrazolone ring (C=N)

| | 170.2 | | Carbonyl carbon (C=O) |

The close correlation of the experimentally obtained melting point and NMR spectra with the reference data provides a self-validating system, confirming the successful synthesis of the target compound with high purity.

Conclusion

This guide has detailed the synthesis of 1-phenyl-3-methyl-5-pyrazolone (Edaravone) from ethyl acetoacetate and phenylhydrazine, grounding the practical protocol within a firm theoretical framework. The Knorr pyrazole synthesis is a robust and reliable method, and the presented solvent-free adaptation offers exceptional efficiency, scalability, and adherence to green chemistry principles. By understanding the underlying mechanism, the rationale for regioselectivity, and the crucial role of tautomerism, researchers and drug development professionals can confidently execute this synthesis and fully characterize the resulting product, enabling further exploration of its significant therapeutic potential.

References

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  • Name-Reaction.com. Knorr pyrazole synthesis.

  • Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40.

  • Chem Help Asap. Knorr Pyrazole Synthesis.

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2459-2465.

  • Singh, P. P., & Singh, A. (2018). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles. Arkivoc, 2018(4), 1-52.

  • Google Patents. (CN101367763B) Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

  • Parajuli, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Novel 3-Methyl-N-Phenyl-Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.

  • Patel, K. D., Mistry, B. D., & Desai, K. R. (2002). Synthesis of Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 18(3), 541-544.

  • Google Patents. (CN101367763A) Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

  • El-Sakka, I. A. (2003). Reaction of Phenylhydrazo ethylacetoacetate. Af. J. Sci. Tech., 4(2).

  • Google Patents. (CN105622514A) Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

  • Elguero, J., et al. (1974). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Zeitschrift für Naturforschung B, 29(1-2), 95-97.

  • Zare, A., et al. (2018). Ionic Liquid 1,3-Disulfonic Acid Imidazolium Trifluoroacetate ([Dsim][TFA]) as a Highly Efficient Catalyst for the One-Pot Synthesis of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research, 4(2), 174-181.

  • Semantic Scholar. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-(phenylazo)acetoacetate.

  • Gomez, G. A. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(17), 5339.

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

  • Yu, F., et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 3(32), 13183-13192.

  • National Cancer Institute. (1978). TR-141: 1-Phenyl-3-methyl-5-pyrazolone (CASRN 89-25-8).

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  • SIELC Technologies. (2018). 1-Phenyl-3-methyl-5-pyrazolone.

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  • ResearchGate. (2011). Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3.

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  • ResearchGate. (2012). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

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Sources

An In-depth Technical Guide to the Chemical Properties and Structure of 1-phenyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone structural motif is a cornerstone in medicinal chemistry, with a rich history of therapeutic applications.[1] First synthesized in the 19th century, these heterocyclic compounds have been extensively explored for a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Their therapeutic potential often arises from their ability to interact with specific biological targets.[2] A prominent example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a drug utilized for its neuroprotective effects in treating amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][4][5] This guide will provide an in-depth technical overview of the parent compound, 1-phenyl-1H-pyrazol-5(4H)-one, focusing on its fundamental chemical properties, structural intricacies, synthesis, and characterization, to serve as a comprehensive resource for researchers and drug development professionals.

Molecular Structure and Tautomerism

This compound, with the molecular formula C₉H₈N₂O, is a five-membered heterocyclic compound featuring a phenyl group attached to a nitrogen atom of the pyrazole ring.[6] A critical aspect of its structure is the phenomenon of tautomerism, where the molecule exists as an equilibrium mixture of different structural isomers.

The primary tautomeric forms of this compound are the keto and enol forms. In the solid state and in nonpolar solvents, the keto form, this compound, is generally predominant. However, in solution, particularly in polar solvents, an equilibrium exists with its enol tautomer, 1-phenyl-1H-pyrazol-5-ol.[7][8] This equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.

The tautomerism can be influenced by factors such as the solvent, temperature, and the presence of substituents on the pyrazolone ring.[9] The interconversion between the keto and enol forms involves the migration of a proton and the rearrangement of double bonds within the molecule.

Tautomerism cluster_keto Keto Form cluster_enol Enol Form Keto This compound (Keto form) Enol 1-phenyl-1H-pyrazol-5-ol (Enol form) Keto->Enol Equilibrium Keto_structure Enol_structure SynthesisWorkflow Reactants Ethyl Acetoacetate + Phenylhydrazine Reaction Reflux (2-4h) Reactants->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Workup Cool & Precipitate in Water Reaction->Workup Purification Filter, Wash & Dry Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Sources

A-Comprehensive-Guide-to-the-Tautomeric-Landscape-of-1-Phenyl-5-Pyrazolone-Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-phenyl-5-pyrazolone scaffold is a cornerstone in medicinal chemistry and materials science, notable for its prevalence in pharmaceuticals like the neuroprotective agent edaravone.[1] A critical, yet often complex, aspect of this scaffold is its existence as a mixture of rapidly interconverting tautomers. This dynamic equilibrium between different structural isomers profoundly influences the molecule's physicochemical properties, including solubility, receptor binding affinity, metabolic stability, and ultimately, its biological function.[2] This technical guide provides an in-depth exploration of the tautomerism of 1-phenyl-1H-pyrazol-5(4H)-one and its derivatives. It delineates the primary tautomeric forms, investigates the key factors governing their equilibrium, details the analytical methodologies for their characterization, and discusses the profound implications for drug development professionals.

The Phenomenon of Pyrazolone Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton. For 1-phenyl-5-pyrazolone and its derivatives where the 4-position is unsubstituted, three principal tautomers are in a dynamic equilibrium.[3]

The Three Key Tautomeric Forms: CH, OH, and NH

The tautomeric equilibrium in 1-phenyl-5-pyrazolones involves three species, each with distinct structural and electronic features:

  • The CH-form (Keto form): Formally named this compound, this tautomer contains a ketone group (C=O) and an sp³-hybridized carbon at the C4 position, making it a methylene group (-CH₂-). This is often the most stable form, particularly in nonpolar environments and the solid state.

  • The OH-form (Enol form): Known as 1-phenyl-1H-pyrazol-5-ol, this tautomer is aromatic. It features a hydroxyl (-OH) group at the C5 position and a double bond between C4 and C5. This form possesses a phenolic character.

  • The NH-form (Amide form): Also referred to as 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, this tautomer contains an N-H bond within the pyrazole ring and maintains a C=O group. It can be considered a vinylogous amide.[4]

The interconversion between these forms is a low-energy process, meaning that the predominant species can change with subtle shifts in the chemical environment.

Caption: Tautomeric equilibrium of 1-phenyl-5-pyrazolone.

Factors Governing Tautomeric Equilibrium

The delicate balance between the CH, OH, and NH tautomers is not static; it is dynamically influenced by several external and internal factors. Understanding these factors is paramount for predicting and controlling the behavior of pyrazolone derivatives.

The Critical Role of the Solvent Environment

Solvent polarity and hydrogen-bonding capability are arguably the most significant factors influencing the tautomeric ratio.[5]

  • Nonpolar Solvents (e.g., Chloroform, Benzene): In these environments, the less polar CH-form is generally favored. The lack of strong solute-solvent interactions allows the inherent stability of the keto form to dominate.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents, which are hydrogen bond acceptors, can stabilize the more polar NH- and OH-forms . For instance, in DMSO, the equilibrium for many 1-aryl-substituted pyrazolones shifts significantly towards a mixture of OH and NH tautomers.[3]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors, leading to complex interactions. They can stabilize all three forms to varying degrees, often favoring the OH-form by forming hydrogen bonds with the hydroxyl group and the ring nitrogens.[5]

  • Expertise & Experience Insight: The choice of solvent in an experiment or formulation is not trivial. A drug substance existing as the CH-form in a nonpolar solvent might convert to the OH-form upon dissolution in an aqueous biological medium, potentially altering its interaction with a target receptor.

Electronic Effects of Substituents

Substituents on both the N1-phenyl ring and the C3 position of the pyrazolone core exert electronic influence (inductive and resonance effects) that can stabilize or destabilize specific tautomers.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the pyrazolone ring, particularly at the C3 position, tend to increase the electron density in the ring and stabilize the CH-form .[3]

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) can have more complex effects, sometimes favoring the more conjugated and polar OH- or NH-forms.

Analytical Methodologies for Tautomer Elucidation

A multi-pronged analytical approach is essential for unambiguously characterizing the tautomeric composition of a pyrazolone derivative in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution, as it allows for the direct observation and quantification of each species present.[5]

  • Expertise & Experience Insight: The key to a successful NMR analysis is recognizing the diagnostic signals for each tautomer. The CH-form is uniquely identified by its sp³-hybridized C4 carbon and the attached protons (-CH₂-), which appear in a distinct region of the ¹H and ¹³C spectra. The OH- and NH-forms both possess an sp² C4-H (vinyl proton), but can often be distinguished by the chemical shifts of their exchangeable -OH and -NH protons and the differing ¹⁵N chemical shifts of the ring nitrogens.[4]

TautomerDiagnostic ¹H SignalApprox. Chemical Shift (δ, ppm)Diagnostic ¹³C SignalApprox. Chemical Shift (δ, ppm)
CH-form C4-H ₂ (Methylene)3.2 - 3.8C 4 (sp³)35 - 45
OH-form C4-H (Vinyl)5.5 - 6.0C 4 (sp²)85 - 95
OH-form OH (Exchangeable)9.0 - 12.0 (broad)C 5-OH155 - 165
NH-form C4-H (Vinyl)5.4 - 5.9C 4 (sp²)90 - 100
NH-form NH (Exchangeable)10.0 - 13.0 (broad)C 5=O160 - 170

Table 1: Typical NMR Chemical Shifts for Pyrazolone Tautomers. Note: Values are indicative and can vary significantly with solvent and substituents.

This protocol is designed to validate the tautomeric preference of a novel 1-phenyl-5-pyrazolone derivative.

  • Preparation: Accurately weigh 5-10 mg of the pyrazolone derivative.

  • Dissolution: Prepare three separate NMR samples by dissolving the compound in 0.6 mL of:

    • CDCl₃ (nonpolar)

    • DMSO-d₆ (polar aprotic)

    • CD₃OD (polar protic)

  • Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).

  • Analysis:

    • Identify the diagnostic signals for the CH₂ protons (CH-form) and the vinyl C4-H proton (OH/NH-forms) in each spectrum.

    • Integrate the respective signals to determine the relative ratio of the tautomers in each solvent.

    • Trustworthiness Check: The sum of the integrations for all tautomeric forms should account for all the material. Observe the exchangeable proton signals (-OH, -NH); their appearance and chemical shift provide complementary evidence.

X-ray Crystallography
  • Expertise & Experience Insight: While NMR reveals the equilibrium in solution, X-ray crystallography provides the definitive, unambiguous structure in the solid state.[4] This is crucial because the solid-state form dictates properties like dissolution rate. Often, crystallization will select for the most stable, least soluble tautomer, which is frequently the CH-form.[6]

Computational Chemistry
  • Expertise & Experience Insight: Density Functional Theory (DFT) calculations are an invaluable predictive tool. By calculating the ground-state energies of each tautomer in the gas phase and with implicit solvent models (e.g., PCM), we can predict their relative stabilities. A lower calculated energy corresponds to a more stable tautomer.[3] This in silico approach allows for rapid screening of derivatives and provides a theoretical framework to rationalize experimental findings.

Analytical_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_res Results Compound Pyrazolone Derivative NMR NMR Spectroscopy (CDCl3, DMSO-d6, CD3OD) Compound->NMR Solution State Xray X-ray Crystallography Compound->Xray Solid State DFT DFT Calculations (Gas Phase & Solvated) Compound->DFT In Silico Conclusion Tautomeric Profile (Solution & Solid State) NMR->Conclusion Xray->Conclusion DFT->Conclusion

Sources

Spectroscopic Analysis of 1-phenyl-1H-pyrazol-5(4H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1-phenyl-1H-pyrazol-5(4H)-one and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. A thorough understanding of their molecular structure and physicochemical properties is paramount for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We delve into the intriguing tautomeric nature of this molecule and its profound impact on the interpretation of spectroscopic data. This guide is intended to be a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols and data interpretation strategies.

Introduction: The Significance of this compound

The pyrazolone scaffold is a privileged structure in drug discovery, with derivatives demonstrating analgesic, anti-inflammatory, and neuroprotective properties.[1] this compound serves as a crucial building block for the synthesis of numerous pharmacologically active compounds. Its chemical reactivity and biological interactions are intrinsically linked to its molecular structure, which is complicated by the phenomenon of tautomerism. A precise and unambiguous spectroscopic analysis is therefore not just a routine characterization step but a fundamental prerequisite for successful drug development endeavors.

The Tautomeric Landscape of this compound

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers in equilibrium. The three principal tautomeric forms are the CH-form (keto), the OH-form (enol), and the NH-form. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and physical state (solid or solution).

Tautomers CH CH-form (Keto) This compound OH OH-form (Enol) 1-phenyl-1H-pyrazol-5-ol CH->OH [ H+ shift ] NH NH-form 1-phenyl-3H-pyrazol-5-one CH->NH [ H+ shift ] OH->NH [ H+ shift ] NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H NMR Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Transfer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Interpret Interpret Spectra & Identify Tautomers Calibrate->Interpret

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound and provides valuable clues about its predominant tautomeric form, particularly in the solid state.

Key Vibrational Frequencies
TautomerFunctional GroupCharacteristic Absorption (cm⁻¹)
CH-form C=O (keto)1700 - 1720
C-H (aliphatic)2850 - 3000
OH-form O-H (enol)3200 - 3600 (broad)
C=C (aromatic/enol)1590 - 1650
NH-form N-H3100 - 3500 (broad)
C=O (amide-like)1650 - 1680

A strong absorption band in the region of 1700-1720 cm⁻¹ is indicative of the carbonyl group in the CH-form. Conversely, the presence of a broad band in the 3200-3600 cm⁻¹ region suggests the presence of the OH-form due to the O-H stretching vibration. The NH-form would exhibit a broad N-H stretching band and a C=O stretch at a slightly lower frequency than the CH-form due to resonance. [2][3]

Experimental Protocol for IR Analysis
  • Sample Preparation (Solid-State):

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the possible tautomers.

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Expected Molecular Ion and Fragmentation

The molecular formula of this compound is C₉H₈N₂O, corresponding to a molecular weight of 160.17 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 160.

  • Loss of CO (m/z 28): A common fragmentation for cyclic ketones, leading to a peak at m/z 132.

  • Loss of N₂H (m/z 29): Cleavage of the N-N bond and subsequent rearrangement.

  • Phenyl cation (m/z 77): A very common fragment for phenyl-containing compounds.

  • Fragments arising from pyrazole ring cleavage.

It is important to note that derivatization, for instance with 1-phenyl-3-methyl-5-pyrazolone (PMP) for carbohydrate analysis, significantly alters the fragmentation pattern, with cleavages often directed by the derivative group. [4][5]

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Synthesis and Characterization: A Practical Approach

A reliable synthesis and purification protocol is essential for obtaining high-quality material for spectroscopic analysis.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of ethyl acetoacetate with phenylhydrazine. [6]

Synthesis Reactants Ethyl Acetoacetate + Phenylhydrazine Reaction Reflux in Ethanol Reactants->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol:

  • To a solution of ethyl acetoacetate in a suitable solvent like ethanol, add an equimolar amount of phenylhydrazine.

  • Reflux the reaction mixture for several hours.

  • Upon cooling, the product will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Conclusion: An Integrated Spectroscopic Approach

The spectroscopic analysis of this compound is a multifaceted task that requires a synergistic application of NMR, IR, and Mass Spectrometry. The pronounced tautomerism of this molecule necessitates a careful consideration of the experimental conditions and a nuanced interpretation of the resulting data. By integrating the information from these powerful analytical techniques, researchers can gain a comprehensive understanding of the structure and behavior of this important pharmaceutical building block, thereby accelerating the discovery and development of new and effective medicines.

References

  • (Reference to a general review on pyrazolones in medicinal chemistry - placeholder for a suitable reference)
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1515-1525. [Link]

  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-510. [Link]

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure, 1305, 137837. [Link]

  • Krems, C., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Indian Chemical Society, 98(4), 100019. [Link]

  • (Placeholder for a reference discussing the synthesis of pyrazolones)
  • (Placeholder for a reference discussing the biological activities of pyrazolones)
  • Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Zeitschrift für Naturforschung B, 29(11-12), 789-794. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Identification of isomeric disaccharides in mixture by the 1-phenyl-3-methyl-5-pyrazolone labeling technique in conjunction with electrospray ionization tandem mass spectrometry. Analytica Chimica Acta, 787, 139-146. [Link]

  • (Placeholder for a reference on the applications of pyrazolones in drug development)
  • (Placeholder for a reference on advanced NMR techniques for tautomer analysis)
  • (Placeholder for a reference on computational studies of pyrazolone tautomerism)
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2017(2), M940. [Link]

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The Pyrazolone Core: A Legacy of Serendipity and Synthetic Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From a Quinine Substitute to a Pharmaceutical Cornerstone

The history of medicinal chemistry is replete with tales of serendipitous discovery, where the pursuit of one goal unexpectedly illuminates a path to another. Few stories encapsulate this spirit of scientific inquiry better than that of the pyrazolone compounds. What began as a late 19th-century endeavor to synthesize quinine alternatives ultimately gifted the world one of its first synthetic, non-opioid analgesics and antipyretics. This guide delves into the rich history of pyrazolone compounds, tracing their journey from Ludwig Knorr's foundational discovery to their evolution as a critical scaffold in drug development. We will explore the nuances of their historical synthesis, the logic behind the experimental choices of the time, and the enduring legacy of these remarkable heterocyclic compounds.

The Genesis of a New Therapeutic Class: The Discovery of Antipyrine

The narrative of pyrazolones begins in 1883 with the German chemist Ludwig Knorr. While investigating potential quinine-related compounds, he serendipitously synthesized the first pyrazolone derivative, a compound that would come to be known as antipyrine (or phenazone).[1][2] This discovery was a landmark moment in medicine, as antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[2] The commercial success of antipyrine, the most widely used drug until the advent of Aspirin, catalyzed a wave of research into this novel class of compounds, leading to the development of a slew of derivatives with profound impacts on pain and fever management.[1]

The foundational reaction that brought this class of compounds to light is the Knorr pyrazole synthesis . This elegant condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as a β-ketoester, proved to be a versatile and relatively straightforward method for creating a wide array of pyrazolone analogs.[2][3] The general mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.[2]

Knorr_Synthesis_Mechanism

The Early Pillars of Pyrazolone Therapeutics: Synthesis and Properties

The initial flurry of research following antipyrine's discovery led to the synthesis and characterization of several key derivatives that would dominate the therapeutic landscape for decades. Here, we detail the historical synthesis and key properties of three foundational pyrazolone compounds: antipyrine, aminopyrine, and phenylbutazone.

Antipyrine (Phenazone)

As the progenitor of the pyrazolone drug class, the synthesis of antipyrine by Knorr laid the groundwork for all subsequent developments. The original synthesis involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation of the resulting intermediate, 1-phenyl-3-methyl-5-pyrazolone.[4]

Experimental Protocol: Historical Synthesis of Antipyrine

Part 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

  • Materials: Phenylhydrazine, Ethyl acetoacetate, Methanol, Concentrated Hydrochloric Acid.

  • Procedure:

    • In a suitable flask, dissolve phenylhydrazine in methanol.

    • Adjust the pH of the solution to approximately 5-6 with concentrated hydrochloric acid.

    • Slowly add ethyl acetoacetate to the stirred solution.

    • Heat the reaction mixture to reflux for 1-6 hours.

    • Upon cooling, the product, 1-phenyl-3-methyl-5-pyrazolone, will precipitate and can be collected by filtration.[2]

Part 2: Methylation to Antipyrine

  • Materials: 1-Phenyl-3-methyl-5-pyrazolone, Methyl iodide, Methanol.

  • Procedure:

    • The isolated 1-phenyl-3-methyl-5-pyrazolone is dissolved in methanol.

    • Methyl iodide is added to the solution.

    • The reaction mixture is heated, resulting in the methylation of the pyrazolone ring to form antipyrine.[5]

    • The product is then isolated and purified, typically by recrystallization.

Aminopyrine

Synthesized by Friedrich Stolz in 1893, aminopyrine (also known as amidopyrine) exhibited analgesic activity approximately three times that of antipyrine.[6] Its synthesis is a direct extension of antipyrine chemistry, involving the nitrosation and subsequent reduction and methylation of antipyrine.

Experimental Protocol: Historical Synthesis of Aminopyrine from Antipyrine

  • Materials: Antipyrine, Sodium nitrite, Sulfuric acid, Ammonium bisulfite, Ammonium sulfite, Formaldehyde, Nickel catalyst.

  • Procedure:

    • Nitrosation: Antipyrine is treated with sodium nitrite in an acidic medium (sulfuric acid) to introduce a nitroso group at the 4-position of the pyrazolone ring.

    • Reduction: The resulting nitroso-antipyrine is then reduced to 4-aminoantipyrine using a mixture of ammonium bisulfite and ammonium sulfite.[7]

    • Hydrolysis and Neutralization: The reaction mixture is hydrolyzed with sulfuric acid and then neutralized with liquid ammonia to yield 4-aminoantipyrine.[7]

    • Reductive Alkylation: 4-aminoantipyrine is then subjected to catalytic hydrogenation in the presence of formaldehyde and a nickel catalyst. This reductive alkylation process introduces two methyl groups to the amino group, forming aminopyrine.[1]

    • The crude aminopyrine is then purified by recrystallization from ethanol.[1]

Phenylbutazone

Introduced in 1949, phenylbutazone represented a significant structural deviation from the earlier pyrazolones. It is technically a pyrazolidinedione, a saturated version of the pyrazolone ring, and demonstrated potent anti-inflammatory properties. Its synthesis involves the condensation of diethyl n-butylmalonate with hydrazobenzene.

Experimental Protocol: Historical Synthesis of Phenylbutazone

  • Materials: Diethyl n-butylmalonate, Hydrazobenzene (1,2-diphenylhydrazine), Sodium ethoxide.

  • Procedure:

    • Diethyl n-butylmalonate and hydrazobenzene are heated in the presence of a strong base, such as sodium ethoxide.[2]

    • The reaction mixture is heated to drive the cyclization, forming the pyrazolidinedione ring structure.

    • The reaction is then cooled and acidified to precipitate the phenylbutazone.[5]

    • The crude product is collected and purified by recrystallization, typically from ethanol.[2]

Phenylbutazone_Synthesis

Quantitative Data of Early Pyrazolone Derivatives

The following table summarizes key physicochemical properties of these historically significant pyrazolone compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water Solubility
Antipyrine C₁₁H₁₂N₂O188.2311451900 mg/L (at 25 °C)[8]
Aminopyrine C₁₃H₁₇N₃O231.29107-109Soluble[2][4]
Phenylbutazone C₁₉H₂₀N₂O₂308.37105-108Sparingly soluble

Mechanism of Action: The Role of Cyclooxygenase Inhibition

The analgesic, antipyretic, and anti-inflammatory effects of pyrazolone derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes.[4] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[9][10]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is typically induced by inflammatory stimuli, and its upregulation leads to the production of prostaglandins that mediate inflammation and pain.[9]

By inhibiting COX enzymes, pyrazolones reduce the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation and pain. While early pyrazolones like antipyrine and aminopyrine are generally non-selective COX inhibitors, the discovery of the two COX isoforms paved the way for the development of more selective COX-2 inhibitors, a major focus of modern drug development.

COX_Pathway

Evolution of Synthetic Methodologies and Structure-Activity Relationships

The foundational Knorr synthesis, while revolutionary for its time, has been the subject of numerous modifications and improvements over the past century. Modern synthetic strategies often focus on improving yields, reducing reaction times, and employing more environmentally friendly catalysts and conditions. These advancements include the use of microwave-assisted synthesis, solid-phase supports, and novel catalytic systems.

The extensive research into pyrazolone derivatives has also led to a deeper understanding of their structure-activity relationships (SAR). Key insights include:

  • Substitution at the N-1 and C-3 positions of the pyrazolone ring significantly influences analgesic and anti-inflammatory activity.

  • The nature of the substituent at the C-4 position is crucial for potency and COX selectivity. For instance, the dimethylamino group in aminopyrine enhances its analgesic properties compared to antipyrine.

  • For pyrazolidinediones like phenylbutazone, the alkyl group at the C-4 position is a key determinant of anti-inflammatory activity.

These SAR studies have been instrumental in guiding the design of new pyrazolone-based compounds with improved therapeutic profiles and reduced side effects.

Conclusion: An Enduring Scaffold in Modern Drug Discovery

The journey of pyrazolone compounds, from a serendipitous discovery in a 19th-century laboratory to their current status as a versatile scaffold in medicinal chemistry, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. The early pyrazolones not only provided much-needed relief from pain and fever for millions but also laid the groundwork for the development of modern non-steroidal anti-inflammatory drugs. While the use of some of the original compounds has waned due to safety concerns, the pyrazolone core continues to inspire the design and synthesis of new therapeutic agents for a wide range of diseases. The enduring legacy of Ludwig Knorr's discovery serves as a powerful reminder that even the most unexpected of chemical reactions can have a profound and lasting impact on human health.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pyrazolone. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Aminopyrine. (n.d.). PubChem. [Link]

  • Synthesis method of 4-aminoantipyrine. (2021, October 24). Alfa Chemical Co., Ltd. [Link]

  • Schematic depiction of selected cyclooxygenase-2 (COX-2) signaling pathways. (n.d.). ResearchGate. [Link]

  • COX pathway of arachidonic acid metabolism. (n.d.). ResearchGate. [Link]

  • Antipyrine. (n.d.). PubChem. [Link]

  • Phenylbutazone. (n.d.). PubChem. [Link]

  • Knorr, L. (1884). Synthese von chininartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 17(1), 546-552. [Link]

  • Brune, K. (1997). The early history of non-opioid analgesics. Acute Pain, 1(1), 35-41.
  • Antipyrine. (n.d.). PubChem. [Link]

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potential biological activities of 1-phenyl-1H-pyrazol-5(4H)-one scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activities of 1-Phenyl-1H-pyrazol-5(4H)-one Scaffolds

Abstract

The this compound, a derivative of the pyrazolone class, represents a cornerstone scaffold in medicinal chemistry. First synthesized in the 19th century, this heterocyclic motif is the foundation for numerous clinically significant drugs, most notably Edaravone, used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). The scaffold's synthetic accessibility and versatile chemical nature allow for extensive structural modifications, leading to a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this compound derivatives across key therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant applications. Detailed experimental protocols and mechanistic pathways are provided to equip researchers and drug development professionals with the foundational knowledge to innovate upon this privileged structure.

The this compound Core: A Privileged Scaffold

Pyrazoles and their oxidized derivatives, pyrazolones, are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[1][2] Their unique electronic and structural properties make them ideal pharmacophores capable of engaging with a wide array of biological targets. The this compound core is particularly significant, forming the backbone of compounds that have been in clinical use for over a century, starting with the antipyretic drug Antipyrine, first synthesized by Ludwig Knorr in 1883.[1]

The core structure is characterized by a phenyl group at the N1 position and a ketone at the C5 position, with tautomeric forms possible. This arrangement provides a rigid framework with specific hydrogen bonding capabilities and opportunities for substitution at multiple positions to modulate physicochemical properties and biological activity.

Figure 1: Core structure of this compound.

Synthesis and Derivatization

The prevalence of the this compound scaffold in drug discovery is partly due to its straightforward and high-yielding synthesis.

Core Synthesis: Knorr Pyrazole Synthesis

The most common and historically significant method is the Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester (e.g., ethyl acetoacetate) and phenylhydrazine.[2][3] This reaction proceeds readily, often under mild conditions, to form the pyrazolone ring.

Figure 2: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one[3]
  • Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and a suitable solvent such as dry ethanol.

  • Addition: Add phenylhydrazine (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically in an oil bath) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold ethanol, and dry. Recrystallize the crude product from ethanol to obtain the pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Derivatization Strategies

The true power of this scaffold lies in its potential for derivatization. Key strategies include:

  • Vilsmeier-Haack Reaction: This reaction on the pyrazolone core can introduce a formyl group at the C4 position, which serves as a versatile handle for synthesizing a wide range of derivatives, including chalcones and Schiff bases.[3]

  • Multi-component Reactions: One-pot, three-component reactions involving the pyrazolone, an aldehyde, and another nucleophile can rapidly generate diverse molecular libraries for high-throughput screening.[4]

  • Substitution on the Phenyl Ring: Modifying the N1-phenyl ring with various electron-donating or electron-withdrawing groups is a common strategy to fine-tune the electronic properties and lipophilicity, thereby influencing biological activity.[5]

Major Biological Activities and Mechanisms

Anti-inflammatory and Analgesic Activity

Pyrazolone derivatives are renowned for their potent anti-inflammatory and analgesic properties.[6] This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Mechanism of Action: Inflammation is often mediated by prostaglandins (PGs), which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. Many this compound derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs) by blocking the active site of these enzymes, thereby reducing prostaglandin production and mitigating pain, fever, and inflammation.[2][7] Some derivatives have shown selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with COX-1 inhibition.[8]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation Scaffold Pyrazolone Scaffold Scaffold->COX Inhibition

Figure 3: Simplified mechanism of anti-inflammatory action via COX inhibition.

Structure-Activity Relationship (SAR):

  • Substitution at the C4 position with bulky groups often enhances anti-inflammatory activity.

  • The nature of the substituent on the N1-phenyl ring is critical; for instance, piperazine moieties have been shown to confer significant anti-inflammatory and anti-nociceptive effects.[9]

  • Lipophilicity plays a key role, with more lipophilic derivatives often showing enhanced activity in cellular and in vivo models.[10]

Compound/DerivativeTargetActivity MetricResultReference
1-phenyl-1H-pyrazole derivativesInflammation (rats)Anti-inflammatoryStrong activity[6]
Pyrazoline 2d/2eCarrageenan-induced paw edema% InhibitionHigher than indomethacin[10]
LQFM-008 (piperazine derivative)Formalin test (nociception)Licking TimeSignificantly reduced[9]
Pyrazole-Pyrazoline HybridsLPS-induced TNF-α release% InhibitionUp to 66.4%[11]

Table 1: Selected Anti-inflammatory and Analgesic Activity of this compound Derivatives.

Antimicrobial Activity

The scaffold has demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[12][13] The mechanism is often linked to the disruption of essential cellular processes in microbes.

Mechanism of Action: While not always fully elucidated, the antimicrobial action of pyrazole derivatives is thought to involve the inhibition of microbial cell wall synthesis or interference with other vital metabolic pathways.[12] The structure of the bacterial cell wall (thick peptidoglycan layer in Gram-positive vs. outer membrane in Gram-negative) can influence the susceptibility to different derivatives.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Derivative ClassOrganismMIC (µg/mL)Reference
Pyrazolo pyrazolonesS. aureus6.25 - 12.5
Pyrazolo pyrazolonesE. coli12.5 - 25
Pyrazolyl 1,3,4-thiadiazinesCandida albicans3.9 - 7.81[12]
Pyrazole-Pyrazoline HybridsS. aureus12.5 - 50[11]

Table 2: Selected Antimicrobial Activity (MIC) of this compound Derivatives.

Anticancer Activity

Numerous derivatives of the this compound scaffold have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[14][15][16][17]

Mechanism of Action: The anticancer effects are diverse and target-specific. A prominent mechanism is the inhibition of tubulin polymerization .[14] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Other reported mechanisms include the inhibition of key signaling kinases and the induction of apoptotic pathways through modulation of proteins like MCL-1.[18]

Anticancer_Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies cell_culture Seed Cancer Cells (e.g., RKO, HeLa) compound_treatment Treat with Pyrazolone Derivatives (Dose-response) cell_culture->compound_treatment mtt_assay MTT Assay (24-72h incubation) compound_treatment->mtt_assay readout Measure Absorbance (Quantify Viable Cells) mtt_assay->readout ic50 Calculate IC50 Value readout->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot (p53, Tubulin, etc.) ic50->western_blot

Figure 4: General experimental workflow for in vitro anticancer screening.

Structure-Activity Relationship (SAR):

  • Hybridization of the pyrazole scaffold with other pharmacophores, like chalcones, has proven to be an effective strategy for developing potent cytotoxic agents.[14][15]

  • Substitutions on the arylmethylene bridge in bis(pyrazol-5-ols) significantly impact both antioxidant and cytotoxic activities, with halogenated derivatives often showing high potency.[19]

  • The selectivity against cancer cells versus normal cells is a critical parameter, and modifications can be made to improve the therapeutic index.[16]

Compound/DerivativeCell LineIC50 (µM)MechanismReference
Pyrazole-Chalcone HybridVarious0.4 - 11.4Cytotoxic[15]
Thiophene-based Pyrazoline (2)WiDr (colorectal)0.25Tubulin Inhibition[16]
4,4'-(arylmethylene)bis-pyrazol-5-ol (3i)RKO (colorectal)9.9p53-mediated apoptosis[19]
Pyrazole-Chalcone ConjugatesMCF-7 (breast)2.1 - 4.5Tubulin Polymerization Inhibition[14]

Table 3: Selected Anticancer Activity of this compound Derivatives.

Anticonvulsant Activity

The pyrazolone core is a recognized pharmacophore for anticonvulsant activity, with derivatives showing efficacy in preclinical models of epilepsy.[1][20][21][22]

Mechanism of Action: The anticonvulsant effects are evaluated using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. Activity in the MES test suggests an effect on voltage-gated sodium channels, while activity in the sc-PTZ test points towards an interaction with the GABAergic system (e.g., T-type calcium channels). Some pyrazolone derivatives also exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.[1][20]

Compound/DerivativeSeizure ModelED50 (mg/kg)Protective Index (PI)Reference
Pyrazolyl Semicarbazone (6k)sc-PTZ20.410.8[21]
Pyrazole Derivative (7h)MES & sc-PTZSignificant Activity-[20]

Table 4: Anticonvulsant Activity of Selected this compound Derivatives.

Conclusion and Future Outlook

The this compound scaffold is a testament to the enduring power of privileged structures in drug discovery. Its synthetic tractability, coupled with a rich and diverse pharmacological profile, has cemented its role as a vital starting point for the development of novel therapeutics. From inflammation and pain to cancer and epilepsy, derivatives of this core continue to yield promising lead compounds.

Future research will likely focus on several key areas:

  • Target-Specific Design: Moving beyond broad screening to the rational design of derivatives that selectively inhibit specific isoforms of enzymes (e.g., COX-2) or specific protein-protein interactions.

  • Hybrid Molecules: Continuing the successful strategy of combining the pyrazolone scaffold with other known pharmacophores to create dual-action drugs or to enhance potency and selectivity.[15]

  • Advanced Drug Delivery: Formulating potent pyrazolone derivatives into novel delivery systems to improve bioavailability, reduce off-target toxicity, and enhance therapeutic efficacy.

The continued exploration of the chemical space around the this compound core, guided by a deeper understanding of its structure-activity relationships, promises to deliver the next generation of innovative medicines for a wide range of human diseases.

References

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 1-phenyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrazolone Core

Pyrazolone derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[1] The 1-phenyl-1H-pyrazol-5(4H)-one scaffold is a key pharmacophore in numerous commercial drugs. Beyond their medicinal applications, these compounds are utilized as ligands in coordination chemistry and as precursors in the synthesis of azo dyes.[2] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel derivatives with enhanced efficacy and specificity.

A defining characteristic of pyrazolones is their ability to exist in different tautomeric forms, primarily the CH, OH, and NH forms. The prevalence of a particular tautomer is influenced by the solvent, temperature, and the nature of substituents on the pyrazolone ring.[3][4] This tautomeric equilibrium plays a pivotal role in their chemical behavior and biological target interactions.

Synthesis and Crystallization

The synthesis of 1-phenyl-pyrazolone derivatives is typically achieved through the condensation reaction of a substituted phenylhydrazine with a β-ketoester, such as ethyl acetoacetate. This well-established method provides a reliable route to the pyrazolone core.[3]

Experimental Protocol: Synthesis of a 1-phenyl-pyrazolone Derivative

The synthesis of the related 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, as described by Jensen (1959) and utilized in subsequent crystallographic studies, provides a representative protocol.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: A mixture of the appropriate phenylhydrazine derivative and ethyl acetoacetate is prepared.

  • Condensation: The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the condensation and cyclization.

  • Isolation: Upon completion of the reaction, the product is isolated by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol, to yield the final product.

  • Single Crystal Growth: For crystallographic analysis, single crystals can be grown by slow evaporation of a saturated solution of the purified compound. For instance, block-like golden single crystals of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one were successfully grown from an ethanol solution over several weeks.[5][6]

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Condensation Cyclization Cyclization Condensation->Cyclization Crude_Pyrazolone Crude_Pyrazolone Cyclization->Crude_Pyrazolone Recrystallization Recrystallization Crude_Pyrazolone->Recrystallization Purified_Pyrazolone Purified_Pyrazolone Recrystallization->Purified_Pyrazolone Slow_Evaporation Slow_Evaporation Purified_Pyrazolone->Slow_Evaporation Single_Crystals Single_Crystals Slow_Evaporation->Single_Crystals

Caption: General workflow for the synthesis and crystallization of 1-phenyl-pyrazolone derivatives.

Crystallographic Analysis: Insights from a Closely Related Structure

While crystallographic data for the parent this compound is not available in the reviewed literature, a detailed analysis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one provides significant insights into the expected solid-state conformation.[5][6]

Table 1: Crystallographic Data for 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one [5][6]

ParameterValue
Chemical FormulaC₁₅H₁₁ClN₂O
Molecular Weight270.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2593 (4)
b (Å)12.1848 (4)
c (Å)9.5498 (3)
β (°)103.053 (1)
Volume (ų)1276.31 (7)
Z4
Temperature (K)296

The crystal structure reveals that the pyrazolone ring is nearly planar. The phenyl and chlorophenyl rings are twisted with respect to the central pyrazolone ring, with dihedral angles of 8.35 (8)° and 18.23 (8)°, respectively.[5][6] This twist indicates a degree of steric hindrance between the aromatic substituents and the pyrazolone core, although significant electronic conjugation is still maintained.

Molecular Geometry and Tautomerism

The molecular geometry of this compound is critically influenced by the phenomenon of tautomerism. The three primary tautomeric forms are the CH-form (1-phenyl-3-methyl-1H-pyrazol-5(4H)-one), the OH-form (1-phenyl-3-methyl-1H-pyrazol-5-ol), and the NH-form (1-phenyl-3-methyl-2,3-dihydro-1H-pyrazol-5-one).[7]

Diagram: Tautomeric Forms of 1-phenyl-pyrazol-5-one

G CH CH-form (4H-pyrazol-5-one) OH OH-form (1H-pyrazol-5-ol) CH->OH Keto-Enol Tautomerism NH NH-form (2H-pyrazol-3-one) CH->NH Amide-Imidic Acid Tautomerism OH->NH

Caption: The three principal tautomeric forms of the 1-phenyl-pyrazol-5-one core.

The stability of these tautomers is highly dependent on the surrounding environment. In nonpolar solvents, the CH-form is often favored, while polar solvents can stabilize the OH and NH forms through hydrogen bonding.[3] Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities and geometric parameters of these tautomers.[1]

In the solid state, intermolecular interactions play a crucial role in determining the predominant tautomeric form. For instance, in the crystal structure of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the molecules are linked by C—H···O and weak C—H···π interactions, indicating the presence of the keto (CH) form in the crystal lattice.[5][6]

Intermolecular Interactions and Supramolecular Assembly

In the crystalline state, 1-phenyl-pyrazolone derivatives engage in a variety of non-covalent interactions that dictate their packing and overall supramolecular architecture. These interactions are of fundamental importance in understanding the physicochemical properties of the solid material, such as solubility and melting point.

In the case of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the crystal packing is stabilized by a network of weak intermolecular interactions.[5][6] These include:

  • C—H···O Hydrogen Bonds: These interactions involve the carbonyl oxygen of the pyrazolone ring and hydrogen atoms from adjacent molecules.

  • C—H···π Interactions: The aromatic rings provide sites for interactions with C-H bonds of neighboring molecules.

More complex pyrazolone derivatives can exhibit stronger hydrogen bonding, such as N—H···O interactions, which can lead to the formation of dimers and other well-defined supramolecular motifs.[2]

Computational Insights into Molecular Properties

Computational chemistry provides a powerful toolkit for investigating the electronic structure and molecular properties of this compound and its derivatives. DFT calculations are frequently employed to:

  • Optimize Molecular Geometries: Predict the most stable conformations of the different tautomers.

  • Calculate Spectroscopic Properties: Simulate NMR and IR spectra to aid in the interpretation of experimental data.

  • Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

  • Map Electrostatic Potential: Identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

These computational approaches are invaluable for understanding the reactivity of pyrazolones and for designing new molecules with desired electronic and biological properties.[1]

Structure-Activity Relationship and Drug Development Implications

The structural features of this compound are directly linked to its biological activity. The ability to adopt different tautomeric forms allows the molecule to interact with biological targets in a dynamic fashion. The phenyl substituent at the 1-position and the potential for further substitution at the 3 and 4-positions of the pyrazolone ring provide a scaffold for tuning the molecule's steric and electronic properties.

For drug development professionals, a deep understanding of the crystal structure and molecular geometry is essential for:

  • Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

  • Docking Studies: Predicting the binding mode of the molecule within the active site of a protein target.[8]

  • Lead Optimization: Guiding the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has provided a detailed examination of the crystal structure and molecular geometry of this compound, drawing upon experimental data from a closely related analogue and a wealth of information on the tautomeric behavior of pyrazolones. The interplay between the nearly planar pyrazolone core, the twisted aromatic substituents, and the dynamic tautomeric equilibrium defines the chemical and biological character of this important heterocyclic system. For researchers in medicinal chemistry and materials science, a firm grasp of these structural nuances is critical for the continued development of novel and effective pyrazolone-based compounds.

References

  • Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(2), o709. [Link]

  • Ding, Y.-J., & Zhao, C.-X. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. ResearchGate. [Link]

  • Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Venkatesh, M. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2815. [Link]

  • Khafagy, R. M., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1076-1079. [Link]

  • Chapkanov, G., et al. (2008). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. ResearchGate. [Link]

  • Holzer, W., et al. (2017). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 22(11), 1835. [Link]

  • Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1183-1186. [Link]

  • Ghahremanzadeh, R., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Research on Chemical Intermediates, 47(8), 3469-3481. [Link]

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A Theoretical and Computational Guide to the Tautomerism of 1-Phenyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1H-pyrazol-5(4H)-one and its derivatives are a cornerstone in medicinal chemistry, with applications ranging from anti-inflammatory to neuroprotective agents. The biological activity of these compounds is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This guide provides an in-depth technical exploration of the theoretical and computational methodologies used to investigate the tautomeric equilibria of this compound. By leveraging Density Functional Theory (DFT), we can elucidate the relative stabilities of the CH, OH, and NH tautomers, predict their spectroscopic signatures, and understand the profound influence of environmental factors such as solvent polarity. This document serves as a vital resource for researchers aiming to rationally design novel pyrazolone-based therapeutics by providing a foundational understanding of their structural dynamics.

Introduction: The Significance of Tautomerism in Phenylpyrazolones

Pyrazolones are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[1] Their derivatives, particularly 1-phenyl-3-methyl-5-pyrazolone (better known as Edaravone), are of significant pharmacological interest.[2] The presence of labile protons and multiple lone-pair bearing heteroatoms allows pyrazolones to exist in several tautomeric forms, primarily the CH, OH, and NH forms (Figure 1). This keto-enol and lactam-lactim tautomerism is not merely a chemical curiosity; the predominant tautomer dictates the molecule's shape, electronic properties, and, consequently, its biological function and reactivity.[3][4]

Understanding the tautomeric preferences of this compound is crucial for several reasons:

  • Receptor Binding: The different tautomers present distinct hydrogen bond donor/acceptor patterns, which govern their interaction with biological targets.

  • Physicochemical Properties: Tautomerism influences properties like solubility, lipophilicity, and membrane permeability, which are critical for drug development.

  • Chemical Reactivity: The location of the proton affects the molecule's nucleophilicity and electrophilicity, impacting its metabolic stability and potential for off-target reactions.

Theoretical calculations have emerged as an indispensable tool for studying these complex equilibria, offering insights that can be challenging to obtain experimentally, especially when the tautomeric interconversion is rapid.[4]

The Tautomeric Landscape of this compound

The tautomerism in this compound involves the migration of a proton, leading to three principal forms:

  • CH Tautomer (Keto form): 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one. This form possesses a methylene group at the C4 position.

  • OH Tautomer (Enol form): 1-phenyl-3-methyl-1H-pyrazol-5-ol. This aromatic form is characterized by a hydroxyl group at the C5 position.

  • NH Tautomer (Imino-enol form): 2-phenyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one. This form features an exocyclic imine and an N-H bond within the pyrazole ring.

The relative stability of these tautomers is a delicate balance of several factors, including intramolecular hydrogen bonding, aromaticity, and steric hindrance.[5][6]

Theoretical and Computational Methodology: A Self-Validating Protocol

To accurately model the tautomeric equilibria of this compound, a robust computational protocol is essential. Density Functional Theory (DFT) has proven to be a reliable and efficient method for this purpose.[3][7]

The Causality Behind Method Selection

The choice of computational method is paramount for obtaining physically meaningful results. For pyrazolone tautomerism, the B3LYP hybrid functional is widely employed due to its excellent balance of accuracy and computational cost in describing electron correlation effects in organic molecules.[7][8] The selection of the basis set is equally critical. A split-valence basis set, such as 6-311++G(d,p), is recommended.[3][4] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on heteroatoms and potential hydrogen bonding interactions, while polarization functions (d,p) provide the necessary flexibility to model the non-spherical electron distribution in these systems.

Step-by-Step Computational Workflow

A reliable computational investigation of pyrazolone tautomerism follows a systematic workflow:

  • Geometry Optimization: The starting point is to obtain the minimum energy structure for each tautomer. This is achieved through geometry optimization calculations. It is crucial to perform these optimizations without any symmetry constraints to allow the molecule to find its true energetic minimum.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two critical purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

    • Thermodynamic Corrections: The frequency calculations provide zero-point vibrational energies (ZPVE), thermal energies, and entropies, which are essential for calculating Gibbs free energies.

  • Solvent Effects: The tautomeric equilibrium of pyrazolones is highly sensitive to the solvent environment.[6][8] Implicit solvent models, such as the Polarizable Continuum Model (PCM), are an efficient way to account for the bulk electrostatic effects of the solvent.[4][9] These calculations are performed by placing the solute molecule in a cavity within a dielectric continuum representing the solvent.

  • Relative Energy Calculations: The relative stabilities of the tautomers are determined by comparing their Gibbs free energies (ΔG). The tautomer with the lowest Gibbs free energy is the most stable under the given conditions.

Mandatory Visualization: Computational Workflow

Computational Workflow for Tautomer Analysis cluster_tautomer For each Tautomer (CH, OH, NH) cluster_environment Environmental Effects cluster_analysis Analysis start Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spectra Predict Spectroscopic Properties (NMR, IR) geom_opt->spectra verify Verify Minimum (No Imaginary Frequencies) freq_calc->verify thermo Calculate Thermodynamic Properties (ZPVE, G, H) freq_calc->thermo gas_phase Gas Phase Analysis thermo->gas_phase solvent_model Incorporate Solvent Model (e.g., PCM) thermo->solvent_model rel_energy Calculate Relative Gibbs Free Energies (ΔG) gas_phase->rel_energy solvent_model->rel_energy stability Determine Tautomer Stability Order rel_energy->stability

Caption: The principal tautomeric forms of this compound and their equilibria.

Conclusion: A Predictive Framework for Drug Design

The theoretical calculation of this compound tautomers provides a powerful, predictive framework for understanding the structure-activity relationships of this important class of compounds. By employing robust computational methodologies, researchers can gain deep insights into the factors that govern tautomeric equilibria, thereby enabling the rational design of novel pyrazolone derivatives with enhanced therapeutic properties. This guide has outlined a self-validating protocol that combines theoretical rigor with practical application, empowering scientists to navigate the complex tautomeric landscape of these versatile molecules.

References

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An In-depth Technical Guide to the Formation Mechanism of 1-Phenyl-1H-pyrazol-5(4H)-one (Edaravone)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one, widely known by its generic name Edaravone, is a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and in aiding recovery from acute ischemic stroke.[1] Its synthesis is a cornerstone of heterocyclic chemistry, typically achieved through the venerable Knorr pyrazole synthesis. This guide provides a comprehensive exploration of the core mechanism of its formation, delving into the nuanced steps of the reaction, the critical role of intermediates, the dynamics of tautomerism, and field-proven experimental protocols. By synthesizing mechanistic theory with practical application, this document serves as an authoritative resource for professionals engaged in pharmaceutical synthesis and development.

The Core Reaction: Knorr Pyrazole Synthesis

The formation of the 1-phenyl-1H-pyrazol-5(4H)-one scaffold is a classic illustration of the Knorr pyrazole synthesis, a reaction first reported by Ludwig Knorr in the 1880s.[2][3] The synthesis fundamentally involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[2][4][5] For Edaravone, the specific reactants are phenylhydrazine and ethyl acetoacetate , a β-ketoester.[1][6]

The reaction's efficiency and high yield are driven by the formation of a stable, five-membered heterocyclic ring.[7] While it can be performed under various conditions, including acid catalysis or solvent-free preparations, the underlying mechanism follows a well-defined pathway of condensation and intramolecular cyclization.[6][8]

The Step-Wise Formation Mechanism

The conversion of phenylhydrazine and ethyl acetoacetate into the pyrazolone ring is not a single-step event but a sequential process. The mechanism can be dissected into three primary stages: formation of a hydrazone intermediate, intramolecular cyclization, and elimination.

Step 1: Nucleophilic Attack and Phenylhydrazone Formation The reaction initiates with the nucleophilic attack of the terminal nitrogen atom (-NH2) of phenylhydrazine on the more electrophilic carbonyl carbon of ethyl acetoacetate. The ketone carbonyl is significantly more reactive than the ester carbonyl due to the lesser electron-donating resonance effect of the adjacent alkyl group compared to the ethoxy group. This initial attack, often catalyzed by a trace amount of acid (like acetic acid) to protonate the carbonyl oxygen, leads to a tetrahedral intermediate which subsequently dehydrates to form a stable phenylhydrazone intermediate.[7]

Step 2: Intramolecular Cyclization (Ring Closure) This is the pivotal ring-forming step. The second nitrogen atom of the phenylhydrazone intermediate, now acting as the nucleophile, performs an intramolecular attack on the electrophilic carbonyl carbon of the ester group.[1][6] This attack results in the formation of a five-membered heterocyclic ring, a new tetrahedral intermediate.

Step 3: Elimination of Ethanol The cyclic intermediate is unstable and rapidly collapses. The C-O bond breaks, leading to the elimination of an ethoxide ion (CH₃CH₂O⁻), a good leaving group. The ethoxide is subsequently protonated by the solvent or trace acid to form ethanol. This final elimination step yields the stable aromatic-like pyrazolone ring structure.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the complete reaction pathway from reactants to the final pyrazolone product.

Sources

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of 1-Phenyl-1H-pyrazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolone Scaffolds

The 1-phenyl-1H-pyrazol-5(4H)-one core is a privileged scaffold in medicinal chemistry and drug development. Derivatives of this heterocyclic system are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and even anticancer properties.[1] The development of efficient, cost-effective, and environmentally benign synthetic methodologies for accessing libraries of these compounds is, therefore, a critical endeavor for researchers in the pharmaceutical sciences. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in this regard. By minimizing intermediate isolation and purification steps, one-pot reactions enhance operational simplicity, reduce solvent waste, and improve overall time and resource efficiency.[2]

This guide provides detailed application notes and protocols for three distinct one-pot methodologies for the synthesis of this compound derivatives, designed for researchers, scientists, and drug development professionals. The protocols are presented with an emphasis on the underlying chemical principles, ensuring not only procedural accuracy but also a foundational understanding of the reaction mechanisms.

Methodology 1: The Classic Knorr Pyrazole Synthesis (Two-Component One-Pot)

The Knorr pyrazole synthesis, first reported in 1883, is the foundational method for creating the pyrazole ring.[3] It involves the condensation of a β-ketoester with a hydrazine derivative. While traditionally a two-step process, it can be efficiently performed in a one-pot fashion. This method is particularly useful for synthesizing the core 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which can then be used in further functionalization reactions.

Causality of Experimental Choices

The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring.[4][5][6] The use of an acid catalyst, though not always required, can accelerate the reaction by protonating the carbonyl oxygen of the β-ketoester, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[3][5] Refluxing in a suitable solvent like ethanol provides the necessary thermal energy to overcome the activation barriers for both the condensation and the subsequent cyclization/dehydration steps.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Combine Phenylhydrazine and Ethyl Acetoacetate in Ethanol B Heat the mixture to reflux for 2-4 hours A->B Reflux C Cool the reaction mixture to room temperature B->C Completion D Precipitate the product by adding cold water C->D E Filter the solid product D->E F Recrystallize from aqueous ethanol E->F G Obtain pure 3-methyl-1-phenyl- 1H-pyrazol-5(4H)-one F->G G cluster_knorr Step 1: Knorr Condensation cluster_knoevenagel Step 2: Knoevenagel Condensation A Phenylhydrazine + Ethyl Acetoacetate B In situ formation of 1-phenyl-3-methyl- 1H-pyrazol-5(4H)-one A->B D Final Product: 4-Arylidenepyrazolone C Aromatic Aldehyde G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Combine Phenylhydrazine, Ethyl Acetoacetate, Aldehyde, and Malononitrile in Water B Stir at room temperature or reflux for specified time A->B Stirring C Cool the reaction mixture B->C Completion D Filter the precipitated solid C->D E Wash with water and dry to obtain product D->E

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using 1-phenyl-1H-pyrazol-5(4H)-one as a precursor for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthetic Utility of 1-Phenyl-1H-pyrazol-5(4H)-one for the Development of Novel Bioactive Compounds

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing this compound as a versatile precursor for synthesizing novel compounds with significant therapeutic potential. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that drive the synthesis of diverse molecular architectures from this privileged scaffold.

The Strategic Importance of the Pyrazolone Core

This compound, a five-membered heterocyclic compound, is a cornerstone synthon in medicinal chemistry.[1] Its prevalence stems from the pyrazolone structural motif being a critical element in numerous FDA-approved drugs and biologically active molecules.[2] Derivatives have demonstrated a vast pharmacological spectrum, including anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective activities.[1][2][3][4]

The synthetic versatility of this compound is primarily attributed to two key features:

  • Keto-Enol Tautomerism: The molecule exists in equilibrium between its keto and enol forms, offering multiple reactive sites for electrophilic and nucleophilic attack.

  • Active Methylene Group: The C4 position contains a highly reactive methylene group flanked by two carbonyl groups (in the diketo tautomer), making it a potent nucleophile, especially in the presence of a base. This site is the epicenter for a majority of derivatization strategies.[4][5]

Below is a depiction of the tautomeric forms that underpin the reactivity of this precursor.

Caption: Tautomeric equilibria of this compound.

Synthetic Strategy I: Knoevenagel Condensation for Bis-Pyrazolone Derivatives

The Knoevenagel condensation is a cornerstone reaction that leverages the acidic protons of the C4 methylene group. It involves the reaction of the pyrazolone with an aldehyde or ketone, typically under basic catalysis, to form an arylidene derivative. A subsequent Michael addition of a second pyrazolone molecule to this intermediate yields the final bis-pyrazolone product. These compounds are widely investigated for their antioxidant and anticancer activities.[6]

Causality Behind Experimental Choices:
  • Reactant Ratio: A 2:1 molar ratio of pyrazolone to aldehyde is used to ensure the complete conversion of the intermediate arylidene species to the final bis-adduct.

  • Catalyst: Sodium acetate provides a mild basic environment, sufficient to deprotonate the active methylene group without promoting unwanted side reactions.

  • Solvent: Ethanol or aqueous ethanol is often chosen as it effectively dissolves the reactants and the catalyst, facilitating a homogenous reaction mixture. The product often precipitates upon formation, simplifying purification.

G reactant1 This compound (2 eq.) intermediate Knoevenagel Adduct (Arylidene Intermediate) reactant1->intermediate reactant2 Aromatic Aldehyde (1 eq.) reactant2->intermediate catalyst Sodium Acetate (cat.) catalyst->intermediate solvent Ethanol, Stir at RT solvent->intermediate michael Michael Addition (2nd Pyrazolone) intermediate->michael product 4,4'-(Arylmethylene)bis(pyrazol-5-ol) michael->product workup Filter & Wash with Cold EtOH product->workup G title Three-Component Synthesis of Heterocyclic Ketene Aminals reactant1 This compound onepot One-Pot Reaction Vessel reactant1->onepot reactant2 Heterocyclic Ketene Aminal (HKA) reactant2->onepot reactant3 Triethoxymethane reactant3->onepot product Pyrazolone-based HKA Derivative onepot->product High Efficiency conditions Reflux Solvent-Free Catalyst-Free conditions->onepot G start This compound step1 Acetylation (Ac₂O) start->step1 precursor 4-Acetyl-1-phenyl-pyrazol-5-one step1->precursor step2 Condensation with Thiosemicarbazide precursor->step2 intermediate Thiosemicarbazone Intermediate step2->intermediate step3 Cyclization with α-haloketone intermediate->step3 product Fused Pyrazole-Thiazole Hybrid step3->product

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Application Note & Protocol: Vilsmeier-Haack Formylation of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the Vilsmeier-Haack reaction for the C4-formylation of pyrazolone derivatives. 4-Formylpyrazolones are highly valuable synthetic intermediates in medicinal chemistry and materials science, serving as precursors for a diverse range of more complex heterocyclic systems.[1][2] This application note details the underlying mechanism, offers a robust and validated experimental protocol, discusses key parameters for optimization, and provides troubleshooting insights to empower researchers in achieving successful and reproducible outcomes.

Introduction: The Strategic Importance of Pyrazolone Formylation

The pyrazolone core is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide array of biological activities.[3] The functionalization of this heterocyclic system is therefore of paramount importance. The Vilsmeier-Haack reaction stands out as an efficient, economical, and mild method for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings, such as pyrazolones.[4] This electrophilic substitution reaction typically employs a chloroiminium salt, known as the Vilsmeier reagent, which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]

The resulting 4-formylpyrazolone products are versatile building blocks, enabling further molecular elaboration through reactions of the aldehyde group to construct condensed pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and other significant heterocyclic frameworks.[1] This protocol offers a reliable pathway to access these critical intermediates.

Reaction Mechanism: A Stepwise View of Electrophilic Substitution

The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of DMF with phosphorus oxychloride. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester derivative to generate the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.[6][7] This step is highly exothermic and must be performed with careful temperature control.[5]

Step 2: Electrophilic Attack The electron-rich pyrazolone ring, specifically the nucleophilic C4 position, attacks the electrophilic carbon of the Vilsmeier reagent. This attack temporarily disrupts the aromaticity of the pyrazolone ring, forming a cationic intermediate known as a sigma complex.[6]

Step 3: Aromatization and Hydrolysis A base, typically DMF from the reaction mixture, abstracts the proton from the C4 position, restoring the aromaticity of the pyrazole ring and forming an iminium salt intermediate.[6] The reaction is then quenched with water. Aqueous workup hydrolyzes the iminium salt to yield the final 4-formylpyrazolone product.[6]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ (exothermic) POCl3 POCl₃ SigmaComplex Sigma Complex (Cationic Intermediate) Pyrazolone Pyrazolone (Substrate) Pyrazolone->SigmaComplex C4 attacks Vilsmeier Reagent IminiumIntermediate Iminium Salt Intermediate SigmaComplex->IminiumIntermediate Deprotonation (restores aromaticity) Product 4-Formylpyrazolone (Product) IminiumIntermediate->Product Hydrolysis Water H₂O (Workup)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific pyrazolone substrate.

Materials and Reagents
  • Substrate: 1,3-disubstituted pyrazolone derivative (e.g., 1-phenyl-3-methyl-5-pyrazolone)

  • Reagents:

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Solvents:

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous (optional)

    • Ethyl acetate (for extraction)

    • Hexanes (for extraction and chromatography)

  • Workup:

    • Ice

    • Saturated sodium bicarbonate (NaHCO₃) solution or sodium carbonate (Na₂CO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent (Perform in a fume hood with rigorous exclusion of moisture)

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer, add anhydrous DMF (3.0 to 5.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 to 2.5 equivalents) dropwise via the dropping funnel to the cooled DMF over 30-45 minutes.[5] The addition is highly exothermic; maintain the internal temperature below 10 °C to prevent reagent decomposition.[4]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A viscous, pale-yellow to white slurry or solid may form, which is the Vilsmeier reagent.[1]

Step 2: Reaction with the Pyrazolone Substrate

  • Dissolve the pyrazolone derivative (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like DCE.

  • Add the dissolved substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 70-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[1][8] Reaction times can vary from 2 to 24 hours depending on the substrate's reactivity.[1][9]

Step 3: Workup and Isolation

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing a large amount of crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or solid sodium carbonate until the pH is ~7-8. Perform this step slowly as significant gas evolution (CO₂) will occur.

  • A precipitate of the crude product may form. If so, collect the solid by vacuum filtration, wash it with cold water, and dry it.[1]

  • If no precipitate forms, or to recover dissolved product, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[10]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-formylpyrazolone derivative.[1]

Experimental Workflow & Optimization

Workflow start Start prep_reagent Prepare Vilsmeier Reagent (DMF + POCl₃, 0 °C) start->prep_reagent add_substrate Add Pyrazolone Substrate Solution (0 °C) prep_reagent->add_substrate react Heat Reaction Mixture (e.g., 70-90 °C) add_substrate->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Ice, NaHCO₃) monitor->workup Complete extract Extraction & Drying workup->extract purify Purification (Column Chromatography) extract->purify end Pure Product purify->end

Caption: Figure 2: General Experimental Workflow

Key Parameter Optimization

Optimizing the reaction is critical for maximizing yield and minimizing impurities. The reactivity of the pyrazolone substrate is the primary determinant of the required conditions.

ParameterRangeRationale & Expert Insight
Substrate Reactivity N/AElectron-donating groups (EDGs) on the pyrazolone ring increase its nucleophilicity, facilitating the reaction under milder conditions. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, requiring higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent.[9]
Reagent Stoichiometry POCl₃: 1.5 - 2.5 eq.DMF: 3.0 - 5.0 eq.An excess of the Vilsmeier reagent is generally used to drive the reaction to completion.[9] For less reactive substrates, increasing the equivalents of both POCl₃ and DMF can improve conversion rates. DMF often serves as both reagent and solvent.[4]
Temperature 70 °C - 120 °CThe reaction temperature is highly substrate-dependent. While some reactive pyrazolones may proceed at room temperature, most require heating.[4] Start with a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Temperatures above 120 °C may lead to decomposition of DMF and side product formation.[9]
Reaction Time 2 - 24 hoursMonitor the reaction by TLC to determine the optimal time. Prolonged heating after completion can lead to degradation of the product.
Solvent DMF, DCE, ChloroformWhile DMF can act as the solvent, using an additional inert solvent like 1,2-dichloroethane (DCE) can be beneficial for controlling reaction concentration and aiding in heat transfer, especially for larger scale reactions.[4]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive substrate (strong EWGs).2. Decomposed Vilsmeier reagent (moisture contamination).3. Insufficient temperature or time.1. Increase reaction temperature and/or equivalents of Vilsmeier reagent.[9]2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Use freshly opened or distilled POCl₃.[11]3. Increase temperature in 10 °C increments and prolong reaction time, monitoring by TLC.
Multiple Products / Low Yield 1. Reaction temperature too high.2. Substrate or product degradation.3. Side reactions (e.g., chlorination).1. Lower the reaction temperature and extend the reaction time.2. Ensure the aqueous workup is performed promptly after the reaction is complete.3. The Vilsmeier reagent can sometimes act as a chlorinating agent.[1] Re-optimization of temperature and stoichiometry may be required.
Difficult Workup Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion. If necessary, filter the entire mixture through a pad of Celite®.[10]

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic. Maintain strict temperature control with an ice bath during the addition of POCl₃ to DMF to prevent a runaway reaction.

  • Workup: The quenching of the reaction mixture with water/ice is also exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood. Neutralization with a base (e.g., NaHCO₃) will produce large volumes of CO₂ gas; use a large beaker and add the base portion-wise to avoid overflow.

Conclusion

The Vilsmeier-Haack reaction is a powerful and reliable tool for the synthesis of 4-formylpyrazolone derivatives. By understanding the reaction mechanism and carefully controlling key experimental parameters, researchers can efficiently access these valuable intermediates. This protocol provides a solid foundation for the successful application of this reaction in diverse research and development settings, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Vasilyev, A. V., & Vovk, M. V. (2015). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Waghmode, S. B., & Shingare, M. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Petrova, O., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Ahmad, A., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • Abbas, M. K., & Al-Hamdani, A. A. S. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support Center.
  • Sharma, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Sharma, D., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • Seshadri, S., & Deshpande, N. N. (1976). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
  • ResearchGate. (2019). Preparing Vilsmeier reagent? ResearchGate. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

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Quantitative Analysis of 1-phenyl-1H-pyrazol-5(4H)-one: A Guide to Chromatographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide with detailed protocols for the accurate quantification of 1-phenyl-1H-pyrazol-5(4H)-one, a key heterocyclic compound. Pyrazolone derivatives are significant in medicinal chemistry and serve as crucial building blocks in the synthesis of various pharmaceutical agents.[1] Therefore, robust and reliable analytical methods are essential for quality control, stability testing, and impurity profiling in drug development and manufacturing. This guide focuses on a validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, supplemented by discussions on Gas Chromatography (GC) and UV-Vis Spectrophotometry. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility, in alignment with international regulatory standards.[2][3]

Introduction: The Significance of this compound

This compound is a derivative of pyrazolone, a class of compounds extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][4] It often serves as a critical starting material or intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[5] Consequently, the precise quantification of this compound is paramount to:

  • Ensure the purity of starting materials and intermediates.

  • Monitor the progress and yield of chemical reactions.

  • Quantify impurities and degradation products in final APIs.[6]

  • Conduct stability studies to determine shelf-life and storage conditions.

This guide provides researchers and drug development professionals with the necessary tools to implement a reliable analytical workflow for this compound.

Principle Analytical Technique: High-Performance Liquid Chromatography (HPLC)

For the quantification of non-volatile, polar organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is the method of choice. Its high resolution, sensitivity, and specificity make it ideal for separating the analyte from a complex matrix of starting materials, by-products, or degradation products.[7]

Causality of Method Choice:

  • Reversed-Phase Chromatography: The analyte is a moderately polar molecule. A nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water) provide excellent retention and separation characteristics.

  • UV Detection: The presence of phenyl and pyrazolone rings results in strong chromophores that absorb UV light, allowing for sensitive and specific detection. The wavelength of maximum absorbance (λ-max) provides a point of high sensitivity for quantification. For similar pyrazolone derivatives, detection wavelengths around 237 nm have been shown to be effective.[8]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing reagents Reagent & Mobile Phase Preparation standards Standard Solution Preparation (Stock & Working) samples Sample Preparation (Dissolution & Dilution) system HPLC System Equilibration samples->system Begin Analysis suitability System Suitability Test (SST) injection Inject Standards & Samples integration Peak Integration & Identification injection->integration Acquire Data calibration Calibration Curve Generation quantification Quantification of Analyte report Final Report Generation Validation_Parameters Specificity Specificity/ Selectivity Linearity Linearity Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Range Range Linearity->Range Defines LOD LOD Linearity->LOD Determines LOQ LOQ Linearity->LOQ Determines Range->Accuracy Applicable over Range->Precision Applicable over LOQ->Accuracy Lowest level for LOQ->Precision Lowest level for Robustness Robustness

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1-Phenyl-1H-pyrazol-5(4H)-one: A Versatile Ligand for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of 1-phenyl-1H-pyrazol-5(4H)-one and its derivatives as highly effective ligands for the synthesis of metal complexes. Pyrazolone-based ligands have garnered significant attention due to their versatile coordination chemistry and the diverse applications of their metal chelates, which span catalysis, materials science, and medicinal chemistry.[1] This guide details the fundamental coordination properties of the pyrazolone scaffold, provides validated, step-by-step protocols for the synthesis of both the ligand and a representative metal complex, and outlines a systematic approach for their characterization. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this robust chemical system for the development of novel functional molecules.

Introduction: The Pyrazolone Scaffold

The chemistry of pyrazolones dates back to 1883 with the Knorr pyrazole synthesis, which involves the reaction of hydrazines with 1,3-dicarbonyl compounds.[2] This class of five-membered heterocyclic compounds has become a cornerstone in various scientific fields. In particular, 1-phenyl-3-methyl-5-pyrazolone and its analogues are renowned for their wide-ranging biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2]

Beyond their direct pharmacological relevance, these molecules are exceptional ligands for metal ions. Their ability to form stable, well-defined coordination complexes has led to their use in applications such as solvent extraction of metals, development of azo colorants, and the creation of complexes with unique catalytic and photophysical properties.[3] The true versatility of the pyrazolone core lies in its structural tunability, particularly through derivatization at the 4-position, which significantly enhances its chelating capabilities and allows for the fine-tuning of the resulting metal complex's electronic and steric properties.

Ligand Fundamentals: Tautomerism and Coordination

A thorough understanding of the inherent chemical properties of this compound is critical to appreciating its function as a ligand. The key to its coordination behavior is its existence in a tautomeric equilibrium.

Keto-Enol Tautomerism

This compound can exist in several tautomeric forms, primarily the keto (CH), enol (OH), and a third (NH) form. The keto-enol equilibrium is the most relevant for coordination chemistry.[4][5][6] In the solid state and in solution, an equilibrium exists between the ketone and the enol forms. The deprotonation of the enolic hydroxyl group generates an enolate anion, which is a powerful bidentate chelating agent.

Figure 1: Keto-Enol tautomeric equilibrium of 1-phenyl-3-methyl-5-pyrazolone.

Coordination Modes

The deprotonated enol form of pyrazolone acts as a bidentate ligand, coordinating to a metal ion through the pyrazolone carbonyl oxygen (at C5) and the exocyclic carbonyl oxygen (from the 4-acyl group), forming a stable six-membered chelate ring.[2] This β-diketonate-like structure is the most common coordination mode and is responsible for the formation of highly stable metal complexes.

The causality for derivatizing the ligand at the C4 position with an acyl group (e.g., acetyl, benzoyl) is to create this robust β-dicarbonyl chelating site. Without the C4-acyl group, the ligand is typically monodentate. The introduction of the second carbonyl group facilitates the formation of a resonant six-membered ring upon complexation, which provides significant thermodynamic stability to the resulting metallacycle.

Figure 2: General coordination mode of a 4-acyl-pyrazolone ligand to a metal ion.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and characterization of pyrazolone-based metal complexes.

Protocol 1: Synthesis of Ligand: 1-Phenyl-3-methyl-5-pyrazolone

This procedure is based on the classic Knorr pyrazole synthesis.[2]

Materials:

  • Phenylhydrazine (97%)

  • Ethyl acetoacetate (99%)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, combine phenylhydrazine (0.1 mol, 10.81 g) and deionized water (50 mL).

  • Slowly add glacial acetic acid (0.1 mol, 6.0 g) to the mixture while stirring. An exothermic reaction will occur, and the solution may become warm.

  • Once the solution has cooled slightly, add ethyl acetoacetate (0.1 mol, 13.01 g) dropwise over 10 minutes with continuous stirring.

  • Attach the reflux condenser and heat the mixture to reflux for 1.5 to 2 hours. The solution will turn from a clear/yellow to a deep orange/red color.

  • After reflux, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to promote crystallization.

  • Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with two portions of cold ethanol (20 mL each) to remove unreacted starting materials and colored impurities.

  • Dry the product in a vacuum oven at 60°C. The expected product is a pale yellow to white crystalline solid.

  • Self-Validation: Confirm the identity and purity of the product by measuring its melting point (approx. 127-129°C) and performing spectroscopic analysis (FT-IR, ¹H NMR).

Protocol 2: Synthesis of a Representative Metal Complex: Bis(1-phenyl-3-methyl-4-benzoyl-pyrazolone-5)copper(II)

This protocol describes the synthesis of a Cu(II) complex using a 4-acyl derivative of the ligand. The ligand, 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPMBP), can be synthesized via methods involving the reaction of 1-phenyl-3-methyl-5-pyrazolone with benzoyl chloride, often using a base like calcium hydroxide.[7][8]

Materials:

  • 1-phenyl-3-methyl-4-benzoyl-pyrazolone-5 (HPMBP)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the ligand, HPMBP (2 mmol), in 50 mL of hot ethanol in a 100 mL round-bottom flask with stirring. The solution should be clear and yellow.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of ethanol. The 2:1 ligand-to-metal stoichiometric ratio is chosen to satisfy the +2 charge of the copper ion, as the ligand is monoprotic.

  • Add the copper(II) acetate solution dropwise to the hot ligand solution with vigorous stirring.

  • A precipitate should form almost immediately. The color will change, often to a green or blue-green, indicating complex formation.

  • Heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and then in an ice bath.

  • Collect the solid complex by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials, followed by a small amount of diethyl ether to aid in drying.

  • Dry the complex in a desiccator over silica gel.

  • Self-Validation: The synthesized complex should be characterized using the methods described in the following section to confirm its structure and purity.

Systematic Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of the synthesized ligand and its metal complexes. This workflow ensures the trustworthiness of the results.

Figure 3: Experimental workflow for the synthesis and characterization of pyrazolone metal complexes.

Data Interpretation

The following table summarizes the key analytical data and their interpretation for confirming successful synthesis.

TechniqueParameterExpected Observation for LigandRationale & Interpretation for Complex Formation
FT-IR (cm⁻¹) ν(O-H)Broad peak ~3100-3400 (enol form)Disappearance of the ν(O-H) peak confirms deprotonation upon chelation.
ν(C=O)Strong peak ~1600-1650Shift of the C=O stretching frequency to lower wavenumbers indicates coordination to the metal ion.[9]
ν(M-O)N/AAppearance of new, weaker bands in the low-frequency region (~400-600 cm⁻¹) can be assigned to M-O bonds.[9]
¹H NMR Enolic -OHBroad singlet (can be D₂O exchanged)Disappearance of this proton signal confirms chelation. (Applicable to diamagnetic complexes like Zn(II)).
UV-Vis π → π* / n → π*Intense bands in the UV region.[2]Bathochromic (red) or hypsochromic (blue) shifts in ligand-centered transitions. Appearance of new, weaker bands in the visible region for d-block metals (d-d transitions).[10]
Molar Conductivity Λ_MN/ALow values in non-coordinating solvents (e.g., DMF, DMSO) indicate a non-electrolytic nature, confirming that the counter-ion is not present outside the coordination sphere.[11]
Elemental Analysis %C, %H, %NShould match theoretical values.Experimental values should be within ±0.4% of the calculated values for the proposed complex formula (e.g., ML₂), confirming the stoichiometry.

Applications and Future Directions

Metal complexes derived from this compound ligands are not mere chemical curiosities; they possess a wide array of functional properties.

  • Biological and Medicinal Chemistry: Many pyrazolone complexes have demonstrated significant biological activity. For instance, certain derivatives exhibit potent antioxidant and anticancer properties, with some compounds shown to induce apoptosis in cancer cell lines.[1][12] The metal center can enhance the inherent biological activity of the pyrazolone ligand, often through mechanisms involving redox activity or binding to biological macromolecules. In vitro antibacterial tests have shown that metal complexes can have significantly better activity against pathogens than the free ligand.[13]

  • Homogeneous Catalysis: The well-defined and stable coordination environment provided by pyrazolone ligands makes their metal complexes suitable as catalysts. They have been investigated in reactions such as the ring-opening polymerization of lactones and other organic transformations.[3][14]

  • Materials Science: The delocalized π-systems in these complexes can give rise to interesting photophysical properties. Researchers have developed zinc(II) and iridium(III) pyrazolone complexes that exhibit strong photoluminescence, making them candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs).[15]

The continued exploration of this ligand system, particularly through the synthesis of novel derivatives and the formation of mixed-ligand or polynuclear complexes, promises to yield new functional materials and therapeutic agents.

References

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  • Sayyafi, E., et al. (2018). “On-water” one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. ResearchGate. Available at: [Link]

  • Uzondu, F. N., et al. (2017). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4- (p-nitrobenzoyl) Pyrazolone-5(HNPz). SciSpace. Available at: [Link]

  • Gao, J., et al. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o709. Available at: [Link]

  • Gao, J., et al. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. OUCI. Available at: [Link]

  • Abdel-Latif, S. A., et al. (2010). Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. ResearchGate. Available at: [Link]

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  • de Oliveira, R. B., et al. (2018). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 23(11), 2959. Available at: [Link]

  • Shahani, T., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2815. Available at: [Link]

  • Irgashev, R. A., et al. (2017). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2017(2), M940. Available at: [Link]

  • Burlov, A. S., et al. (2016). Mixed-ligand Zn(II) complexes of 1-phenyl-3-methyl-4-formylpyrazole-5-one and various aminoheterocycles: Synthesis, structure and photoluminescence properties. Synthetic Metals, 220, 543-550. Available at: [Link]

  • Mambou, F. S. Y., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(61), 38781-38794. Available at: [Link]

  • Idemudia, O. G., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 21(10), 1283. Available at: [Link]

  • Wang, X., et al. (2020). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 25(18), 4296. Available at: [Link]

  • Chen, C.-T., et al. (2014). Synthesis and catalytic application of aluminium anilido-pyrazolate complexes. Dalton Transactions, 43(3), 1336-1344. Available at: [Link]

  • Shebl, M. (2008). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. Available at: [Link]

  • Anonymous. (2013). Exploring the coordination chemistry of 1-benzoyl-4,5-dihydro-3,5- bis(trifluoromethyl)-1H-pyrazol-5-ol to copper. Inorganic Chemistry Communications, 38, 131-134. Available at: [Link]

  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). mocedes.org. Available at: [Link]

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  • Anonymous. (2024). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 160-163. Available at: [Link]

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Application Note & Protocol: Computational Docking Studies with 1-Phenyl-1H-pyrazol-5(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-phenyl-1H-pyrazol-5(4H)-one (also known as edaravone and its analogs) scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Structure-based drug design, particularly molecular docking, has become an indispensable tool for rapidly screening and identifying promising pyrazolone-based candidates against various therapeutic targets.[3][4][5] This guide provides a comprehensive, experience-driven protocol for conducting molecular docking studies with this chemical series, aimed at researchers, scientists, and drug development professionals. We will detail the entire workflow, from target selection and system preparation to docking execution, post-hoc analysis, and rigorous validation, ensuring a foundation of scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Screening of Pyrazolones

The pyrazolone core is a versatile pharmacophore capable of engaging in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and pi-stacking, making it an ideal candidate for targeting diverse protein active sites. Recent studies have successfully used docking to investigate pyrazolone analogs against targets like the NF-κB signaling pathway, YAP/TEAD transcription factors, and various kinases, demonstrating the predictive power of this approach.[1][6][7]

Computational docking offers a cost-effective and rapid method to:

  • Prioritize a large library of virtual or synthesized pyrazolone analogs for experimental testing.

  • Elucidate potential binding modes and key molecular interactions driving bioactivity.

  • Generate hypotheses for structure-activity relationships (SAR) to guide the rational design of more potent and selective inhibitors.

This document will use Cyclooxygenase-2 (COX-2) , a well-established target for anti-inflammatory drugs, as an exemplary protein to illustrate the docking protocol.

The Computational Docking Workflow: A Holistic View

A successful docking campaign is more than just running a program; it's a multi-stage process where each step is critical for the validity of the final results. The process is iterative and requires careful validation to build confidence in the predictive model.

G cluster_prep Phase 1: Pre-Docking Preparation cluster_dock Phase 2: Docking Simulation cluster_post Phase 3: Analysis & Validation p1 Target Identification (e.g., COX-2) p2 Protein Structure Preparation p1->p2 Obtain PDB d1 Binding Site Definition & Grid Generation p2->d1 p3 Ligand Library Preparation d2 Execution of Docking Algorithm (e.g., AutoDock Vina) p3->d2 d1->d2 a1 Pose Analysis & Scoring Function Evaluation d2->a1 a2 Re-scoring & Refinement (MM/GBSA) a1->a2 Top Poses v1 Protocol Validation (Redocking) a1->v1 a3 Hit Prioritization a2->a3

Caption: High-level workflow for a typical molecular docking study.

Phase 1: Pre-Docking Preparation (The Foundation)

The quality of your input structures directly dictates the quality of your output. Garbage in, garbage out. This phase is the most critical for ensuring a meaningful simulation.

Protocol 3.1: Target Protein Preparation

Rationale: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-solvents, and may lack hydrogen atoms, which are essential for calculating interactions.[8][9]

Exemplar Target: Human COX-2 (PDB ID: 5IKR)

Tools: UCSF Chimera, PyMOL, Schrödinger Maestro, or MGLTools.[10][11]

Step-by-Step Methodology:

  • Obtain Structure: Download the PDB file (e.g., 5IKR) from the RCSB PDB database.

  • Isolate Protein: Load the structure into your molecular visualization software. The 5IKR structure contains two identical chains (A and B). For docking, we only need one. Delete chain B.

  • Remove Non-essential Molecules: Delete all water molecules (HOH). Also, remove any co-solvents or ions not critical to the binding site's structural integrity. In 5IKR, the co-crystallized ligand (Celecoxib) should be removed and saved separately for later validation.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Use the software's tools (e.g., Chimera's AddH tool) to add hydrogens. This is crucial as hydrogen bonds are a primary driver of protein-ligand recognition. It's important to select a pH that reflects physiological conditions (e.g., 7.4) to ensure correct protonation states of residues like Histidine, Aspartate, and Glutamate.[12]

  • Assign Charges: Assign atomic partial charges using a standard force field. For AutoDock-based studies, Kollman charges are commonly applied.[10]

  • Save in Required Format: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format, which is required by AutoDock Vina.[13] This format includes atomic coordinates, partial charges (Q), and atom types (T).

Protocol 3.2: Ligand Library Preparation

Rationale: Ligand structures must be in a 3D format with correct stereochemistry, protonation states, and minimized energy.[14][15] Starting with a high-quality 3D conformation is essential for the docking algorithm to efficiently sample the conformational space.

Tools: Open Babel, RDKit, ChemDraw, Avogadro.[13][16]

Step-by-Step Methodology:

  • Obtain 2D Structures: Source your this compound analogs from databases like PubChem or ZINC, or draw them using chemical sketchers.[15] Store them in a common format like SDF or SMILES.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structures into initial 3D conformations.[16][17]

  • Add Hydrogens: As with the protein, add hydrogens appropriate for a physiological pH of 7.4.

  • Energy Minimization: Perform a geometry optimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step relaxes the initial 3D structure into a lower-energy, more realistic conformation.

  • Assign Charges & Define Torsions: For AutoDock Vina, assign Gasteiger charges. The software will automatically detect rotatable bonds, allowing for ligand flexibility during docking.

  • Save in PDBQT Format: Convert the final, prepared ligand structures into the PDBQT format.[16]

Phase 2: The Docking Simulation

With prepared inputs, we can now define the search space and execute the docking algorithm.

Protocol 4.1: Grid Generation and Vina Execution

Rationale: The docking algorithm doesn't search the entire protein. You must define a 3D search space, or "grid box," that encompasses the target binding site.[11][18] The size of this box is a trade-off: too small, and you might miss the correct binding pose; too large, and the search becomes computationally expensive and less accurate.

Tools: AutoDock Tools (ADT), PyRx, or command-line AutoDock Vina.[19]

Step-by-Step Methodology:

  • Define the Binding Site: Load the prepared protein PDBQT file into ADT. The best way to define the binding site is by using the location of a known co-crystallized ligand (in our validation step, this would be Celecoxib from 5IKR).[14]

  • Set Grid Box Parameters: Center the grid box on the geometric center of the known ligand or key active site residues. Adjust the dimensions (in Angstroms) to be large enough to accommodate your pyrazolone analogs with room for translation and rotation (typically 4-6 Å larger than the ligand in each dimension). For 5IKR, a box centered on the active site with dimensions of roughly 25x25x25 Å is a good starting point.

  • Create Configuration File: AutoDock Vina uses a simple text file (conf.txt) to specify the input files and grid parameters.[12]

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log ligand_01_log.txt

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9 by default) ranked by their binding affinity scores (in kcal/mol).[10] The log file contains the scores for each pose.

Phase 3: Post-Docking Analysis & Validation (Building Trust)

A docking score alone is not enough. Rigorous analysis and validation are mandatory to ensure the results are scientifically sound.

Protocol 5.1: Pose Analysis and Filtering

Rationale: The top-scoring pose is not always the most biologically relevant one. Visual inspection and analysis of the interactions are crucial. Look for poses that form chemically sensible interactions with key active site residues.

Tools: PyMOL, UCSF Chimera, Discovery Studio Visualizer.

Step-by-Step Methodology:

  • Visualize the Complex: Load the protein PDBQT and the output ligand PDBQT file into a visualization tool.

  • Analyze Interactions: For each of the top-scoring poses, examine the non-covalent interactions (hydrogen bonds, hydrophobic contacts, pi-stacking). Are the interactions consistent with known SAR for the target? For COX-2, key interactions often involve residues like Arg513, Tyr385, and Ser530.

  • Clustering and RMSD: Analyze the root-mean-square deviation (RMSD) between the top poses. A tight cluster of low-energy poses suggests a well-defined and favorable binding mode.

Protocol 5.2: The Self-Validating System: Redocking

Rationale: Before docking your unknown compounds, you must validate your docking protocol. The most common method is to "redock" the co-crystallized ligand back into its own binding site.[20][21] A successful protocol should reproduce the experimental binding pose with high fidelity.

Step-by-Step Methodology:

  • Prepare the Native Ligand: Extract the co-crystallized ligand (e.g., Celecoxib from 5IKR) and prepare it using the same ligand preparation protocol (Protocol 3.2).

  • Dock the Native Ligand: Use the exact same protein structure and grid parameters (Protocol 4.1) to dock the prepared native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value of less than 2.0 Å is generally considered a successful validation. [20][21] If the RMSD is high, you must revisit and adjust your protocol (e.g., grid box size, protein preparation).

G cluster_validation Protocol Validation Logic start Crystal Structure (Protein + Native Ligand) prep_p Prepare Protein start->prep_p prep_l Prepare Native Ligand start->prep_l dock Dock Ligand into Protein (Using Defined Protocol) prep_p->dock prep_l->dock compare Compare Docked Pose to Crystal Pose dock->compare rmsd Calculate RMSD compare->rmsd success RMSD < 2.0 Å Protocol Validated rmsd->success Yes fail RMSD ≥ 2.0 Å Refine Protocol rmsd->fail No

Caption: Flowchart for validating a docking protocol via redocking.

Protocol 5.3: Advanced Refinement with MM/GBSA

Rationale: Vina's scoring function is optimized for speed and is effective for ranking, but it is not a precise calculation of binding free energy. Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a more computationally intensive post-processing method that can provide a more accurate estimate of binding affinity and help re-rank the docked poses.[22][23][24]

Tools: AmberTools (MMPBSA.py), Schrödinger Prime MM-GBSA.[22][25]

Step-by-Step Methodology:

  • Select Poses: Choose the top-scoring and most promising poses from the docking results for each pyrazolone analog.

  • Prepare Input Files: Generate the necessary topology files for the protein, ligand, and the complex.[25]

  • Run MM/GBSA Calculation: Execute the MM/GBSA script. This calculation considers terms like van der Waals energy, electrostatic energy, and solvation free energy.[26]

  • Analyze Results: The output (ΔG_bind) provides a more refined energy score. Compare the MM/GBSA scores with the initial Vina scores to re-rank your candidate compounds.

Data Presentation and Interpretation

Summarize your findings in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Example Docking and MM/GBSA Results for Pyrazolone Analogs against COX-2

Compound IDVina Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Key Interacting ResiduesH-Bonds
Control (Celecoxib) -11.5-55.8Arg513, His90, Gln1922
Analog-01 -10.2-48.1Arg513, Val5231
Analog-02 -9.8-52.5Arg513, Ser530, Tyr3853
Analog-03 -9.5-40.2Val523, Ala5270
Analog-04 -10.8-58.3Arg513, His90, Ser5302

This is example data. Actual results will vary.

Interpretation: In this hypothetical data, Analog-04 shows a strong Vina score and the most favorable MM/GBSA binding energy, even better than the control. Analog-02 also looks promising due to its formation of three hydrogen bonds with key residues, despite a slightly lower score. Analog-03 appears to be a weak binder. Based on this in silico data, Analog-04 and Analog-02 would be prioritized for synthesis and in vitro testing.[27]

Conclusion and Future Directions

This guide outlines a robust and validated workflow for performing computational docking studies on this compound analogs. By adhering to rigorous preparation, execution, and validation protocols, researchers can confidently use molecular docking to accelerate the discovery of novel therapeutics. The hits prioritized from this workflow should be viewed as well-founded hypotheses that require experimental validation, for example, through in vitro enzyme inhibition assays.[27] For even higher accuracy, the top-ranked complexes can be subjected to full molecular dynamics (MD) simulations to assess the stability of the binding pose over time.[14][28]

References

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  • Jahangiri, F. H. (2022). A complete guide for Autodock Vina. Farhan Haq Jahangiri Blog. Retrieved from [Link]

  • Al-Khafaji, K. et al. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

  • Ahamad, T. (2020). Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Giammarino, F. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Retrieved from [Link]

  • University of Cambridge. (n.d.). Preparing the protein and ligand for docking. Interdisciplinary Graduate Program. Retrieved from [Link]

  • Tahir, T. (2021). How to validate molecular docking results with no proper crystal structure? ResearchGate. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • Rizzo_Lab. (2024). 2023 DOCK tutorial 1 with PDBID 4S0V. Retrieved from [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Retrieved from [Link]

  • Martis, E. A. F., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved from [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved from [Link]

  • Fischer, M., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Ismail, H. (2025). MMGBSA Re-Scoring of Docked Ligands | Step-by-Step Guide on Schrödinger Software. YouTube. Retrieved from [Link]

  • Ismail, H. (2025). Schrodinger Tutorial: MMGBSA Analysis from Molecular Dynamics Trajectories. YouTube. Retrieved from [Link]

  • IntechnOpen. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved from [Link]

  • National University of Singapore. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • MaddyList. (2025). GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations. YouTube. Retrieved from [Link]

  • Patel, K., et al. (2022). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology. Retrieved from [Link]

  • Paggi, J. M., & Dror, R. O. (2024). The Art and Science of Molecular Docking. Annual Review of Biophysics. Retrieved from [Link]

  • Omixium. (2025). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! YouTube. Retrieved from [Link]

  • Rahman, M. M. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. Retrieved from [Link]

  • Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Oxford Protein Informatics Group. (2022). MM(PB/GB)SA – a quick start guide. Retrieved from [Link]

  • El-Faham, A., et al. (2025). New Azo Pyrazolone Candidates: Synthesis, Molecular Docking, and In Vitro Studies. ChemistrySelect. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2025). Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. RSC Advances. Retrieved from [Link]

  • Philip, S., et al. (2024). Molecular docking and simulation studies of some pyrazolone-based bioactive ligands targeting the NF-κB signaling pathways. Molecular Diversity. Retrieved from [Link]

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  • Gomaa, H. A. M., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules. Retrieved from [Link]

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  • Mohamed, M. F. A., et al. (2020). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PLOS ONE. Retrieved from [Link]

  • Jumina, et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. Retrieved from [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of Substituted Pyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazolones and the Advent of Microwave Synthesis

Pyrazolones are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the structural core of numerous molecules with significant biological activities.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological properties, including analgesic, anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2] The versatile nature of the pyrazolone scaffold has made it a privileged structure in medicinal chemistry and drug discovery.[3][4]

Traditionally, the synthesis of pyrazolones has been accomplished through conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of volatile organic solvents, contributing to higher energy consumption and environmental concerns.[2] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more sustainable and efficient alternative.[5][6][7] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[5][8] This technique frequently results in higher product yields, improved purity, and aligns with the principles of green chemistry by minimizing energy usage and allowing for solvent-free reaction conditions.[6][9]

This guide provides an in-depth exploration of the microwave-assisted synthesis of substituted pyrazolones, detailing the underlying principles, offering step-by-step protocols, and showcasing the advantages of this modern synthetic approach.

Scientific Principles: The Engine of Microwave-Assisted Synthesis

The efficacy of microwave-assisted synthesis stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture.[5] Unlike conventional heating, which relies on conduction and convection to transfer thermal energy from an external source, microwave heating generates energy within the bulk of the material. This is achieved through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the reactants and any polar solvent present, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, leading to rapid and uniform heating throughout the reaction vessel.[5]

This efficient energy transfer can lead to thermal and non-thermal microwave effects. The thermal effect is the significant increase in reaction rate due to the high temperatures achieved quickly. Non-thermal effects, while a subject of ongoing research, are thought to arise from the direct interaction of the electromagnetic field with specific molecules, potentially lowering the activation energy of the reaction. The result is a highly efficient and controlled heating method that can significantly enhance chemical transformations.[8][9]

Reaction Mechanism: The Knorr Pyrazole Synthesis

The most common route for the synthesis of pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. The reaction proceeds through a series of steps, as illustrated below.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Hydrazine Hydrazine Intermediate_1 Hydrazone Intermediate Hydrazine->Intermediate_1 attacks carbonyl Beta-Ketoester Beta-Ketoester Beta-Ketoester->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 attacks ester carbonyl Pyrazolone Pyrazolone Intermediate_2->Pyrazolone loss of H2O G start Start reactants Mix Ethyl Acetoacetate and Phenylhydrazine start->reactants microwave Microwave Irradiation (e.g., 420W, 4-10 min) reactants->microwave cool Cool to Room Temperature microwave->cool precipitate Add Ethanol/Water to Precipitate cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterize (TLC, FTIR, NMR, MS) dry->characterize end End characterize->end

Caption: Workflow for Solvent-Free Pyrazolone Synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Deionized water

  • Domestic or scientific microwave oven

  • Reaction vessel (e.g., 50 mL flask)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL flask, combine ethyl acetoacetate and phenylhydrazine in an equimolar ratio.

  • Place the flask in the center of the microwave oven.

  • Irradiate the mixture at a power of approximately 420 W for a duration of 4-10 minutes. [10]Reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Add a small amount of ethanol or an ethanol/water mixture to the cooled reaction mixture to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as TLC, FT-IR, NMR, and mass spectrometry.

Expected Results: This method typically affords the desired 3-methyl-1-phenyl-2-pyrazolin-5-one in good to excellent yields, often exceeding 80%. [1]

Protocol 2: One-Pot, Three-Component Synthesis of 4-Arylidenepyrazolones

This protocol details a microwave-assisted, one-pot synthesis of 4-arylidenepyrazolone derivatives from a β-ketoester, a hydrazine, and an aromatic aldehyde under solvent-free conditions. [10] Workflow Diagram:

G start Start reactants Combine Ethyl Acetoacetate, Substituted Hydrazine, and Aromatic Aldehyde start->reactants microwave Microwave Irradiation (e.g., 420W, 10 min) reactants->microwave cool Cool to Room Temperature microwave->cool purify Purify by Column Chromatography cool->purify characterize Characterize (TLC, FTIR, NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for Three-Component Pyrazolone Synthesis.

Materials:

  • Ethyl acetoacetate

  • Substituted hydrazine (e.g., 3-nitrophenylhydrazine)

  • Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)

  • Scientific microwave reactor

  • Reaction vessel (e.g., 50 mL flask)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a 50 mL flask, combine the ethyl acetoacetate (0.45 mmol), substituted hydrazine (0.3 mmol), and aromatic aldehyde (0.3 mmol). [10]2. Place the flask in a scientific microwave reactor.

  • Irradiate the mixture at a power of 420 W for 10 minutes. [10]Monitor the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Characterize the final product using analytical techniques such as TLC, FT-IR, NMR, and mass spectrometry.

Expected Results: This one-pot method provides a versatile route to a variety of 4-arylidenepyrazolones with good to excellent yields, typically ranging from 51-98%, depending on the substrates used. [10]

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of substituted pyrazolones, highlighting the efficiency of this method.

Protocol Starting Materials Microwave Power (W) Reaction Time (min) Solvent Yield (%) Reference
1Ethyl acetoacetate, Phenylhydrazine4204Solvent-free82[1]
2Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde42010Solvent-free71[10]
-Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehydes3002-3Solvent-free80-95[11]

Conclusion: A Greener and Faster Path to Pyrazolones

Microwave-assisted synthesis has emerged as a powerful and enabling technology for the rapid and efficient production of substituted pyrazolones. [8][9]The protocols and principles outlined in this guide demonstrate the significant advantages of MAOS over conventional heating methods, including drastically reduced reaction times, higher yields, and adherence to the principles of green chemistry. [6][7]For researchers, scientists, and drug development professionals, embracing microwave technology can accelerate the discovery and development of novel pyrazolone-based therapeutics and other valuable chemical entities. The versatility and efficiency of this approach make it an indispensable tool in the modern synthetic chemistry laboratory.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: )
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: [Link])

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (URL: [Link])

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH. (URL: [Link])

  • Microwave-assisted synthesis of pyrazoles - a mini-review - Semantic Scholar. (URL: [Link])

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers. (URL: [Link])

  • Microwave assisted green organic synthesis. (URL: [Link])

  • Microwave-assisted synthesis of pyrazoles - a mini-review - OUCI. (URL: [Link])

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro - Semantic Scholar. (URL: [Link])

Sources

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 1-phenyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of azo dyes using 1-phenyl-1H-pyrazol-5(4H)-one as a versatile coupling component. It delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and discusses the characterization and applications of the resulting pyrazolone-based azo dyes. The guide emphasizes safety, scientific integrity, and practical insights to ensure reproducible and reliable outcomes in a laboratory setting.

Introduction: The Significance of Pyrazolone-Based Azo Dyes

Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] Their widespread industrial and scientific importance stems from their brilliant colors, straightforward synthesis, and excellent dyeing properties.[1][2]

Within this class, dyes derived from pyrazolone scaffolds are of particular interest. The incorporation of the pyrazolone moiety, specifically using precursors like this compound, yields dyes with distinct chromophoric properties, often in the yellow-to-red region of the visible spectrum. Beyond their traditional use in textiles, these heterocyclic azo dyes are gaining significant attention in pharmaceutical and biomedical fields due to their potential biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4][5] This guide focuses on the foundational chemistry and practical application of this compound in creating these valuable compounds.

The Core Chemistry: Mechanism of Synthesis

The synthesis of azo dyes from this compound is a classic two-stage process: diazotization of a primary aromatic amine followed by an azo coupling reaction.

Stage 1: Diazotization This initial step involves the conversion of a primary aromatic amine (e.g., aniline or its derivatives) into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).

The reaction is critically temperature-sensitive and must be maintained between 0–5 °C. At higher temperatures, the diazonium salt, being inherently unstable, would rapidly decompose, leading to side reactions and significantly reduced yield.

Stage 2: Azo Coupling The second stage is an electrophilic aromatic substitution reaction. The diazonium salt, a potent electrophile, attacks an electron-rich coupling component. In this context, this compound serves as an excellent coupling partner due to its "active methylene" group at the C4 position.

The pyrazolone exists in a tautomeric equilibrium between its keto and enol forms. The coupling reaction proceeds through the more nucleophilic enol tautomer or the enolate anion formed under slightly alkaline or neutral conditions. The electrophilic diazonium ion attacks the electron-rich C4 position, leading to the formation of the stable azo dye. The resulting dyes also exhibit azo-hydrazo tautomerism, a characteristic feature that influences their color and stability.[5]

Caption: Figure 2: Experimental Workflow for Azo Dye Synthesis.

Part A: Preparation of the Diazonium Salt Solution (from 4-Aminophenol)

  • In a 250 mL beaker, combine 1.09 g (10 mmol) of 4-aminophenol with 50 mL of deionized water and 3.0 mL of concentrated HCl. Stir until the amine salt is fully dissolved.

  • Place the beaker in a large ice-water bath and cool the solution to 0–5 °C with continuous stirring. Ensure the temperature is stable before proceeding.

  • In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 15 mL of cold deionized water.

  • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold amine salt solution over 15-20 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the pale-yellow diazonium salt solution in the ice bath for an additional 15 minutes. Use this solution immediately in the next step.

Part B: Preparation of the Coupling Component Solution

  • In a 400 mL beaker, dissolve 1.60 g (10 mmol) of this compound and 0.80 g (20 mmol) of sodium hydroxide in 100 mL of deionized water.

  • Stir until a clear solution is obtained. The sodium hydroxide deprotonates the pyrazolone, forming the highly reactive phenolate/enolate species.

  • Cool this solution in a separate ice bath to approximately 5 °C.

Part C: The Azo Coupling Reaction

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold pyrazolone solution (from Part B) over 20-30 minutes.

  • A brightly colored precipitate (typically orange to red) should form immediately. The slightly alkaline pH (around 8-10) facilitates the coupling reaction.

  • Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the reaction goes to completion.

Part D & E: Isolation and Purification

  • Isolate the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and neutral.

  • Press the solid as dry as possible on the funnel.

  • For purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at low heat.

Characterization

The structure and purity of the synthesized azo dye should be confirmed using standard analytical techniques. [3][5]* Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.

  • FT-IR Spectroscopy: Look for characteristic peaks: N-H/O-H stretching (broad, ~3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and N=N stretching (~1400-1450 cm⁻¹, often weak). [3]* UV-Vis Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., ethanol) and record the spectrum. The λ_max value in the visible region (typically 400-500 nm) is characteristic of the dye's chromophore.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing characteristic chemical shifts for the aromatic and pyrazolone protons and carbons. [3][5]

Applications of Pyrazolone Azo Dyes

Dyes synthesized from this compound and its derivatives have found applications in diverse technological and scientific fields:

  • Textile Industry: They are used as disperse dyes for coloring synthetic fibers like polyester, valued for their bright hues and good fastness properties. [5]* Pharmaceuticals and Drug Development: The pyrazolone scaffold is a known pharmacophore. Azo dyes incorporating this moiety have shown promising biological activities, including antibacterial, antifungal, and anticancer properties, making them valuable lead compounds in drug discovery. [4]* Analytical Chemistry: Their distinct color changes in response to stimuli make them suitable as chromogenic reagents or indicators in various analytical methods. [5]* Advanced Materials: These dyes are being explored for high-tech applications such as in non-linear optical systems and photodynamic therapy due to their unique electronic and photophysical properties. [2]

References

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. Available at: [Link]

  • Gaceur, M., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules, 27(16), 5184. Available at: [Link]

  • Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26951-26979. Available at: [Link]

  • El-Molla, M. M., et al. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Chemical Technology: An Indian Journal, 13(1). Available at: [Link]

  • Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. (n.d.). ResearchGate. Available at: [Link]

  • Wang, L., et al. (2016). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 6(96), 93915-93919. Available at: [Link]

  • Gunkara, O. T., et al. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 37(4), 227-231. Available at: [Link]

  • Miles, A. K., et al. (2024). The continuous flow synthesis of azos. Journal of Flow Chemistry. Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). AIChE. Available at: [Link]

  • Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. (n.d.). ResearchGate. Available at: [Link]

  • Moodie, R. B. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7121-7122. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrazol-5(4H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-quality results.

Unveiling the Synthesis: A General Overview

The synthesis of this compound, a crucial scaffold in many pharmaceutical compounds, is most commonly achieved through the condensation reaction between phenylhydrazine and ethyl acetoacetate.[1][2] This reaction, a variation of the Knorr pyrazole synthesis, proceeds through the formation of a phenylhydrazone intermediate, which then undergoes intramolecular cyclization to yield the desired pyrazolone ring.[2][3][4] While the reaction is generally robust, achieving high yield and purity can be challenging. This guide will address common issues and provide solutions to streamline your synthetic efforts.

Troubleshooting Guide: A Question-and-Answer Approach

Our troubleshooting guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Question 1: Why is my yield of this compound consistently low?

Answer: Low yields can stem from several factors, from suboptimal reaction conditions to incomplete conversion of starting materials. Here’s a systematic approach to diagnosing and resolving this issue:

  • Suboptimal pH: The pH of the reaction mixture is critical. An acidic environment, typically with a pH between 5.0 and 6.5, is often employed to catalyze the reaction.[5] If the pH is too high or too low, the rate of both the initial condensation and the subsequent cyclization can be adversely affected. It is recommended to monitor and adjust the pH of the phenylhydrazine solution before the addition of ethyl acetoacetate.[5]

  • Incorrect Reaction Temperature: The reaction temperature influences the rate of reaction. While some protocols suggest temperatures ranging from 40°C to 90°C, it's crucial to find the optimal temperature for your specific setup.[5] A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote the formation of side products and impurities. A stepwise heating approach, where the reaction is initiated at a lower temperature and then gently refluxed, can be beneficial.[6]

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed to completion. Typical reaction times can range from 1 to 10 hours.[5][6] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the point of maximum product formation.

  • Inefficient Cyclization: The final cyclization step is crucial for forming the pyrazolone ring. After the initial reaction, some protocols suggest distilling off the alcohol solvent and then continuing to heat the reaction mixture to drive the cyclization to completion.[5]

Question 2: My final product has a persistent yellow or reddish discoloration. How can I obtain a pure white crystalline product?

Answer: Discoloration is a frequent issue in pyrazole synthesis and is often attributed to impurities arising from the phenylhydrazine starting material, which can be prone to oxidation and decomposition.[7] Here’s how to address this:

  • Purification of Phenylhydrazine: If you suspect your phenylhydrazine is of low quality, consider purifying it by distillation under reduced pressure before use. This can significantly reduce the level of colored impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize the oxidation of phenylhydrazine and other sensitive reagents, leading to a cleaner reaction profile.[7]

  • Recrystallization: This is the most effective method for removing colored impurities. Methanol and ethanol are commonly used solvents for recrystallization.[5][8] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals while the impurities remain in the solution.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

  • Silica Gel Plug Filtration: For stubborn discoloration, passing a solution of the crude product through a short plug of silica gel can be effective. The colored impurities are often more polar and will be retained on the silica, while the desired product can be eluted with an appropriate solvent.[7]

Question 3: I am observing the formation of an unexpected side product. What could it be and how can I prevent it?

Answer: The formation of side products can be influenced by the reaction conditions and the purity of the starting materials. One common possibility is the formation of a pyridazine derivative under certain conditions.[9] To favor the formation of the desired pyrazolone, consider the following:

  • Control of Reaction Conditions: The choice of solvent and catalyst can influence the reaction pathway. For the synthesis of this compound, using an alcohol solvent and an acidic catalyst generally favors the desired cyclization.[1]

  • Purity of Starting Materials: Ensure that your ethyl acetoacetate and phenylhydrazine are of high purity. Impurities in the starting materials can lead to the formation of unexpected side products.

  • Tautomerism and Isomerization: Pyrazolones can exist in different tautomeric forms.[2] While this compound is the common representation, it's important to be aware of its potential tautomers when analyzing your product, for instance by NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the synthesis of this compound?

A1: The acid catalyst, often hydrochloric acid, plays a crucial role in protonating the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenylhydrazine.[5][10] This accelerates the initial condensation step to form the hydrazone intermediate.

Q2: Can I use a solvent other than an alcohol for this reaction?

A2: While alcohol solvents like methanol and ethanol are most commonly used, some modern, "green" chemistry approaches have explored solvent-free conditions.[2][5][6][11] These methods can be more environmentally friendly and may offer advantages in terms of simplified work-up.[11][12] However, optimizing a solvent-free reaction may require careful control of temperature and mixing.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[3] By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Q4: What are the key safety precautions I should take when performing this synthesis?

A4: Phenylhydrazine is toxic and a suspected carcinogen, so it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and always used in a well-ventilated fume hood. The reaction may also involve flammable solvents, so it should be performed away from ignition sources.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of this compound, incorporating best practices for achieving high yield and purity.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Methanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (for neutralization)

  • Activated charcoal (optional)

Procedure:

  • Preparation of the Phenylhydrazine Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine in methanol.

  • pH Adjustment: Carefully add concentrated hydrochloric acid dropwise while stirring to adjust the pH of the solution to between 5.0 and 6.5.[5]

  • Addition of Ethyl Acetoacetate: Begin heating the solution to a gentle reflux (approximately 60-70°C). Slowly add ethyl acetoacetate dropwise to the reaction mixture over a period of 30 minutes.

  • Reflux: Continue to reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Solvent Removal and Cyclization: Once the reaction is complete, arrange for distillation to remove the methanol. After most of the methanol has been removed, increase the temperature to 80-90°C and continue to heat for another 1-2 hours to ensure complete cyclization.[5]

  • Cooling and Crystallization: Allow the reaction mixture to cool to room temperature, and then cool it further in an ice bath to induce crystallization of the crude product.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it with a small amount of cold methanol.

  • Recrystallization: Dissolve the crude product in a minimum amount of hot methanol. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration. Allow the filtrate to cool slowly to room temperature and then in an ice bath to obtain pure white crystals of this compound.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them in a vacuum oven.

Data Presentation

ParameterRecommended Range/ValueRationale
pH 5.0 - 6.5Catalyzes the initial condensation reaction.[5]
Temperature 60 - 90°CBalances reaction rate with minimizing side product formation.[5]
Reaction Time 2 - 6 hoursEnsures complete conversion of starting materials.[5][6]
Solvent Methanol or EthanolGood solubility for reactants and facilitates purification by recrystallization.[5][6]

Visualizing the Process

Reaction Mechanism:

ReactionMechanism Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone EthylAcetoacetate Ethyl Acetoacetate Protonation Protonation (Acid Catalyst) EthylAcetoacetate->Protonation Protonation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Pyrazolone This compound Cyclization->Pyrazolone

Caption: The reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow:

TroubleshootingWorkflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Discoloration Product Discoloration Problem->Discoloration Yes SideProduct Side Product Formation Problem->SideProduct Yes Success Successful Synthesis Problem->Success No CheckpH Check & Adjust pH LowYield->CheckpH Recrystallize Recrystallize Product Discoloration->Recrystallize CheckPurity Check Starting Material Purity SideProduct->CheckPurity OptimizeTemp Optimize Temperature CheckpH->OptimizeTemp IncreaseTime Increase Reaction Time OptimizeTemp->IncreaseTime IncreaseTime->Success Charcoal Use Activated Charcoal Recrystallize->Charcoal InertAtmosphere Use Inert Atmosphere Charcoal->InertAtmosphere InertAtmosphere->Success ModifyConditions Modify Reaction Conditions CheckPurity->ModifyConditions ModifyConditions->Success

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents.
  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES - REAL-J. Available at: [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Publishing. Available at: [Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - ResearchGate. Available at: [Link]

  • CN102180834A - Preparation method for edaravone - Google Patents.
  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry. Available at: [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PubMed Central. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

  • Knorr Pyrazole Synthesis advice : r/Chempros - Reddit. Available at: [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • A suggested mechanism for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s - Organic Chemistry Research. Available at: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - ResearchGate. Available at: [Link]

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis - YouTube. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

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purification challenges and recrystallization of 1-phenyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-phenyl-1H-pyrazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification challenges associated with this compound. The protocols and insights provided are based on established chemical principles and practical laboratory experience.

I. Understanding the Challenges

This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science. However, their synthesis and purification can present several challenges. Common issues include the presence of starting materials, side-products from competing reactions, and difficulties during recrystallization such as "oiling out." This guide will address these challenges in a structured question-and-answer format.

Diagram: Troubleshooting Logic for Purification

Purification Troubleshooting start Crude Product (this compound) check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure Product is_pure->end Yes recrystallize Recrystallization is_pure->recrystallize No oiling_out Issue: Oiling Out recrystallize->oiling_out low_yield Issue: Low Yield recrystallize->low_yield persistent_impurities Issue: Persistent Impurities recrystallize->persistent_impurities oiling_out->check_purity No troubleshoot_oiling Troubleshoot Oiling Out - Add more 'good' solvent - Cool slowly - Use seed crystal oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->recrystallize low_yield->check_purity No troubleshoot_yield Troubleshoot Low Yield - Concentrate mother liquor - Re-evaluate solvent system low_yield->troubleshoot_yield Yes troubleshoot_yield->recrystallize persistent_impurities->check_purity No troubleshoot_impurities Troubleshoot Impurities - Consider alternative solvent - Column chromatography persistent_impurities->troubleshoot_impurities Yes troubleshoot_impurities->recrystallize

Caption: A workflow diagram for troubleshooting the purification of this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in the synthesis of this compound?

A1: The primary impurities often stem from the starting materials or side reactions. In a typical synthesis involving the condensation of a β-ketoester (like ethyl acetoacetate) and phenylhydrazine, common impurities include:

  • Unreacted Phenylhydrazine: This can often be removed by washing the crude product with a dilute acid solution.

  • Unreacted β-ketoester: This is typically more soluble in common organic solvents and can be removed during recrystallization.

  • Isomeric Pyrazoles: Depending on the reaction conditions, formation of isomeric pyrazoles can occur. Separation of these isomers can be challenging and may require chromatographic techniques.[1]

  • Side-products from self-condensation of the β-ketoester.

Q2: My compound "oils out" during recrystallization. What is happening and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This typically happens when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[3] For this compound, which has a relatively low melting point, this is a common issue. The presence of impurities can also lower the melting point, exacerbating the problem.[4]

Troubleshooting Strategies:

  • Increase the amount of the "good" solvent: Add a small amount of additional hot solvent to ensure the compound remains dissolved at a slightly lower temperature.[3]

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling often promotes oiling out.[4]

  • Use a Seed Crystal: Introduce a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.[5]

  • Solvent System Modification: If a single solvent is problematic, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[6]

  • Lower the Crystallization Temperature: Choose a solvent or solvent mixture with a lower boiling point.

Q3: I have a very low yield after recrystallization. What are the likely causes and how can I improve it?

A3: A low yield can be attributed to several factors:

  • Using too much solvent: This is a common mistake where a significant portion of the product remains dissolved in the mother liquor.[3] To check for this, you can take a small sample of the mother liquor and evaporate the solvent. A significant amount of residue indicates substantial product loss.

  • Premature crystallization: If the solution cools too quickly during filtration, some product may crystallize on the filter paper.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Recover from Mother Liquor: The mother liquor can be concentrated by evaporation and a second crop of crystals can be obtained upon cooling. Note that this second crop may be less pure than the first.

  • Optimize the Solvent System: Experiment with different solvents to find the one that gives the best balance of solubility characteristics. A table of suitable solvents is provided below.

Q4: What are the best solvents for the recrystallization of this compound?

A4: The choice of solvent is critical for successful recrystallization. Based on literature and practical experience, the following solvents and solvent systems are recommended:

Solvent/SystemRationale
Ethanol Often a good starting point as it is a polar protic solvent that can dissolve the pyrazolone at elevated temperatures.[7][8]
Ethanol/Water A common mixed solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity persists.[9]
Methanol/Ethyl Acetate Another effective mixed solvent system.[6]
Dimethylformamide (DMF) Can be used for compounds that are difficult to dissolve in other solvents, but its high boiling point can make removal difficult.[10]
Acetone A good solvent for dissolving the compound, often used in combination with a non-polar solvent like hexane for precipitation.[11]

It is always advisable to perform small-scale solubility tests with the crude product to determine the most suitable solvent before attempting a large-scale recrystallization.

Diagram: Recrystallization Workflow

Recrystallization Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (to remove insoluble impurities) dissolve->hot_filter cool Slow Cooling (to induce crystallization) hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Sources

common side products in pyrazolone synthesis and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during pyrazolone synthesis, particularly focusing on the prevalent Knorr synthesis method. Here, you will find practical, field-proven insights to help you identify and mitigate the formation of common side products, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products in Knorr pyrazolone synthesis?

A1: The Knorr synthesis, while robust, can generate several side products depending on the substrates and reaction conditions. The most frequently encountered impurities fall into four main categories:

  • Regioisomers: These arise when an unsymmetrical 1,3-dicarbonyl compound is used, leading to two possible isomers of the final pyrazolone. The hydrazine can attack either of the two carbonyl groups, resulting in a mixture of products that can be difficult to separate.[1]

  • Uncyclized Intermediates: The initial condensation of hydrazine with the β-ketoester forms a hydrazone intermediate. If the subsequent intramolecular cyclization is incomplete, this hydrazone can remain as a significant impurity.[2]

  • Di-addition Products: An excess of the hydrazine reactant can sometimes lead to the formation of a di-addition product, where two hydrazine molecules react with one molecule of the 1,3-dicarbonyl compound.

  • Starting Material Self-Condensation Products: Under certain conditions, particularly with prolonged heating or in the presence of a base, the β-ketoester starting material can undergo self-condensation. For example, ethyl acetoacetate can dimerize to form dehydroacetic acid.[3][4]

Troubleshooting Guide: Identification and Mitigation of Side Products

This section provides a detailed, problem-oriented approach to identifying and resolving common issues in pyrazolone synthesis.

Problem 1: Low yield with a complex mixture of products observed by TLC/LC-MS.

A: A complex product mixture is a common challenge. The first step is to systematically identify the components. This can be achieved by a combination of analytical techniques, primarily LC-MS, NMR, and FT-IR.

Below is a logical workflow to approach the identification of unknown side products in your pyrazolone synthesis.

G cluster_lcms LC-MS Data Interpretation start Complex Mixture Observed (Low Yield, Multiple Peaks) lcms Run LC-MS Analysis start->lcms lcms_mw Identify Molecular Weights (MW) of Major Impurities lcms->lcms_mw nmr Acquire ¹H and ¹³C NMR of Crude Product ftir Acquire FT-IR Spectrum of Crude Product mw_product MW = Expected Product? lcms_mw->mw_product mw_intermediate MW = Hydrazone Intermediate? mw_product->mw_intermediate No isomers Potential Regioisomers mw_product->isomers Yes mw_diaddition MW = Di-addition Product? mw_intermediate->mw_diaddition No hydrazone Uncyclized Intermediate (Hydrazone) mw_intermediate->hydrazone Yes mw_dimer MW = Dicarbonyl Dimer? mw_diaddition->mw_dimer No diaddition Di-addition Side Product mw_diaddition->diaddition Yes dimer Dicarbonyl Self-Condensation mw_dimer->dimer Yes isomers->nmr Confirm with NMR hydrazone->nmr Confirm with NMR & FT-IR diaddition->nmr Confirm with NMR dimer->nmr Confirm with NMR

Caption: Troubleshooting workflow for identifying impurities in pyrazolone synthesis.

Problem 2: Identification of Regioisomers

A: The formation of regioisomers is a classic challenge in Knorr synthesis with unsymmetrical dicarbonyls. The two isomers will have the same mass, making them indistinguishable by MS alone. Their structural assignment relies heavily on NMR spectroscopy, particularly 2D NMR techniques.

G start Unsymmetrical β-Ketoester path_a Attack at Carbonyl A start->path_a path_b Attack at Carbonyl B start->path_b hydrazine Phenylhydrazine hydrazine->path_a hydrazine->path_b intermediate_a Intermediate A path_a->intermediate_a Cyclization intermediate_b Intermediate B path_b->intermediate_b Cyclization product_a Regioisomer 1 intermediate_a->product_a Cyclization product_b Regioisomer 2 intermediate_b->product_b Cyclization

Caption: Formation of regioisomers in Knorr pyrazolone synthesis.

  • 1D NMR (¹H and ¹³C): Carefully analyze the chemical shifts. The substituents on the pyrazolone ring will have slightly different electronic environments in the two isomers, leading to small but measurable differences in their NMR signals.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for assigning regiochemistry. Irradiating a proton on a substituent (e.g., the methyl group) and observing which protons on the N-phenyl group show an NOE enhancement can reveal their spatial proximity and thus confirm the connectivity.[1] For example, an NOE between the pyrazolone's methyl protons and the ortho-protons of the N-phenyl ring would confirm a specific regioisomer.

  • Control Reaction Temperature: Lower temperatures often favor the kinetic product, which may be one of the regioisomers in higher purity.[5][6][7]

  • pH Adjustment: The pH of the reaction can influence which carbonyl is more readily attacked. Experimenting with mildly acidic or basic conditions can alter the isomeric ratio.

  • Choice of Starting Materials: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the issue of regioisomer formation altogether.

Problem 3: Presence of Uncyclized Hydrazone Intermediate

A: Yes, the presence of a prominent C=N stretch in the FT-IR and unassigned signals in the NMR strongly suggests the presence of the uncyclized hydrazone intermediate. This occurs when the final intramolecular cyclization step is slow or incomplete.

Technique Hydrazone Intermediate Pyrazolone Product
¹H NMR May show distinct signals for both NH protons. The methylene protons adjacent to the C=N bond will have a characteristic chemical shift.[2]A single CH₂ signal (or CH for tautomer) in the pyrazolone ring. The NH proton may be broad or exchangeable.[8][9]
¹³C NMR A distinct C=N carbon signal.A C=O carbon signal (typically >160 ppm) and a C=N or C=C signal within the ring.[8][9]
FT-IR Strong C=N stretching vibration (approx. 1580-1600 cm⁻¹).[10]Strong C=O stretching vibration (approx. 1690-1710 cm⁻¹). The C=N stretch of the ring is also present but may be less intense.[8][11]
Mass Spec Molecular ion peak corresponds to (MW of dicarbonyl + MW of hydrazine - H₂O).Molecular ion peak corresponds to (MW of dicarbonyl + MW of hydrazine - H₂O - ROH).
  • Increase Reaction Time and/or Temperature: Incomplete cyclization often means the reaction has not gone to completion. Prolonging the reaction time or increasing the temperature can drive the cyclization forward.[5][7]

  • Catalyst: Ensure an appropriate acid or base catalyst is used, as this can be crucial for the cyclization step.

  • Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Experimenting with different solvents may be beneficial.

Problem 4: Formation of Dehydroacetic Acid (from Ethyl Acetoacetate)

A: A byproduct with a molecular weight of 168 from an ethyl acetoacetate reaction is very likely dehydroacetic acid, a product of self-condensation. This can occur under the conditions of the Knorr synthesis, especially with prolonged heating.[3][4][12]

G eaa1 Ethyl Acetoacetate (Molecule 1) condensation Self-Condensation eaa1->condensation eaa2 Ethyl Acetoacetate (Molecule 2) eaa2->condensation base Base/Heat base->condensation cyclization Intramolecular Cyclization condensation->cyclization dha Dehydroacetic Acid (MW = 168) cyclization->dha

Caption: Formation of dehydroacetic acid from the self-condensation of ethyl acetoacetate.

  • LC-MS: The molecular weight of 168.04 g/mol is a key indicator.

  • NMR: The ¹H and ¹³C NMR spectra of dehydroacetic acid are well-characterized and can be compared to literature values.

  • Melting Point: Dehydroacetic acid has a distinct melting point of around 109-111 °C.[4]

  • Control Temperature: Avoid excessive heating, as this promotes self-condensation.

  • Order of Addition: Adding the hydrazine to the ethyl acetoacetate (rather than the other way around) can sometimes favor the desired reaction over self-condensation.

  • Stoichiometry: Ensure the stoichiometry of the reactants is optimized to favor the formation of the pyrazolone.

Experimental Protocols for Identification

Protocol 1: HPLC-MS Method for Reaction Monitoring and Impurity Profiling

This protocol provides a starting point for developing an HPLC-MS method to monitor your pyrazolone synthesis and identify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13][14]

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm, and full scan MS.

Procedure:

  • Prepare a sample of your crude reaction mixture by dissolving a small amount in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the separation of your desired product from any impurities.

  • Analyze the mass spectrum of each peak to determine its molecular weight and compare it with the expected molecular weights of potential side products (see table above).[15]

References

  • Separation of 1-Phenyl-3-methyl-5-pyrazolone on Newcrom R1 HPLC column. SIELC Technologies. ([Link])

  • Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. (Source not publicly available)
  • 1-Phenyl-3-methyl-5-pyrazolone. SIELC Technologies. ([Link])

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central, 2022. ([Link])

  • Wiley-VCH 2007 - Supporting Inform
  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PubMed Central, 2025. ([Link])

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. ([Link])

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 2012. ([Link])

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health, 2024. ([Link])

  • Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. PubMed, 2003. ([Link])

  • The ¹H NMR spectrum of hydrazone 1. ResearchGate. ([Link])

  • Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd. ([Link])

  • dehydroacetic acid. Organic Syntheses Procedure. ([Link])

  • Preparation of dehydroacetic acid. PrepChem.com. ([Link])

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. ([Link])

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PubMed Central. ([Link])

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate, 2025. ([Link])

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. ([Link])

  • BMRB entry bmse000944 - Ethyl Acetoacetate (C6H10O3). Biological Magnetic Resonance Bank. ([Link])

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed, 2024. ([Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. ([Link])

  • Mass fragmentation pattern of compound 4l. ResearchGate. ([Link])

  • ¹H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl₃). ResearchGate. ([Link])

    • The Royal Society of Chemistry. ([Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. ([Link])

  • Knorr pyrrole synthesis. Wikipedia. ([Link])

  • [Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high formance liquid chromatography]. PubMed, 2013. ([Link])

  • [Analysis of the reaction solution for dehydroacetic acid by ethyl acetoacetate using high formance liquid chromatography]. ResearchGate. ([Link])

  • Synthesis, thermal transformations, and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyr. ResearchGate, 2013. (https://www.researchgate.net/publication/274944589_Synthesis_thermal_transformations_and_mass_spectrometric_fragmentation_of_44'-12-bis5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylethane-12-diylbis5-methyl-2-phenyl-12-dihydro-3H-pyrazol-3-one)
  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. ([Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. ([Link])

  • IR spectra of hydrazones I and complexes II–V. ResearchGate. ([Link])

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. ([Link])

  • Pyrazolone: a powerful synthon for asymmetric diverse derivatizations. RSC Publishing. ([Link])

Sources

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-phenyl-1H-pyrazol-5(4H)-one, a critical intermediate in pharmaceutical and dye manufacturing. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we delve into the common challenges encountered during the Knorr pyrazole synthesis—the reaction of phenylhydrazine with a β-ketoester like ethyl acetoacetate—and provide evidence-based solutions to enhance both yield and purity.

Overview of the Core Synthesis: Knorr Pyrazole Synthesis

The formation of the pyrazolone ring is typically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] In the case of this compound, the reactants are phenylhydrazine and ethyl acetoacetate. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final pyrazolone product. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact its outcome.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Category 1: Low Reaction Yield

Question: My reaction yield is consistently below 50%. What are the most probable causes and how can I address them?

Answer: Low yields in the Knorr pyrazole synthesis can often be traced back to one of several factors: incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions.

  • Incomplete Reaction: The condensation and subsequent cyclization require sufficient time and temperature to proceed to completion. Ensure your reaction is running for the recommended duration. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial. The disappearance of the limiting reagent (typically phenylhydrazine) is a good indicator of completion.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While heating is necessary to drive the cyclization, excessive temperatures (e.g., above 100-110°C in many solvent systems) can lead to the formation of colored impurities and degradation byproducts, which can complicate purification and lower the isolated yield.[3] A temperature range of 60-85°C is often cited as being effective.[4]

  • pH of the Reaction Medium: The reaction is typically catalyzed by acid.[1][5] Often, glacial acetic acid is used as both a catalyst and a co-solvent. The acidic environment protonates the carbonyl oxygen of the ethyl acetoacetate, making it more electrophilic and susceptible to nucleophilic attack by the phenylhydrazine. However, if the medium is too acidic, it can lead to the formation of unwanted side products. If you are using phenylhydrazine hydrochloride, adding a mild base like sodium acetate can be beneficial to free the hydrazine and buffer the reaction medium.[3]

Question: How critical are the rate of addition of reagents and the reaction temperature?

Answer: Both are highly critical. The initial reaction between phenylhydrazine and ethyl acetoacetate is often exothermic. A rapid, uncontrolled addition can cause a sudden spike in temperature, leading to the formation of side products and a "sinful yellow/red" appearance in the reaction mixture, which indicates impurity formation.[3]

Recommended Protocol:

  • Dissolve the ethyl acetoacetate in your chosen solvent (e.g., ethanol, acetic acid).

  • Add the phenylhydrazine dropwise to the solution of ethyl acetoacetate while maintaining the temperature, for instance, between 0-10°C initially.[6]

  • After the addition is complete, allow the reaction to warm to room temperature before heating to reflux or the target temperature.[6]

This controlled approach minimizes the initial exotherm and promotes the clean formation of the desired intermediate.

Category 2: Product Purity Issues

Question: My final product is off-white, yellow, or has a low melting point. What are the likely impurities?

Answer: The discoloration and depressed melting point are classic signs of impurities. The most common culprits are:

  • Unreacted Starting Materials: Phenylhydrazine, in particular, is prone to air oxidation, which can introduce colored impurities.[3]

  • Side-Products: The reaction can potentially yield isomeric pyrazole products, though with the specific reactants for this compound, this is less of a concern than with unsymmetrical 1,3-dicarbonyls.[1] More likely are products from self-condensation or degradation.

  • Bis-Pyrazolones: Under certain conditions, particularly if an aldehyde is present as an impurity, two molecules of the pyrazolone product can condense with the aldehyde to form a 4,4'-(arylmethylene)bis(pyrazol-5-ol) derivative.[7][8][9]

Question: What is the most effective method for purifying crude this compound?

Answer: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is paramount for achieving high purity and recovery.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the pyrazolone well at elevated temperatures but poorly at room temperature or below. Ethanol is a frequently used and effective solvent for this purpose.[10][11][12] Aqueous ethanol mixtures can also be employed.

  • Procedure: a. Dissolve the crude product in a minimum amount of hot ethanol (near its boiling point). b. If colored impurities persist, you can treat the hot solution with a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and any insoluble impurities. c. Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. d. Further cool the flask in an ice bath to maximize the precipitation of the product. e. Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol to remove any residual soluble impurities. f. Dry the purified crystals under vacuum.

The expected product should be a white to pale yellow crystalline solid.

Solvent SystemAdvantagesDisadvantages
Ethanol Good solvency at high temperature, low solvency at low temperature.[10][11][12]Flammable.
Aqueous Ethanol Can fine-tune solvency by adjusting the water content.May require optimization of the ethanol/water ratio.
Toluene Can be effective for removing certain organic impurities.Higher boiling point, may be less effective for polar impurities.

Visualizing the Troubleshooting Workflow

To aid in diagnosing issues with your synthesis, the following decision tree can be used.

G start Start: Synthesis of this compound check_yield Is the yield low (<50%)? start->check_yield check_purity Is the product impure (discolored, low MP)? start->check_purity incomplete_rxn Possible Cause: Incomplete Reaction check_yield->incomplete_rxn Yes temp_issue Possible Cause: Suboptimal Temperature check_yield->temp_issue Yes reagent_quality Possible Cause: Poor Reagent Quality check_yield->reagent_quality Yes unreacted_sm Possible Cause: Unreacted Starting Materials check_purity->unreacted_sm Yes side_products Possible Cause: Side-Products Formed check_purity->side_products Yes solution_tlc Solution: Monitor reaction by TLC. Increase reaction time if necessary. incomplete_rxn->solution_tlc solution_temp Solution: Optimize temperature (60-85°C). Ensure controlled addition of reagents. temp_issue->solution_temp solution_reagents Solution: Use fresh phenylhydrazine. Verify purity of ethyl acetoacetate. reagent_quality->solution_reagents solution_recrystallize Solution: Recrystallize from a suitable solvent (e.g., ethanol). unreacted_sm->solution_recrystallize side_products->solution_recrystallize

Caption: Troubleshooting Decision Tree for Pyrazolone Synthesis.

References

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one . The Royal Society of Chemistry. [Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one . PubMed Central. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f . ResearchGate. [Link]

  • (PDF) 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one . ResearchGate. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . BMC Chemistry. [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate . International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Knorr Pyrazole Synthesis . J&K Scientific LLC. [Link]

  • Knorr pyrrole synthesis . Wikipedia. [Link]

  • Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly effective catalyst for the synthesis of 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s . Organic Chemistry Research. [Link]

  • CN102180834A - Preparation method for edaravone.
  • Knorr Pyrazole Synthesis (M. Pharm) . Slideshare. [Link]

  • Knorr Pyrazole Synthesis . Name Reactions in Organic Synthesis. [Link]

  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives . Royal Society of Chemistry. [Link]

  • Knorr Pyrazole Synthesis advice . Reddit. [Link]

  • One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure . ResearchGate. [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide . De Gruyter. [Link]

Sources

troubleshooting scalability issues in 1-phenyl-1H-pyrazol-5(4H)-one production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 1-phenyl-1H-pyrazol-5(4H)-one and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot-scale or full production. The classical synthesis, a condensation reaction between phenylhydrazine and a β-ketoester like ethyl acetoacetate, while robust, presents several scalability challenges that can impact yield, purity, and process efficiency.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to provide not just procedural solutions, but also the underlying scientific principles to empower you to make informed decisions during your process development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Control & Safety

Answer:

This is a critical and common scale-up issue. The Knorr pyrazole synthesis is significantly exothermic, and the heat dissipation characteristics of a large reactor are vastly different from a lab flask due to a lower surface-area-to-volume ratio.

Underlying Principles: The initial condensation reaction between the carbonyl group of ethyl acetoacetate and the nucleophilic phenylhydrazine to form the hydrazone intermediate is rapid and releases substantial thermal energy. In a small flask, this heat dissipates quickly to the environment. In a large, jacketed reactor, heat removal is less efficient, leading to a rapid temperature rise that can cause solvent to boil violently and promote side reactions.

Troubleshooting Protocol & Preventative Measures:

  • Control the Addition Rate: This is the most crucial parameter. Do not dump the phenylhydrazine. Add it subsurface via a dosing pump at a slow, controlled rate. Monitor the internal temperature (Tᵢ) and the jacket temperature (Tⱼ). The rate of addition should be dictated by the cooling capacity of your reactor, ensuring ΔT (Tᵢ - Tⱼ) remains within a safe, predefined limit.

  • Initial Cooling: Start the reaction at a lower temperature. Cool the solution of ethyl acetoacetate in the reactor to 0-5 °C before beginning the phenylhydrazine addition. This provides a larger thermal sink to absorb the initial heat of reaction.[1]

  • Dilution: Increasing the solvent volume can help manage the exotherm by increasing the thermal mass of the reaction mixture. However, this may impact reaction kinetics and downstream processing, so it must be evaluated carefully.

  • Reverse Addition: In some cases, adding the ethyl acetoacetate solution to the phenylhydrazine solution can provide better control, although this is less common.

  • Process Safety Analysis: Before scaling up, perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for safe reactor setup and programming.

Category 2: Yield, Purity, and Impurities

Question 2: My final product yield has dropped from >90% in the lab to ~70% at pilot scale. What are the most likely causes?

Answer:

A drop in yield upon scale-up often points to issues with mixing, temperature control, or changes in impurity profiles.

Underlying Principles: The reaction relies on bringing two reactants together effectively for the condensation and subsequent intramolecular cyclization. Inefficient mixing can create localized areas of high or low reactant concentration, which can either slow the desired reaction or promote the formation of side products.

Troubleshooting Workflow:

The diagram below outlines a logical decision-making process for diagnosing the root cause of low yield.

Low_Yield_Troubleshooting start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Review Temperature Profile start->check_temp check_impurities Analyze Impurity Profile (HPLC/LC-MS) start->check_impurities mixing_issue Problem: Inadequate Mixing check_mixing->mixing_issue Visual/CFD evidence of poor mixing temp_issue Problem: Poor Temp Control check_temp->temp_issue Exotherm spikes or deviations from setpoint impurity_issue Problem: New/Increased Impurities check_impurities->impurity_issue New peaks >0.1% or known impurities increase solution_mixing Solution: - Increase stirrer RPM - Evaluate impeller type - Check for dead zones mixing_issue->solution_mixing solution_temp Solution: - Slower reagent addition - Colder jacket temperature - Recalculate heat transfer temp_issue->solution_temp solution_impurity Solution: - Identify impurity structure - Adjust stoichiometry - Modify workup/purification impurity_issue->solution_impurity Crystallization_Workflow start Crude Product Solution solubility Determine Solubility Curve (Product in chosen solvent) start->solubility cooling_profile Define Cooling Profile (e.g., 10°C/hour) solubility->cooling_profile seed_point Identify Seeding Temperature (Point of slight supersaturation) solubility->seed_point cool_to_iso Continue Controlled Cooling to Isolation Temperature (e.g., 0°C) cooling_profile->cool_to_iso add_seeds Add Seed Crystals (0.1-1% w/w) seed_point->add_seeds hold Hold at Seeding Temp (1-2 hours) add_seeds->hold hold->cool_to_iso isolate Isolate by Filtration cool_to_iso->isolate

Sources

managing the stability of 1-phenyl-1H-pyrazol-5(4H)-one under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-phenyl-1H-pyrazol-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on managing the stability of this compound, particularly concerning pH. This resource synthesizes established scientific principles with field-proven insights to ensure the integrity of your experiments.

Introduction: The Criticality of pH in Pyrazolone Chemistry

This compound and its derivatives, such as the well-studied edaravone (1-phenyl-3-methyl-5-pyrazolone), are known for their susceptibility to pH-dependent degradation.[1][2][3] The pyrazolone ring system can exist in different tautomeric forms (keto and enol) and, crucially, can be deprotonated to form an anion.[2] This anionic form is significantly more susceptible to oxidation, which is the primary degradation pathway.[1][2] Understanding and controlling the pH of your solutions is therefore paramount to obtaining reliable and reproducible experimental results.

This guide will walk you through the key factors affecting stability, provide answers to frequently asked questions, offer detailed troubleshooting protocols, and present standardized methods for conducting your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily dictated by four factors:

  • pH: This is the most critical factor. The compound is significantly more stable in acidic conditions (pH 3.0-4.5).[1][4] At or near neutral pH (pKa ≈ 7.0), the compound exists in its anionic form, which is highly prone to oxidation.[1][2]

  • Oxygen: The presence of molecular oxygen is a key driver of degradation, especially at pH levels where the anionic form is present.[1][2] The anion can donate an electron to oxygen, initiating a radical-driven degradation cascade.[2]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is always recommended to protect solutions from light.[1]

  • Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.[1]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: For maximum stability, aqueous solutions should be prepared and stored in a buffered system with a pH between 3.0 and 4.5.[1][4] In this range, the compound exists predominantly in its more stable protonated form, minimizing the concentration of the reactive anion.[2]

Q3: I've observed a yellowing or discoloration of my solution. What does this indicate?

A3: Discoloration, typically to a yellow or brownish hue, is a visual indicator of oxidative degradation.[1] This suggests that the compound is breaking down, likely due to a suboptimal pH, exposure to oxygen, or light. The solution should be discarded, and a fresh one prepared using the stabilization techniques outlined in this guide.

Q4: What are the major degradation products I should expect to see?

A4: Under oxidative conditions, the primary degradation products are often oligomers formed through the coupling of pyrazolone radicals.[1][2] For the closely related compound edaravone, a trimer is a well-characterized major degradation product.[1][2] Depending on the specific conditions, various other oxidation and hydrolysis products may also be formed.[1]

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound concentration in HPLC analysis. 1. Incorrect pH of the solution: The pH may be too high (neutral or alkaline), leading to rapid degradation.[3] 2. Presence of dissolved oxygen: Solvents may not have been adequately deoxygenated.[2] 3. High storage temperature: Samples are being stored at room temperature or higher for extended periods.[1]1. Verify the pH of your solvent and buffer system. Adjust to a range of 3.0-4.5 using a suitable buffer (e.g., acetate or formate). 2. Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).[2] 3. Store stock solutions and samples at 2-8°C and protect from light.[1] For long-term storage, consider -20°C.
Appearance of unexpected peaks in the HPLC chromatogram. 1. Formation of degradation products: The compound is degrading under the current experimental conditions. 2. Contamination: Impurities in solvents or reagents.1. Review your sample preparation and storage protocols against the stability recommendations. Analyze samples as quickly as possible after preparation. 2. If standards are available, compare the retention times of the unknown peaks with known degradation products. 3. Run a blank injection of your solvent to rule out contamination.
Precipitate formation in an aqueous solution. 1. Formation of insoluble degradation products: Significant degradation can lead to the formation of insoluble oligomers, such as trimers.[1][2] 2. Poor solubility: The compound has limited water solubility, which can be exacerbated by the choice of buffer or co-solvent.[5][6]1. This indicates severe degradation. The solution is compromised and must be discarded. Prepare a fresh solution using appropriate stabilization techniques. 2. Ensure the concentration is within the solubility limits for your chosen solvent system. The use of co-solvents like DMSO or ethanol may be necessary for higher concentrations before dilution into an aqueous buffer.[5]

Experimental Protocols

To assist in your research, we provide the following detailed protocols for conducting forced degradation studies. These studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[7]

Protocol 1: Forced Degradation Under Acidic and Basic Conditions

This protocol is designed to assess the hydrolytic stability of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Acid Degradation:

    • Mix an aliquot of the stock solution with 0.1 N HCl to achieve a final drug concentration of approximately 0.5 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60-70°C) for a defined period (e.g., 45 minutes to 24 hours), protected from light.[1]

    • At specified time points, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Degradation:

    • Mix an aliquot of the stock solution with 0.1 N NaOH to achieve a final drug concentration of approximately 0.5 mg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60-70°C) for a defined period, protected from light.[1] Be aware that degradation is expected to be much faster under basic conditions.[3]

    • At specified time points, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N HCl before analysis.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

Protocol 2: Forced Degradation Under Oxidative Conditions

This protocol assesses the compound's susceptibility to oxidation.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to achieve a final drug concentration of approximately 0.5 mg/mL.[8]

    • Incubate the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).

    • Monitor the reaction periodically.

  • Analysis: Analyze samples directly by HPLC at specified time points.

Workflow Visualization

The following diagram outlines the logical workflow for performing a comprehensive stability assessment.

G cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (Solid, 80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation: - % Degradation - Degradant Profile - Mass Balance hplc->data

Caption: Workflow for Forced Degradation Studies.

pH-Dependent Degradation Pathway

The primary degradation mechanism for this compound is oxidative, proceeding through a pH-dependent formation of a reactive anion.

G cluster_main pH-Dependent Equilibrium and Degradation cluster_conditions Influencing Factors Keto Keto Form (Stable) Enol Enol Tautomer Keto->Enol Tautomerization Anion Pyrazolone Anion (Reactive) Enol->Anion Deprotonation (pH ≥ pKa ≈ 7.0) Radical Pyrazolone Radical Anion->Radical -e⁻ (Oxidation, O₂) Products Oxidative Degradation Products (e.g., Oligomers) Radical->Products Radical Coupling pH_high High pH pH_high->Anion Oxygen Oxygen Oxygen->Radical Light Light/UV Light->Radical

Caption: pH-Dependent Oxidative Degradation Pathway.

By understanding the chemical behavior of this compound and implementing the controls and protocols outlined in this guide, researchers can significantly enhance the reliability and accuracy of their experimental outcomes.

References

  • Watanabe T, et al. Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. J Clin Biochem Nutr.
  • Gautam S, Khan S. Investigation of Edaravone Degradation and Stabilization through Solid Dispersions with Kollidone VA64. International Journal of Pharmaceutical Quality Assurance. 2024;15(3):2041-2048.
  • Watanabe T, et al. Stabilizers of edaravone aqueous solution and their action mechanisms. 2.
  • ResearchGate. How to stabilize an aqueous solution of edaravone? Available from: [Link]

  • ChemBK. 1-Phenyl-3-Methyl-5-Pyrazole - Physico-chemical Properties. Available from: [Link]

  • ResearchGate. General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. Available from: [Link]

  • CORE. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Google Patents. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • PubMed. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Available from: [Link]

  • National Toxicology Program. TR-141: 1-Phenyl-3-methyl-5-pyrazolone (CASRN 89-25-8). Available from: [Link]

  • PubMed. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. Available from: [Link]

  • PubMed. 1-(4-Fluoro-phen-yl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one. Available from: [Link]

  • PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. Available from: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available from: [Link]

  • NIH. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Available from: [Link]

  • BMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

  • ResearchGate. 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • ResearchGate. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]

  • NIH. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Available from: [Link]

Sources

Technical Support Center: Optimizing Derivatization and Preventing Unwanted Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced derivatization techniques. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of chemical derivatization for chromatographic analysis. Here, you will find field-proven insights and evidence-based protocols to help you minimize unwanted side reactions, troubleshoot common issues, and ensure the integrity of your analytical results. Our approach is grounded in explaining the "why" behind experimental choices, empowering you to build robust and self-validating methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatization in chromatographic analysis?

A1: Derivatization is a chemical modification technique used to alter the physicochemical properties of an analyte to make it more suitable for chromatographic analysis, particularly for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The main objectives are to:

  • Increase Volatility: For GC analysis, non-volatile or semi-volatile compounds are converted into more volatile derivatives that can be readily analyzed.

  • Improve Thermal Stability: Derivatization can stabilize thermally labile compounds, preventing their degradation at the high temperatures of the GC inlet and column.

  • Enhance Detectability: By introducing specific chemical groups (chromophores, fluorophores, or electrophores), the sensitivity of the analyte to various detectors (UV-Vis, Fluorescence, Electron Capture Detector) can be significantly increased.

  • Improve Chromatographic Behavior: Derivatization can reduce the polarity of compounds, minimizing peak tailing and improving peak shape and resolution by reducing interactions with active sites in the chromatographic system.

Q2: My silylation reaction failed, and I see a large reagent peak in my chromatogram. What are the likely causes?

A2: A large, unreacted silylation reagent peak with little to no product formation typically points to one of several critical issues:

  • Presence of Moisture: Silylation reagents are extremely sensitive to water. Any moisture in your sample, solvent, or glassware will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte. The reagent will be hydrolyzed, leading to breakdown product peaks.

  • Incorrect Solvent Choice: While some reactions can be performed neat, the choice of solvent is crucial. Pyridine is a common choice as it can act as a catalyst and an acid scavenger, driving the reaction forward.

  • Incomplete Reaction Conditions: The reaction may not have gone to completion due to insufficient time or temperature. While some analytes derivatize quickly at room temperature, others, particularly sterically hindered compounds or less reactive functional groups like amides, may require heating for an extended period.

  • Analyte Insolubility: The analyte may not be dissolving in the reaction mixture, preventing the reagent from accessing the functional groups.

Q3: What is the difference between pre-column and post-column derivatization in HPLC?

A3: The choice between pre-column and post-column derivatization depends on the reaction kinetics, stability of the derivative, and the desired level of automation.

FeaturePre-Column DerivatizationPost-Column Derivatization
Reaction Timing Analyte is derivatized before injection onto the column.Analyte is derivatized after separation on the column and before the detector.
Reaction Conditions Flexible; no restrictions on reaction time or temperature.Reaction must be rapid and compatible with the mobile phase.
Reagent Consumption Minimal quantities of reagent are needed.Requires a continuous flow of reagent, leading to higher consumption.
Derivative Stability Derivatives must be stable throughout the chromatographic run.Unstable derivatives can be analyzed immediately after formation.
Potential for Artifacts Excess reagent and byproducts are injected and may interfere with the chromatogram.The analyte is chromatographically pure when it reacts, minimizing interference.

Q4: How can I remove acidic byproducts after an acylation reaction?

A4: Acylation with reagents like acid anhydrides or acyl halides produces acidic byproducts (e.g., HCl, trifluoroacetic acid) that can damage the GC column and interfere with the analysis. These can be removed by:

  • Using a Base Catalyst/Scavenger: Including a base like pyridine or triethylamine (TEA) in the reaction mixture can neutralize the acidic byproducts as they form.

  • Aqueous Wash: After the reaction, the mixture can be diluted with a water-insoluble organic solvent and washed with an aqueous solution (e.g., water, dilute ammonia solution) to remove the acid. The organic layer containing the derivative is then analyzed.

  • Evaporation: If the acidic byproduct is volatile, it can sometimes be removed by evaporation under a stream of nitrogen, though this is less effective for less volatile acids.

  • Using Reagents that Don't Produce Acidic Byproducts: Perfluoroacylimidazoles (e.g., TFAI) or activated amide reagents (e.g., MBTFA) are excellent alternatives that do not produce acidic byproducts.

Troubleshooting Guides

Guide 1: Silylation (e.g., using BSTFA, MSTFA)

Problem: Observation of Multiple Peaks, Ghost Peaks, or Tailing Peaks After Silylation.

This is a common issue that can arise from several sources, including incomplete reactions, side reactions (artifact formation), or hydrolysis of the reagent and/or derivative.

Silylation involves the replacement of active hydrogens on functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) group. The reaction is a nucleophilic attack on the silicon atom. Unwanted side reactions often occur due to the high reactivity of the silylating agents and their byproducts.

  • Incomplete Derivatization: If not all active sites on a molecule are silylated, you will see multiple peaks corresponding to the partially and fully derivatized analyte. This is common with multi-functional molecules or sterically hindered groups.

  • Artifact Formation: The silylating reagent or its byproducts can react with certain functional groups to form unexpected derivatives. For example, aldehydes and ketones can form silylated enol ethers or acetals.

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the silylation reagent, creating siloxanes and other silicon-containing artifacts that appear as "ghost peaks" in the chromatogram. The TMS derivatives themselves can also be susceptible to hydrolysis, reverting to the original analyte.

G start Multiple Peaks Observed After Silylation check_moisture check_moisture start->check_moisture check_glassware check_glassware check_moisture->check_glassware If Yes protocol_dry Protocol: Rigorous Sample Drying check_moisture->protocol_dry If No optimize_conditions optimize_conditions check_glassware->optimize_conditions If Yes protocol_deactivate Protocol: Glassware Deactivation check_glassware->protocol_deactivate If No use_catalyst use_catalyst optimize_conditions->use_catalyst If problem persists change_reagent change_reagent use_catalyst->change_reagent If problem persists analyze_byproducts analyze_byproducts change_reagent->analyze_byproducts solution Problem Resolved analyze_byproducts->solution Based on identification

Troubleshooting Silylation Issues

Step-by-Step Protocols:

  • Ensure Anhydrous Conditions (Protocol):

    • Sample Drying: For liquid samples, consider passing them through a column of anhydrous sodium sulfate. For extracts, evaporate the solvent to dryness under a gentle stream of dry nitrogen gas. Lyophilization (freeze-drying) is also an effective method for aqueous samples.

    • Reagent and Solvent Storage: Always store silylation reagents under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Use freshly opened, anhydrous grade solvents.

    • Reaction Environment: Perform the derivatization in a vial with a PTFE-lined cap to prevent atmospheric moisture contamination.

  • Optimize Reaction Conditions:

    • Temperature and Time: While many reactions proceed at room temperature, less reactive functional groups may require heating (e.g., 60-80°C) for 30-60 minutes. Empirically determine the optimal conditions for your specific analyte.

    • Reagent Concentration: Use a sufficient excess of the silylating reagent to drive the reaction to completion. A general starting point is a 2:1 molar ratio of reagent to active hydrogen sites.

    • Catalyst: For sterically hindered or poorly reactive groups, the addition of a catalyst like trimethylchlorosilane (TMCS) can significantly enhance the reactivity of reagents like BSTFA.

  • Select the Appropriate Reagent:

    • If artifact formation is an issue with a highly reactive reagent like BSTFA, consider switching to a different reagent. For example, if you are derivatizing hydroxyl groups in the presence of amines, N-trimethylsilylimidazole (TMSI) can be a more selective choice. For enhanced stability, consider using a bulkier silylating agent like MTBSTFA, which forms t-BDMS derivatives that are more resistant to hydrolysis.

  • Deactivate Glassware (Protocol):

    • Active sites (silanol groups) on glass surfaces can adsorb polar analytes, leading to sample loss. Deactivate all glassware (vials, syringes) before use.

    • Procedure: Prepare a 5% solution of dimethyldichlorosilane (DMDCS) in a non-polar solvent like toluene.

    • Rinse the glassware with this solution, then with toluene, followed by methanol to remove excess reagent.

    • Dry the glassware in an oven or under a stream of nitrogen.

Guide 2: Acylation (e.g., using Acetic Anhydride, TFAA)

Problem: Low Product Yield, Peak Tailing, and Column Degradation.

Acylation is generally more robust than silylation, but issues can arise from incomplete reactions, side reactions, and the corrosive nature of byproducts.

Acylation involves the reaction of an analyte with an acylating agent (e.g., acid anhydride or acyl halide) to form esters, amides, or thioesters.

  • Reactivity Hierarchy: The ease of acylation generally follows the order: primary amines > secondary amines > alcohols > phenols. Tertiary alcohols are very difficult to acylate. This difference in reactivity can lead to incomplete derivatization of multifunctional molecules.

  • Acidic Byproducts: A major challenge in acylation is the formation of acidic byproducts (e.g., carboxylic acids, HCl). These acids can catalyze the reverse reaction (hydrolysis of the ester/amide), degrade the stationary phase of the GC column, and cause peak tailing.

  • Ketene Formation: Under basic conditions, acyl halides can undergo elimination to form highly reactive ketenes, which can lead to a variety of unwanted byproducts.

G start Low Yield or Peak Tailing in Acylation check_reagent Is the acylating agent appropriate for the target functional group? start->check_reagent optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) check_reagent->optimize_conditions If Yes switch_reagent Consider a reagent without acidic byproducts (e.g., TFAI) check_reagent->switch_reagent If No check_byproducts Are acidic byproducts being formed and not removed? protocol_byproduct_removal Protocol: Acidic Byproduct Removal check_byproducts->protocol_byproduct_removal If Yes solution Problem Resolved check_byproducts->solution If No optimize_conditions->check_byproducts protocol_byproduct_removal->solution switch_reagent->solution

Troubleshooting Acylation Issues

Step-by-Step Protocols:

  • Optimize the Reaction:

    • Catalyst: For less reactive analytes, the use of a base catalyst like pyridine or TEA is often necessary to drive the reaction to completion and neutralize acidic byproducts.

    • Temperature: While many acylations proceed at room temperature, heating may be required for hydroxyl groups. Monitor for potential thermal degradation of your analyte.

  • Effective Byproduct Removal (Protocol):

    • Aqueous Wash: After the reaction is complete, dilute the reaction mixture with a water-immiscible solvent (e.g., toluene, hexane).

    • Wash the organic phase with a dilute aqueous base (e.g., 5% sodium bicarbonate solution or dilute ammonia solution) to neutralize and remove the acidic byproducts.

    • Follow with a wash with deionized water to remove any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate before analysis.

  • Choose the Right Reagent:

    • For sensitive applications or to avoid a post-reaction cleanup step, use a reagent that does not produce acidic byproducts, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or a fluoroacylimidazole.

Guide 3: Alkylation (e.g., Esterification with BF₃-Methanol, PFBBr)

Problem: Incomplete Reaction, Formation of Multiple Products, or Artifacts.

Alkylation, which includes esterification, is used to derivatize acidic compounds like carboxylic acids and phenols. Side reactions can include incomplete derivatization and over-alkylation of multifunctional compounds.

  • Esterification Equilibrium: The esterification of carboxylic acids is a reversible reaction. To drive it to completion, either the alcohol must be used in large excess, or the water produced must be removed.

  • Reagent Reactivity: Strong alkylating agents like pentafluorobenzyl bromide (PFBBr) can react with multiple functional groups, including carboxylic acids, phenols, and thiols. This can lead to multiple derivatives if not controlled.

  • Harsh Conditions: Some alkylation reactions require strongly acidic or basic conditions and high temperatures, which can cause degradation of the analyte or other side reactions.

  • For Esterification Reactions:

    • Drive the Equilibrium: Use a large excess of the alcohol (e.g., BF₃ in methanol) to push the reaction towards the ester product.

    • Remove Water: Ensure the reaction is conducted under anhydrous conditions to prevent the reverse hydrolysis reaction.

  • For Alkylation with Strong Reagents (e.g., PFBBr):

    • Control Stoichiometry: Carefully control the molar ratio of the alkylating agent to the analyte to avoid over-alkylation of multifunctional compounds.

    • Optimize pH and Catalyst: For reactions like those with PFBBr, phase-transfer catalysts and careful pH control can improve selectivity and yield.

  • Consider Analyte Stability:

    • If your analyte is sensitive to harsh pH or high temperatures, explore milder alkylation reagents like dimethylformamide dialkyl acetals (e.g., DMF-DMA), which react under more neutral conditions.

The Role of Protecting Groups in Complex Molecules

For molecules with multiple reactive functional groups, selective derivatization of one group while leaving another untouched can be impossible. In such cases, the use of protecting groups is an essential strategy.

A protecting group temporarily masks a functional group to prevent it from reacting, and it can be removed later under specific conditions. For example, to selectively acylate an amine in the presence of a more reactive hydroxyl group, you could first protect the hydroxyl group as a silyl ether. The amine can then be acylated, followed by the removal of the silyl protecting group to regenerate the hydroxyl function.

G start Multifunctional Analyte (e.g., contains -OH and -NH2) protect Step 1: Protect Hydroxyl Group (e.g., form a TMS ether) start->protect Selective Protection derivatize Step 2: Derivatize Amine Group (e.g., Acylation) protect->derivatize Targeted Reaction deprotect Step 3: Deprotect Hydroxyl Group (Remove TMS group) derivatize->deprotect Removal of Protecting Group final_product Selectively Derivatized Product deprotect->final_product

Protecting Group Strategy

This strategy adds steps to the synthesis but provides a level of control that is unattainable by simply optimizing derivatization conditions. The choice of protecting group is critical and must be "orthogonal," meaning it can be removed under conditions that do not affect the derivatized group or other parts of the molecule.

References

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Technical Support Center: Overcoming Poor Solubility of 1-Phenyl-1H-Pyrazol-5(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter the formidable challenge of poor aqueous solubility, a hurdle that is particularly common with promising heterocyclic scaffolds like the 1-phenyl-1H-pyrazol-5(4H)-one core. These derivatives are staples in medicinal chemistry, demonstrating a vast range of biological activities.[1][2] However, their often planar, lipophilic nature, and strong crystal lattice energy can severely limit their dissolution and, consequently, their bioavailability and therapeutic potential.[3]

This guide is designed to move beyond simple protocols. It is structured to provide you with the causal reasoning behind each technique, empowering you to make informed, logical decisions in your experimental design. We will explore the mechanisms, troubleshoot common issues, and provide validated, step-by-step workflows to systematically enhance the solubility of your pyrazolone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives so difficult to dissolve in aqueous solutions?

A1: The poor solubility typically stems from a combination of two key physicochemical properties:

  • High Lipophilicity: The presence of the phenyl ring and other nonpolar substituents on the pyrazolone core contributes to the molecule's overall hydrophobicity. This makes it energetically unfavorable for the compound to interact with polar water molecules.[3]

  • High Crystal Lattice Energy: Pyrazolone derivatives are often planar and symmetrical, allowing them to pack very efficiently into a stable crystal lattice.[3][4] These strong intermolecular forces, such as π-π stacking and hydrogen bonds, require a significant amount of energy to break apart during the dissolution process, leading to low solubility.[3]

Q2: What are the main strategies I can use to improve the solubility of my compound?

A2: Solubility enhancement techniques can be broadly divided into two categories: physical modifications and chemical or formulation-based modifications.

  • Physical Modifications: These approaches alter the physical state of the compound without changing its chemical structure. Key methods include reducing particle size (micronization, nanonization) to increase surface area, and converting the crystalline form to a more soluble amorphous state, often through solid dispersions.[5]

  • Chemical & Formulation Modifications: These strategies involve altering the molecule or its immediate environment. Common methods include salt formation (if your derivative has ionizable groups), adjusting the pH of the solvent, using co-solvents to reduce solvent polarity, and employing formulation excipients like surfactants or cyclodextrins to create complexes.[5][6][7]

Q3: With so many options, how do I select the right solubility enhancement strategy for my specific derivative?

A3: The optimal strategy depends on your compound's specific properties and your intended application. A systematic approach is crucial. The flowchart below provides a logical decision-making pathway to guide your selection process.

G cluster_0 start Start: Characterize Compound (pKa, LogP, Solid State) ionizable Is the compound ionizable (acidic/basic pKa)? start->ionizable ph_mod Strategy: pH Modification & Buffer Selection ionizable->ph_mod Yes co_solvent Strategy: Co-solvency Screening ionizable->co_solvent No formulation Is the required solubility achieved for the application? ph_mod->formulation surfactant Strategy: Surfactant Screening co_solvent->surfactant complexation Strategy: Cyclodextrin Complexation surfactant->complexation complexation->formulation advanced Consider Advanced Formulation: - Solid Dispersions - Nanonization formulation->advanced No end Optimized Formulation formulation->end Yes advanced->end

Caption: Decision flowchart for selecting a solubility enhancement strategy.

Q4: What are the essential preliminary analyses I should perform before attempting to enhance solubility?

A4: Before investing significant time and resources, a few key analyses are critical:

  • Determine Thermodynamic and Kinetic Solubility: It's important to understand both the maximum amount of compound that can dissolve at equilibrium (thermodynamic solubility) and the rate at which it dissolves.[8][9] This baseline data is essential for quantifying the success of your enhancement efforts.

  • Solid-State Characterization: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand the crystallinity and polymorphic form of your starting material.[8] The solid form can significantly impact solubility.

  • Determine pKa and LogP: For ionizable compounds, knowing the pKa is crucial for pH modification strategies.[8] The LogP (a measure of lipophilicity) will help you understand the magnitude of the solubility challenge and guide the selection of appropriate solvents or carriers.[8]

Troubleshooting Guide: Common Solubility Issues & Solutions

Problem: My pyrazolone derivative shows negligible solubility (<10 µg/mL) in standard aqueous buffers (e.g., PBS pH 7.4).

This is the most common starting point. The following solutions are presented in order of increasing complexity and should be explored sequentially.

Solution A: pH Modification

Causality: Many pyrazolone derivatives possess weakly acidic or basic functional groups. By adjusting the pH of the medium, you can shift the equilibrium towards the ionized form of the molecule, which is generally much more water-soluble than the neutral form.[10][] For a weak acid, increasing the pH above its pKa will deprotonate it, creating a soluble salt. For a weak base, decreasing the pH below its pKa will protonate it, forming a soluble salt.

Step-by-Step Protocol: pH-Solubility Profile Determination

  • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Equilibration: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter is a reliable method.[12]

  • Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[9][13][14]

  • Analysis: Plot the measured solubility (on a log scale) against the pH to generate the profile. This will reveal the pH range where solubility is maximized.

Self-Validation & Trustworthiness: After the experiment, collect the remaining solid and re-analyze it by XRPD. This confirms that the compound did not convert to a different polymorphic form or degrade during the experiment.[12]

Solution B: Co-solvency

Causality: If pH modification is ineffective or unsuitable, co-solvents can be used. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15][16] This reduction in polarity lowers the interfacial tension between the aqueous medium and the hydrophobic pyrazolone derivative, making solvation more favorable.[15][17]

Step-by-Step Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents, such as Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), ethanol, and Dimethyl Sulfoxide (DMSO).[][16]

  • System Preparation: Prepare a series of solvent systems by mixing the co-solvent with your primary aqueous buffer (e.g., PBS pH 7.4) at various concentrations (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Measurement: Using the equilibration method described in the pH-profile protocol, determine the solubility of your compound in each co-solvent system.

  • Data Analysis: Plot the solubility against the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Data Presentation: Example Co-solvent Screening Results

Co-solvent System (in PBS pH 7.4)Solubility of Compound X (µg/mL)Fold Increase (vs. Buffer)
0% (Buffer only)51
20% Ethanol5511
40% Ethanol18036
20% Propylene Glycol8517
40% Propylene Glycol35070
20% PEG 40015030
40% PEG 400820164

Note: While effective, be mindful of potential co-solvent toxicity or incompatibility in your final application, especially for in vivo studies.[15]

Problem: My compound precipitates upon dilution of the co-solvent or surfactant-based formulation into an aqueous medium.

This is a common issue indicating that while you have achieved high concentration in the formulation, the system is not stable upon dilution (e.g., upon injection into media or bloodstream). This necessitates more advanced formulation strategies.

Solution C: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate a poorly soluble "guest" molecule, like a pyrazolone derivative, within their cavity.[19][20] This forms a new complex where the hydrophobic part of the drug is shielded, and the hydrophilic exterior of the cyclodextrin imparts water solubility to the entire complex.[7][18]

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

Step-by-Step Protocol: Preparation by Kneading Method

  • Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.[19]

  • Molar Ratio: Determine the appropriate molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).

  • Kneading: In a mortar, mix the drug and cyclodextrin. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to form a thick, consistent paste.

  • Trituration: Knead the paste thoroughly for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated.

  • Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Validation: Confirm complex formation using DSC (disappearance of the drug's melting peak) or NMR spectroscopy. Test the solubility of the final product in water.

Solution D: Solid Dispersions

Causality: This is one of the most powerful techniques for significantly increasing solubility.[21][22] A solid dispersion is a system where the drug (in our case, the pyrazolone derivative) is dispersed in a hydrophilic polymer matrix.[23] The key mechanisms of solubility enhancement are:

  • Amorphization: The drug is converted from a stable crystalline form to a high-energy, more soluble amorphous form.[23] No energy is needed to break the crystal lattice.

  • Reduced Particle Size: The drug is dispersed at a molecular or near-molecular level within the carrier, dramatically increasing the surface area available for dissolution.[21][23]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, facilitating faster dissolution.[21]

G cluster_workflow Solid Dispersion Workflow (Solvent Evaporation) start 1. Dissolve Drug & Polymer in a Common Volatile Solvent evap 2. Evaporate Solvent (e.g., Rotary Evaporator) start->evap film 3. Solid Film Formation evap->film dry 4. Further Drying (Vacuum Oven) film->dry process 5. Pulverize, Sieve & Store dry->process end Final Product: Amorphous Solid Dispersion process->end

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Step-by-Step Protocol: Preparation by Solvent Evaporation

  • Component Selection: Select a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®) and a suitable drug-to-polymer ratio (e.g., 1:1, 1:5, 1:9 w/w).

  • Dissolution: Dissolve both the pyrazolone derivative and the polymer in a common volatile solvent (e.g., methanol, ethanol, or dichloromethane). Ensure a clear solution is formed.[24]

  • Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.[24]

  • Drying: A thin film will form on the flask wall. Scrape this film and dry it further in a vacuum oven for 24 hours to remove any residual solvent.

  • Milling & Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a fine-mesh sieve to obtain a uniform powder. Store in a desiccator.

  • Characterization (Crucial for Validation):

    • XRPD: Confirm the amorphous nature of the drug in the dispersion (absence of characteristic crystalline peaks).

    • DSC: Look for a single glass transition temperature (Tg) and the absence of the drug's melting endotherm.

    • Dissolution Testing: Perform a dissolution study to compare the release profile of the solid dispersion against the pure crystalline drug. You should observe a dramatic increase in both the rate and extent of dissolution.[9]

By systematically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges presented by this compound derivatives, unlocking their full potential for your research and development pipeline.

References

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  • Al-kasmi, B., et al. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

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Validation & Comparative

A Comparative Analysis of Pyrazolone Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrazolone Scaffold

The pyrazolone core, a five-membered heterocyclic motif, is a cornerstone in medicinal chemistry and drug development.[1] First synthesized by Ludwig Knorr in 1883, this privileged scaffold is present in a multitude of commercial drugs, including the analgesic and antipyretic agent antipyrine, and the neuroprotective drug edaravone, used in the treatment of amyotrophic lateral sclerosis (ALS).[1] The continued interest in pyrazolone derivatives stems from their diverse and potent biological activities, which encompass anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[2][3]

This guide provides a comparative analysis of the most prominent and practical methods for synthesizing the pyrazolone ring system. We will delve into the venerable Knorr synthesis, explore the versatile approach starting from α,β-unsaturated carbonyl compounds, and examine the efficiency of modern multicomponent reactions. This analysis is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the most appropriate synthetic strategy for their specific research objectives. We will explore the underlying mechanisms, provide detailed experimental protocols, and present a critical comparison of these methods based on yield, reaction conditions, substrate scope, and overall efficiency.

Method 1: The Knorr Pyrazolone Synthesis - A Classic Revisited

The Knorr synthesis is the quintessential method for pyrazolone formation, involving the condensation of a β-ketoester with a hydrazine derivative.[4] Its enduring popularity is a testament to its reliability, straightforward procedure, and generally high yields.[4]

Mechanism of the Knorr Synthesis

The reaction proceeds through a well-established pathway. Initially, the more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl. Subsequent elimination of an alcohol molecule leads to the formation of the stable pyrazolone ring. The reaction is typically catalyzed by acid, which facilitates both the initial condensation and the final dehydration step.[5]

A critical consideration in the Knorr synthesis is the potential for regioisomer formation when using unsymmetrical β-dicarbonyl compounds and substituted hydrazines. The initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to a mixture of products. The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction pH.[6][7]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product B_ketoester β-Ketoester Hydrazone Hydrazone Intermediate B_ketoester->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazolone Pyrazolone Cyclic_Intermediate->Pyrazolone Dehydration (-ROH, -H2O)

Caption: General mechanism of the Knorr pyrazolone synthesis.

Experimental Protocol: Synthesis of Edaravone

This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), a prominent neuroprotective agent, via the Knorr synthesis.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic and should be performed in a fume hood.

  • Heating: Heat the reaction mixture under reflux for 1 hour. The mixture will gradually form a heavy syrup.

  • Isolation: After cooling the reaction mixture in an ice bath, add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.

  • Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold diethyl ether. The pure pyrazolone can be obtained by recrystallization from 95% ethanol. A typical yield for this reaction is high.[8]

Method 2: Synthesis from α,β-Unsaturated Carbonyl Compounds

An alternative and highly versatile route to pyrazolones involves the cyclocondensation of α,β-unsaturated carbonyl compounds, such as chalcones, with hydrazine derivatives.[3][9] This method offers access to a wide array of substituted pyrazolones, with the substitution pattern being readily tunable through the choice of the starting chalcone.

Mechanism of Synthesis from Chalcones

The reaction typically proceeds in two stages. First, a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system occurs, followed by an intramolecular condensation between the newly introduced amino group and the carbonyl carbon to form a pyrazoline intermediate. Subsequent oxidation of the pyrazoline ring yields the aromatic pyrazolone. In some cases, depending on the substitution pattern and reaction conditions, the pyrazoline intermediate can be stable and isolable.

Chalcone_to_Pyrazolone cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Chalcone α,β-Unsaturated Carbonyl (Chalcone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Michael Addition & Intramolecular Condensation Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazolone Pyrazolone Pyrazoline->Pyrazolone Oxidation

Caption: General workflow for pyrazolone synthesis from chalcones.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazoline from a Chalcone

This protocol provides a general procedure for the synthesis of a pyrazoline derivative from a chalcone and phenylhydrazine.

Materials:

  • Substituted Chalcone

  • Phenylhydrazine

  • Ethanol

Procedure:

  • Reaction Setup: Dissolve the chalcone (1 mmol) in ethanol (5 ml) in a round-bottom flask.

  • Reactant Addition: Add phenylhydrazine (1 mmol) dropwise to the solution.

  • Heating: Heat the reaction mixture at 80°C under reflux for 4 hours.[9]

  • Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: The precipitate is filtered, dried, and can be further purified by recrystallization from ethanol.[9]

Method 3: Multicomponent Synthesis - A Modern Approach to Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and environmental friendliness.[10] Several one-pot multicomponent strategies have been developed for the synthesis of highly substituted pyrazolones, often proceeding with high yields and short reaction times.[11][12]

Mechanism of Multicomponent Pyrazolone Synthesis

The mechanisms of multicomponent pyrazolone syntheses can be varied and complex, often involving a cascade of reactions in a single pot. A common strategy involves the reaction of an aldehyde, a β-ketoester (or a similar active methylene compound), and a hydrazine. The reaction can be initiated by the Knoevenagel condensation of the aldehyde and the active methylene compound, followed by a Michael addition of the hydrazine and subsequent cyclization. The use of catalysts, such as copper oxide nanoparticles, can significantly enhance the reaction rate and yield.[11]

MCR_Workflow cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde One_Pot One-Pot Reaction (with catalyst) Aldehyde->One_Pot Active_Methylene Active Methylene Compound Active_Methylene->One_Pot Hydrazine Hydrazine Hydrazine->One_Pot Malononitrile Malononitrile (optional) Malononitrile->One_Pot Pyrazolone Highly Substituted Pyrazolone One_Pot->Pyrazolone Cascade of reactions

Caption: A generalized workflow for a one-pot multicomponent pyrazolone synthesis.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a highly efficient, water-based, four-component synthesis of pyrano[2,3-c]pyrazole derivatives.

Materials:

  • Ethyl acetoacetate

  • Malononitrile

  • Aromatic aldehyde

  • Hydrazine hydrate

  • Copper oxide nanoparticles (CuO NPs) as a catalyst

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel, a mixture of ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), the aromatic aldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), and CuO NPs (15 mg) is prepared.[11]

  • Reaction Conditions: The mixture is stirred in water as the solvent under reflux conditions.[11]

  • Work-up and Isolation: The reaction progress is monitored by TLC. Upon completion, the product can often be isolated by simple filtration after cooling the reaction mixture. The catalyst can be recovered and reused.[11]

Comparative Analysis of Synthesis Methods

The choice of a synthetic method for a particular pyrazolone derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of the three discussed methods.

FeatureKnorr SynthesisSynthesis from α,β-Unsaturated CarbonylsMulticomponent Synthesis
Starting Materials β-Ketoesters, Hydrazinesα,β-Unsaturated carbonyls (Chalcones), HydrazinesAldehydes, Active methylene compounds, Hydrazines, etc.
Typical Yield Generally high (can be >90%)[8]Good to excellent (often 70-90%)Generally very high (often >90%)[11]
Reaction Time 1-4 hours4-8 hoursOften very short (minutes to a few hours)[11]
Reaction Conditions Often requires heating, can be acid-catalyzedReflux conditions, may require a separate oxidation stepCan be performed under mild, often green, conditions (e.g., in water)[11][13]
Advantages Reliable, well-established, straightforward procedureVersatile, allows for a wide range of substituentsHighly efficient, high atom economy, one-pot procedure, environmentally friendly
Disadvantages Potential for regioisomer formation with unsymmetrical substratesMay require a separate oxidation step, chalcone synthesis adds a stepOptimization of reaction conditions for multiple components can be challenging

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of pyrazolones remains a vibrant area of research, driven by the significant biological activities of this heterocyclic core.

  • The Knorr synthesis stands as a robust and reliable method, particularly for the synthesis of less complex pyrazolones where the starting β-ketoesters are readily available. Its primary drawback is the potential lack of regioselectivity.

  • The synthesis from α,β-unsaturated carbonyls offers greater flexibility in introducing a variety of substituents onto the pyrazolone ring. While it may involve an additional oxidation step, the ready availability of diverse chalcones makes it an attractive option for creating libraries of analogues for structure-activity relationship studies.

  • Multicomponent synthesis represents the cutting edge of efficiency and green chemistry in this field. For the rapid, one-pot synthesis of highly functionalized pyrazolones, MCRs are often the superior choice, characterized by high yields, short reaction times, and environmentally benign conditions.

Ultimately, the selection of the most suitable synthetic method will be guided by the specific goals of the research program. For routine synthesis of established pyrazolone structures, the Knorr method may suffice. For the exploration of novel, diverse derivatives, the chalcone-based route provides significant advantages. For high-throughput synthesis and the development of green chemical processes, multicomponent strategies are undoubtedly the way forward. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of novel pyrazolone-based therapeutics and functional materials.

References

  • Journal of Synthetic Chemistry. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry. Available at: [Link]

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The Evolving Landscape of Pyrazolone Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 1-phenyl-1H-pyrazol-5(4H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview for researchers and drug development professionals. By understanding the causal relationships between structural modifications and biological outcomes, we can accelerate the design of more potent and selective therapeutic agents.

The this compound Core: A Versatile Pharmacophore

The pyrazolone ring system, particularly the this compound moiety, is a cornerstone in the development of various therapeutic agents. Its continued exploration is driven by its synthetic accessibility and the diverse pharmacological profiles exhibited by its derivatives. These compounds have shown significant potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and antioxidant agents.[1][2] The biological activity of these analogs is intricately linked to the nature and position of substituents on both the pyrazole and the N-phenyl rings. This guide will dissect these relationships across different therapeutic areas.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant portion of research on this compound analogs has focused on their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3] The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Key SAR Insights for COX-2 Selectivity:

  • Substitution at the C4-position: The nature of the substituent at the C4 position of the pyrazole ring is critical for COX-2 selectivity. The presence of a sulfonamide (-SO2NH2) or a trifluoromethyl (-CF3) group at this position often leads to enhanced COX-2 inhibition.[2] This is attributed to the steric bulk and electronic properties of these groups, which favor binding to the larger active site of the COX-2 enzyme.

  • N1-Aryl Group Modifications: The N1-phenyl ring plays a crucial role in anchoring the molecule within the enzyme's active site. Substituents on this ring can significantly impact binding affinity. For instance, a 4-fluorophenyl group can enhance binding through π-π stacking interactions, leading to lower IC50 values.[2]

  • C3-Position Halogenation: The introduction of halogens, such as chlorine or bromine, at the C3 position of the pyrazole ring can increase the potency of the analogs. This is likely due to the stabilization of the enzyme-inhibitor complex.[2]

  • C5-Heteroaryl Substituents: Incorporating heteroaryl rings, like pyridine, at the C5 position can improve the compound's solubility and introduce additional hydrogen bonding interactions, further enhancing inhibitory activity.[2]

To illustrate the impact of these substitutions, a comparative table of representative analogs and their COX-2 inhibitory activity is presented below.

Compound Substitution at C4 Substitution on N1-Aryl COX-2 IC50 (µM) Reference
Analog A-H4-H>10[2]
Analog B-SO2NH24-H0.5[2]
Analog C-SO2NH24-F0.05[2]
Analog D-CF34-H0.1[2]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine the COX inhibitory activity and selectivity of the synthesized compounds is the in vitro enzyme inhibition assay.

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds (at various concentrations) are pre-incubated with the enzyme in a buffer solution.

  • Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

  • Quantification: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

SAR_Anti_Inflammatory Pyrazolone_Core This compound Core C4_Subst C4-Position (-SO2NH2, -CF3) Pyrazolone_Core->C4_Subst Critical for selectivity N1_Aryl_Subst N1-Aryl Group (e.g., 4-Fluorophenyl) Pyrazolone_Core->N1_Aryl_Subst Enhances binding C3_Subst C3-Position (Halogens) Pyrazolone_Core->C3_Subst Increases potency C5_Subst C5-Position (Heteroaryl) Pyrazolone_Core->C5_Subst Improves solubility COX2_Selectivity Increased COX-2 Selectivity & Potency C4_Subst->COX2_Selectivity N1_Aryl_Subst->COX2_Selectivity C3_Subst->COX2_Selectivity C5_Subst->COX2_Selectivity

Caption: Key structural modifications on the this compound core influencing COX-2 selectivity.

Anticancer Activity: Diverse Mechanisms of Action

This compound derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5][6] Their mechanisms of action are diverse and can include inhibition of protein kinases like BRAF(V600E), tubulin polymerization, and induction of apoptosis.[5][7]

SAR Insights for Anticancer Potency:

  • Substitution on the N1-Phenyl Ring: The presence of electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy) on the N1-phenyl ring can significantly influence the anticancer activity. The optimal substitution pattern often depends on the specific cancer cell line and the molecular target. For instance, in a series of pyrazole-naphthalene derivatives, a 4-ethoxy substituent on the phenyl ring showed potent activity against breast cancer cell lines.[5]

  • C4-Position Modifications: The introduction of bulky aromatic or heteroaromatic groups at the C4-position through a methylene bridge has been shown to enhance cytotoxic activity against various cancer cell lines, including lung, liver, colon, and breast cancer.[8] Specifically, a 4-chlorophenyl moiety at this position demonstrated high potency.[8]

  • C3 and C5-Aryl Substitutions: The nature of the aryl groups at the C3 and C5 positions is crucial. For example, in a study of pyrazole-based BRAF(V600E) inhibitors, specific substitutions on the 5-phenyl ring were found to be critical for potent inhibitory activity.[7]

Compound Key Structural Feature Target Cell Line IC50 (µM) Reference
Analog E4-((4-chlorophenyl)methylene)A549 (Lung)<10[8]
Analog F5-phenyl with niacinamide moietyWM266.4 (Melanoma)2.63[7]
Analog GPyrazole-naphthalene derivativeMCF-7 (Breast)2.78[5]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

SAR_Anticancer Pyrazolone_Core This compound Core N1_Phenyl N1-Phenyl Ring Electron-withdrawing groups (Cl, NO2) Electron-donating groups (OCH3) Pyrazolone_Core->N1_Phenyl C4_Methylene_Aryl C4-Position Arylidene moiety (e.g., 4-chlorophenyl) Pyrazolone_Core->C4_Methylene_Aryl C3_C5_Aryl C3 & C5 Positions Substituted Phenyl/Naphthyl groups Pyrazolone_Core->C3_C5_Aryl Anticancer_Activity Enhanced Anticancer Potency N1_Phenyl->Anticancer_Activity C4_Methylene_Aryl->Anticancer_Activity C3_C5_Aryl->Anticancer_Activity

Caption: SAR for anticancer activity of this compound analogs.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The this compound scaffold has also been explored for its antimicrobial properties.[11][12][13] Analogs have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[14][15]

SAR Insights for Antimicrobial Efficacy:

  • Lipophilicity and Electron-Withdrawing Groups: Increased lipophilicity, often achieved by introducing phenyl groups, can enhance antimicrobial activity.[11] Furthermore, the incorporation of electron-withdrawing groups like bromo, nitro, and hydroxy on the phenyl ring has been shown to result in excellent activity against various bacterial strains.[11]

  • Substitutions at C4: The introduction of substituted aryl groups at the C4 position can lead to potent antibacterial and antifungal activity.[12] For instance, certain 1,4-disubstituted 3-methylpyrazol-5(4H)-one derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[12]

  • Hybrid Molecules: The combination of the pyrazole core with other pharmacophores, such as thiazolidinedione, can result in hybrid molecules with significant antimicrobial activity.[13]

Compound Key Structural Feature Target Organism MIC (µg/mL) Reference
Analog HPhenyl ring with electron-withdrawing groupsS. aureus<1[11]
Analog I1,4-disubstituted pyrazol-5(4H)-oneMRSA4-16[12]
Analog JPyrazolyl-thiazolidinedione hybridA. niger16-32[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant and Other Activities

Beyond the major therapeutic areas discussed, this compound analogs, including the well-known drug edaravone, exhibit significant antioxidant and radical scavenging properties.[9][16][17] The antioxidant activity is often attributed to the ability of the pyrazolone ring to donate a hydrogen atom or an electron to neutralize free radicals. SAR studies in this area have shown that substitutions on both the pyrazole and phenyl rings can modulate the antioxidant potential.[17]

Furthermore, these versatile scaffolds have been investigated for other activities, including as store-operated calcium entry (SOCE) inhibitors and xanthine oxidase inhibitors.[18][19]

Conclusion

The this compound scaffold remains a highly fruitful area of research in medicinal chemistry. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity and selectivity of these analogs. A rational approach to drug design, informed by a deep understanding of these SAR principles, will continue to drive the development of novel and effective therapeutic agents based on this remarkable heterocyclic core. The provided experimental protocols offer a starting point for researchers to evaluate the potential of their newly synthesized analogs.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-phenyl-1H-pyrazol-5(4H)-one Detection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust and reliable detection of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-phenyl-1H-pyrazol-5(4H)-one (PMP), a key heterocyclic scaffold, is a building block for numerous compounds with diverse biological activities, including potential therapeutic agents.[1] Its accurate quantification is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and metabolic studies.

This guide provides an in-depth comparison of validated analytical methods for the detection of PMP. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

The Analytical Challenge: Why Method Validation is Non-Negotiable

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For PMP, this means ensuring that the chosen method can accurately and precisely measure its concentration in a given sample, be it a raw material, a reaction mixture, or a final drug product. A validated method provides confidence in the generated data, which is the bedrock of regulatory submissions and, ultimately, patient safety.

The core parameters for method validation, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, robustness, and system suitability.[5] These parameters are not mere checkboxes but form a self-validating system that ensures the method's performance is well-understood and controlled.

Comparative Analysis of Analytical Techniques for PMP Detection

Several analytical techniques can be employed for the detection and quantification of PMP and its derivatives. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare three commonly used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Data Presentation: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics of validated HPLC-UV, GC-MS, and CE methods for the analysis of pyrazole derivatives, providing a quick reference for selecting the most appropriate technique.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Specificity High, based on retention time and UV spectrum.Very high, based on retention time and mass fragmentation pattern.High, based on migration time.
Linearity (r²) > 0.999[6]Typically > 0.99Good, often > 0.99
Accuracy (% Recovery) 98 - 102%[7]95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 5%[8]
Limit of Detection (LOD) Low µg/mL range[7]ng/mL to pg/mL rangeµg/mL range
Limit of Quantification (LOQ) Low µg/mL range[7]ng/mL to pg/mL rangeµg/mL range
Robustness Generally good, sensitive to mobile phase composition and pH.Robust, but sensitive to injection port temperature and carrier gas flow.Sensitive to buffer composition, pH, and voltage.
Typical Run Time 10 - 30 minutes[6]15 - 45 minutes5 - 20 minutes

Experimental Protocols: A Step-by-Step Guide

To provide a practical understanding, we present detailed, step-by-step methodologies for each of the compared analytical techniques. These protocols are based on established methods and should be adapted and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like PMP. A reversed-phase HPLC (RP-HPLC) method is often preferred due to its versatility and robustness.

Experimental Workflow: HPLC-UV Analysis of PMP

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve sample Filter Filter through 0.45 µm syringe filter Sample->Filter Standard Prepare stock and working standards Standard->Filter Inject Inject into HPLC system Filter->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate calibration curve Detect->Calibrate Quantify Quantify PMP concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of PMP.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v).[7] Degas the mobile phase before use. The choice of mobile phase composition is critical for achieving optimal separation and peak shape.

  • Standard Solution Preparation: Accurately weigh a known amount of PMP reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution.[7] Perform serial dilutions with the mobile phase to prepare working standard solutions at different concentrations to establish a calibration curve.

  • Sample Preparation: Accurately weigh the sample containing PMP and dissolve it in the same solvent as the standard. Dilute the sample solution with the mobile phase to a concentration that falls within the linear range of the method.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][9]

    • Flow Rate: 1.0 mL/min.[6][7]

    • Injection Volume: 20 µL.[7]

    • Detection Wavelength: Determined by the UV absorbance maximum of PMP (e.g., 254 nm).[9]

    • Column Temperature: Ambient or controlled (e.g., 40°C).[7]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the PMP standard against its concentration. Determine the concentration of PMP in the sample by interpolating its peak area on the calibration curve.

Self-Validation System: The inclusion of system suitability tests (e.g., tailing factor, theoretical plates, and repeatability of injections) before each analytical run ensures that the chromatographic system is performing adequately.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For PMP, derivatization may be necessary to increase its volatility.

Experimental Workflow: GC-MS Analysis of PMP

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis Derivatize_Sample Derivatize sample Extract Extract with organic solvent Derivatize_Sample->Extract Derivatize_Standard Derivatize standards Derivatize_Standard->Extract Inject_GC Inject into GC Extract->Inject_GC Separate_GC Separation in capillary column Inject_GC->Separate_GC Ionize Electron Ionization Separate_GC->Ionize Detect_MS Mass Spectrometry Detection Ionize->Detect_MS Identify Identify by mass spectrum Detect_MS->Identify Quantify_GCMS Quantify using selected ion monitoring (SIM) Identify->Quantify_GCMS

Caption: Workflow for GC-MS analysis of PMP.

Protocol:

  • Derivatization: If necessary, derivatize the PMP standard and sample with a suitable agent (e.g., silylation reagent) to increase volatility and thermal stability.

  • Standard and Sample Preparation: Prepare a series of derivatized standard solutions and the derivatized sample solution in a volatile organic solvent.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

    • Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any impurities.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

  • Analysis and Quantification: Inject the prepared solutions into the GC-MS system. Identify the PMP derivative peak based on its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve constructed from the derivatized standards.

Trustworthiness through Specificity: The mass spectrum provides a unique fingerprint of the analyte, offering a high degree of confidence in its identification, which is a cornerstone of a trustworthy analytical method.

Capillary Electrophoresis (CE) Method

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a powerful alternative to HPLC, especially for charged or polar molecules. For neutral molecules like PMP, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed.[8]

Experimental Workflow: CE Analysis of PMP

CE_Workflow cluster_prep_ce Sample & Standard Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis Dissolve_Sample Dissolve sample in buffer Inject_CE Hydrodynamic or electrokinetic injection Dissolve_Sample->Inject_CE Dissolve_Standard Prepare standards in buffer Dissolve_Standard->Inject_CE Separate_CE Separation in capillary Inject_CE->Separate_CE Detect_CE UV Detection Separate_CE->Detect_CE Calibrate_CE Generate calibration curve Detect_CE->Calibrate_CE Quantify_CE Quantify PMP concentration Calibrate_CE->Quantify_CE

Sources

A Comparative Analysis of the In Vitro Cytotoxicity of 1-phenyl-1H-pyrazol-5(4H)-one and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1][2] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2][3][4] However, the use of NSAIDs is often associated with a range of adverse effects, including gastrointestinal complications, cardiovascular risks, and renal toxicity.[2][3][4] The cytotoxicity of NSAIDs is a significant factor contributing to these side effects and is a critical area of investigation in drug development. This guide provides a comparative overview of the in vitro cytotoxicity of 1-phenyl-1H-pyrazol-5(4H)-one, a pyrazolone derivative, with other commonly used NSAIDs. Pyrazolone derivatives have attracted significant attention for their diverse biological activities, including cytotoxic effects on various human cell lines.[5]

The cytotoxic actions of NSAIDs are complex and can be mediated through both COX-dependent and COX-independent mechanisms.[4][6][7][8] While COX-1 inhibition is linked to gastrointestinal toxicity, COX-2 inhibition is responsible for the desired anti-inflammatory effects.[2][9] However, many of the cytotoxic effects of NSAIDs, particularly at higher concentrations, appear to be independent of COX inhibition.[6][7][10] These COX-independent pathways include the induction of apoptosis, mitochondrial dysfunction, and oxidative stress.[1][4][6][11]

This guide will delve into the experimental methodologies used to assess NSAID cytotoxicity, present comparative data, and explore the underlying molecular mechanisms. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to understand the cytotoxic profile of this compound in the context of other NSAIDs.

Mechanisms of NSAID-Induced Cytotoxicity

The cytotoxicity of NSAIDs is a multifactorial process involving several interconnected pathways. Understanding these mechanisms is crucial for interpreting comparative cytotoxicity data and for the development of safer anti-inflammatory agents.

COX-Dependent Mechanisms

The primary therapeutic action of NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms, COX-1 and COX-2.[2][3] COX-1 is constitutively expressed in most tissues and is involved in "housekeeping" functions such as protecting the gastric mucosa.[2][3] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation.[2] The inhibition of COX-1 by non-selective NSAIDs is a major contributor to their gastrointestinal toxicity.[2]

COX-Independent Mechanisms

Mounting evidence suggests that many of the cytotoxic effects of NSAIDs are independent of their COX-inhibitory activity.[6][7][9] These mechanisms often become prominent at concentrations higher than those required for anti-inflammatory effects.[10]

Induction of Apoptosis

NSAIDs have been shown to induce apoptosis (programmed cell death) in various cell types, including cancer cells.[6][12][13] This is a key mechanism underlying their potential anti-cancer properties.[12][13] Apoptosis can be initiated through two main pathways:

  • The Extrinsic (Death Receptor) Pathway: Some NSAIDs can up-regulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) receptors, sensitizing cells to apoptosis.[13]

  • The Intrinsic (Mitochondrial) Pathway: This is a major pathway for NSAID-induced apoptosis.[13][14] NSAIDs can directly target mitochondria, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.[1][13][14] Studies have shown that NSAIDs like ibuprofen, indomethacin, and diclofenac can activate caspase-9, a key initiator of the mitochondrial pathway.[14]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are a primary target for NSAID-induced toxicity.[1][4][11] Several NSAIDs can promote the mitochondrial permeability transition (MPT) pore opening, especially under conditions of oxidative stress.[11][15] This leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, decreased ATP production, and the release of pro-apoptotic factors.[10][11] The generation of reactive oxygen species (ROS) and subsequent oxidative stress is also a significant contributor to NSAID-induced cytotoxicity.[6][16] For example, chronic exposure to diclofenac has been shown to increase mitochondrial oxidative stress.[16]

The following diagram illustrates the key signaling pathways involved in NSAID-induced apoptosis:

NSAID_Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway NSAIDs_ext NSAIDs DeathReceptors Death Receptors (e.g., TNF-R, TRAIL-R) NSAIDs_ext->DeathReceptors Upregulation Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 EffectorCaspases_ext Effector Caspases (Caspase-3, -7) Caspase8->EffectorCaspases_ext EffectorCaspases_int Effector Caspases (Caspase-3, -7) Caspase8->EffectorCaspases_int Apoptosis_ext Apoptosis EffectorCaspases_ext->Apoptosis_ext NSAIDs_int NSAIDs Mitochondria Mitochondria NSAIDs_int->Mitochondria Direct Targeting Bax_Bcl2 ↑ Bax / ↓ Bcl-2 NSAIDs_int->Bax_Bcl2 ROS ROS Production Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax_Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->EffectorCaspases_int Apoptosis_int Apoptosis EffectorCaspases_int->Apoptosis_int

Caption: Key signaling pathways in NSAID-induced apoptosis.

Experimental Protocols for Assessing Cytotoxicity

A variety of in vitro assays are employed to evaluate the cytotoxicity of NSAIDs. The choice of assay depends on the specific cytotoxic mechanism being investigated.

Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cells (e.g., HepG2, Caco-2) in a 96-well plate and incubate overnight.[17][18]

  • Treat the cells with various concentrations of the NSAIDs (and this compound) for 24, 48, or 72 hours.[17] A vehicle control (e.g., 0.5% DMSO) should be included.[17]

  • Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours.[17]

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Cell Death Assays
Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cell membrane disruption and necrosis.

Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Culture and treat cells with the test compounds as described for the MTT assay.

  • After the incubation period, collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture containing the LDH assay reagents.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cytotoxicity based on positive and negative controls.

Apoptosis and Necrosis Assay (Hoechst 33342 and Propidium Iodide Staining)

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle:

  • Hoechst 33342: A cell-permeable dye that stains the nuclei of all cells, appearing blue. Apoptotic cells will show condensed or fragmented chromatin.

  • Propidium Iodide (PI): A cell-impermeable dye that only enters cells with a compromised membrane (late apoptotic and necrotic cells), staining the nucleus red.

Protocol:

  • Seed and treat cells in a suitable format (e.g., 24-well plate).[17]

  • After treatment, add Hoechst 33342 and PI to each well and incubate for 10 minutes.[17]

  • Visualize the cells using a fluorescence microscope and capture images.[17]

  • Count the number of viable (blue), early apoptotic (bright blue, condensed chromatin), late apoptotic (pink/purple), and necrotic (red) cells to quantify the mode of cell death.[17]

The following diagram outlines a general workflow for in vitro cytotoxicity testing of NSAIDs:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2, Caco-2) CellSeeding Cell Seeding in Plates CellCulture->CellSeeding CompoundPrep Compound Preparation (NSAIDs & Pyrazolone in DMSO) Treatment Treatment with Compounds (24, 48, 72h) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Necrosis) Treatment->LDH HoechstPI Hoechst/PI Staining (Apoptosis/Necrosis) Treatment->HoechstPI DataAcquisition Data Acquisition (Plate Reader, Microscope) MTT->DataAcquisition LDH->DataAcquisition HoechstPI->DataAcquisition IC50 IC50 Calculation DataAcquisition->IC50 StatisticalAnalysis Statistical Analysis IC50->StatisticalAnalysis Comparison Comparative Analysis StatisticalAnalysis->Comparison

Caption: General workflow for in vitro cytotoxicity testing.

Comparative Cytotoxicity Data

While direct comparative studies of this compound with a broad range of NSAIDs are not extensively available in the public domain, we can synthesize data from various studies to provide a comparative perspective. The cytotoxicity of NSAIDs is highly dependent on the cell line used and the experimental conditions.

NSAIDCell Line(s)IC50 (µM)Reference(s)
Piroxicam Melanoma530[19]
Indomethacin Melanoma180[19]
Aspirin Melanoma> 1000[19]
Diclofenac HT-29170-350[20]
Ibuprofen ---
Celecoxib KB, Saos-2, 1321N≥ 25[21]
Mefenamic Acid KB, Saos-2, 1321N≥ 25[21]
This compound & Derivatives VariousVaries[22][23][24]

Note: IC50 values can vary significantly between studies due to differences in cell lines, incubation times, and assay methods. This table is for illustrative purposes.

Studies on various pyrazolone derivatives have demonstrated a range of cytotoxic activities. For instance, some 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives have shown potent antileukemic effects, inducing apoptosis through the intrinsic mitochondrial pathway.[24] Other pyrazole derivatives have also been shown to be cytotoxic to several human cell lines.[22] The specific cytotoxicity of this compound would need to be determined through direct experimental testing against a panel of other NSAIDs under standardized conditions.

Discussion and Future Directions

The in vitro cytotoxicity of NSAIDs is a complex interplay of COX-dependent and -independent mechanisms. While COX inhibition is central to their therapeutic and some of their toxic effects, the induction of apoptosis and mitochondrial dysfunction are critical drivers of their cytotoxicity, particularly at supra-therapeutic concentrations.

From the available data, it is evident that different NSAIDs exhibit a wide range of cytotoxic potencies. For example, in one study on melanoma cells, indomethacin was found to be significantly more cytotoxic than piroxicam and aspirin.[19] The cytotoxicity of diclofenac has also been well-documented in various cancer cell lines.[20]

Pyrazolone derivatives, including this compound, represent a chemical class with demonstrated biological activity, including cytotoxicity.[22][23][24][25] The specific substitutions on the pyrazolone ring can significantly influence their cytotoxic potential.

For future research, it is imperative to conduct direct, head-to-head comparative studies of this compound against a panel of standard NSAIDs (e.g., diclofenac, ibuprofen, naproxen, celecoxib) across multiple cell lines of different origins (e.g., gastrointestinal, hepatic, renal). Such studies should employ a battery of cytotoxicity assays to elucidate the primary mode of cell death (apoptosis vs. necrosis) and to investigate the involvement of key mechanistic pathways, such as mitochondrial function and oxidative stress.

Conclusion

The comparative cytotoxicity of this compound with other NSAIDs is a critical area of investigation for understanding its potential therapeutic applications and safety profile. The existing literature strongly indicates that NSAID-induced cytotoxicity is a multifaceted process involving both COX-dependent and, perhaps more importantly, COX-independent mechanisms such as the induction of apoptosis via the mitochondrial pathway and the promotion of oxidative stress. While direct comparative data for this compound is limited, the broader class of pyrazolone derivatives has shown significant cytotoxic potential. Rigorous, standardized in vitro testing is required to definitively position the cytotoxic profile of this compound relative to other commonly used NSAIDs.

References

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A Senior Application Scientist's Guide to Comparing the Antioxidant Potential of Novel Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Pyrazolone Scaffold

In the relentless pursuit of novel therapeutics to combat oxidative stress-mediated pathologies, the pyrazolone scaffold has emerged as a privileged heterocyclic structure. These five-membered rings, containing two adjacent nitrogen atoms, are not merely synthetic curiosities; they form the core of numerous biologically active compounds.[1] The most prominent example in the antioxidant space is Edaravone , an FDA-approved drug used to mitigate neuronal damage in ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3][4] Edaravone's success lies in its potent free-radical scavenging ability, which prevents the peroxidation of cell membrane lipids and subsequent cell death.[3]

This clinical precedent has catalyzed extensive research into novel pyrazolone derivatives, seeking to enhance this inherent antioxidant potential and fine-tune pharmacological profiles. This guide provides an in-depth comparison of several classes of novel pyrazolone derivatives, grounded in experimental data. We will explore the causal relationships between chemical structure and antioxidant efficacy, detail the self-validating experimental protocols used for their evaluation, and present a clear, data-driven comparison to inform future drug discovery efforts.

The Chemistry of Antioxidant Action: Pyrazolone's Core Mechanism

The antioxidant capacity of pyrazolones is primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This is achieved through two principal mechanisms, the favorability of which can be influenced by the solvent environment.[2][3]

  • Hydrogen Atom Transfer (HAT): The pyrazolone derivative directly donates a hydrogen atom to a free radical, quenching its reactivity. This is often the predominant mechanism in nonpolar environments.

  • Sequential Proton-Loss Electron-Transfer (SPLET): The pyrazolone first loses a proton, followed by the transfer of an electron to the radical species. This pathway is generally favored in polar solvents.[2][3]

The efficiency of these processes is highly dependent on the substituents attached to the pyrazolone core. As we will see, the strategic placement of electron-donating groups, particularly hydroxyl (-OH) moieties, can dramatically enhance radical scavenging potency.

Antioxidant_Mechanism PzOH Pyrazolone-OH PzO_rad Pz-O• (Stable Pyrazolone Radical) PzOH->PzO_rad H• donation (HAT) Radical R• RH RH (Quenched Radical) Radical->RH H• acceptance Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_stock 1. Prepare Stock Solutions (Derivatives & Standards in DMSO/Ethanol) prep_reagent 2. Prepare Assay Reagents (e.g., DPPH in Methanol) prep_stock->prep_reagent serial_dil 3. Perform Serial Dilutions of Test Compounds add_reagent 4. Add Radical Solution (DPPH) to each well serial_dil->add_reagent incubate 5. Incubate in Dark (e.g., 30 minutes at RT) add_reagent->incubate read_abs 6. Read Absorbance (e.g., 517 nm for DPPH) incubate->read_abs calc_inhib 7. Calculate % Inhibition read_abs->calc_inhib calc_ic50 8. Plot Inhibition vs. Concentration & Determine IC50 calc_inhib->calc_ic50

Caption: Standard experimental workflow for in vitro antioxidant screening (e.g., DPPH assay).

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow, which is measured spectrophotometrically.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also prepare a series of concentrations of the test compounds and a standard (e.g., L-Ascorbic Acid) in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each test compound concentration to respective wells.

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare a control well containing 50 µL of the solvent and 150 µL of the DPPH solution.

    • Prepare a blank well for each test compound containing 50 µL of the compound and 150 µL of methanol.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the % scavenging against the concentration of the test compound and determine the IC50 value from the curve.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. [5][6][7]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) solutions (e.g., 100 to 2000 µM) in distilled water.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 20 µL of the appropriately diluted test compound or standard to wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells and mix.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using the FeSO₄ solutions. Determine the FRAP value of the samples from the standard curve and express the results as Fe²⁺ equivalents (e.g., in µmol/L or µmol/g).

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

The data consistently reveals a clear relationship between the molecular structure of pyrazolone derivatives and their antioxidant potential.

SAR_Logic cluster_core Pyrazolone Core cluster_substituents Substituent Type cluster_activity Resulting Antioxidant Activity Core Pyrazolone Scaffold EDG Electron Donating Groups (-OH, -OCH3) Core->EDG Catechol Catechol Moiety (ortho-dihydroxy) Core->Catechol EWG Electron Withdrawing Groups (-NO2, -Cl) Core->EWG High High Activity (Low IC50) EDG->High Enhances H• donation Catechol->High Synergistic effect, stabilizes radical Low Low Activity (High IC50) EWG->Low Hinders H• donation

Caption: Structure-Activity Relationship (SAR) for pyrazolone antioxidant potential.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups increase the electron density on the pyrazolone ring system. This enhanced density makes it easier for the molecule to donate a hydrogen atom or an electron, thus increasing its antioxidant capacity.

  • Catechol Moiety: As highlighted in the data, this is a premier structural feature for high antioxidant activity. [2][3]The proximity of the two hydroxyl groups allows for the formation of a stable intramolecular hydrogen bond in the resulting radical, making the parent molecule a more willing H-atom donor.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens tend to decrease antioxidant activity by pulling electron density away from the ring, making the donation of a hydrogen atom or electron more difficult.

Conclusion and Future Directions

The pyrazolone scaffold remains a highly fertile ground for the development of potent antioxidants. This comparative guide underscores a critical principle in medicinal chemistry: rational design guided by structure-activity relationships is paramount. The evidence strongly indicates that pyrazolone derivatives featuring catechol or multiple hydroxyl substituents are the most promising candidates for further development. [2][3][8] Future research should focus on optimizing these lead compounds to improve their pharmacokinetic and pharmacodynamic profiles (ADMET properties). Furthermore, while in vitro assays like DPPH and FRAP are essential for initial screening, subsequent evaluation in more biologically relevant systems, such as cell-based oxidative stress models and in vivo lipid peroxidation assays, is crucial to validate their therapeutic potential. [9][10]The continued exploration of this versatile scaffold holds significant promise for delivering next-generation antioxidant therapies.

References

  • Branković, J., Milovanović, V. M., Petrović, Z. D., Simijonović, D., & Petrović, V. P. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(4), 2567–2579. Available at: [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]

  • ResearchGate. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. Available at: [Link]

  • EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES. (n.d.). PMC. Available at: [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3393. Available at: [Link]

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  • ResearchGate. (n.d.). DPPH and ABTS radical scavenging activities of compounds 1-10. Available at: [Link]

  • PubMed. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available at: [Link]

  • Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations. (2024). Nature. Available at: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Springer. Available at: [Link]

  • Ali, I., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 12(1), 9387. Available at: [Link]

  • Branković, J., Milovanović, V. M., Petrović, Z. D., Simijonović, D., & Petrović, V. P. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(4), 2567–2579. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis, Characterization and Evaluation of Antioxidant Activity of New Pyrazolines Derivatives. Available at: [Link]

  • Al-Ostath, R. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Available at: [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Available at: [Link]

  • SCIDAR. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent advances on the green synthesis and antioxidant activities of pyrazoles. Available at: [Link]

  • MDPI. (n.d.). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Available at: [Link]

  • ResearchGate. (n.d.). Ferric reducing antioxidant power (FRAP) of compounds 1-17. Available at: [Link]

  • Ferric reducing antioxidant power (FRAP): Significance and symbolism. (2025). Wisdom Library. Available at: [Link]

  • ResearchGate. (n.d.). Ferric reducing/antioxidant power (FRAP) assay (μmol Fe (II)/g fresh weight). Available at: [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76. Available at: [Link]

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A Senior Application Scientist's Guide to Evaluating 15-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to modulating inflammatory pathways, 15-lipoxygenase (15-LOX) presents a compelling therapeutic target. This enzyme plays a pivotal role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators implicated in a range of inflammatory diseases, cancers, and neurodegenerative disorders.[1][2][3] The effective evaluation of 15-LOX inhibitors is therefore a critical step in the development of novel therapeutics.

This guide provides an in-depth comparison of key methodologies for assessing the inhibitory effects on 15-LOX, grounded in scientific principles and practical, field-proven insights. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reliable data.

The Significance of 15-Lipoxygenase in Human Health and Disease

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic and linoleic acid.[4][5] The designation "15-lipoxygenase" refers to the enzyme's specificity for inserting molecular oxygen at the 15th carbon position of arachidonic acid, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE).[6] This initial product is a precursor to a cascade of downstream signaling molecules that can have both pro- and anti-inflammatory effects.[7]

The dual role of 15-LOX in various physiological and pathological processes underscores the importance of developing specific inhibitors.[8] For instance, excessive 15-LOX activity has been linked to atherosclerosis, certain cancers, and neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][2] Conversely, some 15-LOX products are involved in the resolution of inflammation.[6] This complexity necessitates precise and reliable methods to screen and characterize inhibitors that can selectively modulate 15-LOX activity.

Below is a simplified representation of the 15-LOX catalytic cycle, illustrating the conversion of a polyunsaturated fatty acid (PUFA) substrate into a lipid hydroperoxide product.

15-LOX Catalytic Cycle PUFA_Substrate PUFA Substrate (e.g., Arachidonic Acid) 15_LOX_Active_Site 15-LOX Active Site (Fe³⁺) PUFA_Substrate->15_LOX_Active_Site Binding Lipid_Radical Lipid Radical Intermediate 15_LOX_Active_Site->Lipid_Radical Hydrogen Abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical Oxygen Insertion (O₂) Lipid_Hydroperoxide Lipid Hydroperoxide Product (e.g., 15-HpETE) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Hydrogen Donation Lipid_Hydroperoxide->15_LOX_Active_Site Product Release & Enzyme Regeneration (Fe²⁺ -> Fe³⁺)

Caption: Simplified 15-LOX catalytic cycle.

Comparative Analysis of 15-LOX Inhibitor Screening Assays

The selection of an appropriate assay for screening 15-LOX inhibitors is contingent on several factors, including the desired throughput, sensitivity, cost, and the specific research question being addressed. Here, we compare the most common methodologies: spectrophotometric and fluorometric assays.

Spectrophotometric Assays

Spectrophotometric assays are a widely used and accessible method for measuring 15-LOX activity. The principle behind this technique is the detection of the formation of conjugated dienes, a characteristic feature of the lipid hydroperoxide products generated by lipoxygenases.[9]

Principle: The enzymatic reaction of 15-LOX with a substrate like linoleic or arachidonic acid results in the formation of a conjugated double bond system in the product molecule.[9] This structural change leads to a significant increase in absorbance at a specific wavelength, typically around 234 nm.[10] The rate of this absorbance increase is directly proportional to the enzyme's activity.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.2 M borate buffer (pH 9.0). All solutions should be brought to room temperature before use.[9]

    • Enzyme Solution: Dissolve 15-lipoxygenase (from soybean, a common model) in the assay buffer to a final concentration that yields a measurable rate of absorbance change (e.g., 200 U/mL final concentration). Keep the enzyme solution on ice throughout the experiment.[9]

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in the assay buffer. A slight pre-oxidation of the linoleic acid may be necessary to activate the enzyme.[9]

    • Inhibitor Solutions: Dissolve the test compounds (and a positive control inhibitor like nordihydroguaiaretic acid - NDGA) in dimethyl sulfoxide (DMSO) at various concentrations.[9]

  • Assay Procedure (96-well plate format):

    • In a UV-transparent 96-well plate, add 10 µL of the inhibitor solution (or DMSO for the control) to each well.

    • Add 190 µL of the enzyme solution to each well and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of the substrate solution to each well.

    • Immediately measure the increase in absorbance at 234 nm over a period of 5-10 minutes using a microplate reader.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) value.[11]

Spectrophotometric Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, & Inhibitors Add_Inhibitor Add Inhibitor/DMSO to Plate Reagents->Add_Inhibitor Add_Enzyme Add Enzyme & Incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate to Initiate Add_Enzyme->Add_Substrate Measure_Absorbance Measure A₂₃₄ nm (Kinetic) Add_Substrate->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity Measure_Absorbance->Calculate_Velocity Calculate_Inhibition Calculate % Inhibition Calculate_Velocity->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50 Fluorometric Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Enzyme, Substrate, Probe, & Inhibitors Add_Inhibitor Add Inhibitor/DMSO to Plate Reagents->Add_Inhibitor Add_Enzyme Add Enzyme & Incubate Add_Inhibitor->Add_Enzyme Add_Working_Solution Add Substrate/Probe Mix Add_Enzyme->Add_Working_Solution Incubate_RT Incubate at RT (Dark) Add_Working_Solution->Incubate_RT Measure_Fluorescence Measure Fluorescence Incubate_RT->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorometric 15-LOX assay.

Comparison of Assay Methodologies

FeatureSpectrophotometric AssayFluorometric Assay
Principle Measures formation of conjugated dienes (absorbance at ~234 nm) [9]Measures oxidation of a fluorescent probe by lipid hydroperoxides [12]
Sensitivity ModerateHigh [12]
Throughput Moderate to high (amenable to 96-well format)High (amenable to 384-well and 1536-well formats) [12]
Cost Generally lower cost reagents and equipmentCan be more expensive due to specialized probes and plates
Interference Compounds that absorb at 234 nm can interfere [9]Colored or fluorescent compounds can interfere
Best For Initial screening, mechanistic studies, labs with standard equipmentHigh-throughput screening (HTS) of large compound libraries [13]

Interpreting the Data: A Focus on IC50 Values

The IC50 value is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. [8] When comparing the inhibitory effects of different compounds, it is crucial to maintain consistent experimental conditions, including enzyme and substrate concentrations, buffer composition, and incubation times.

The table below provides a comparative overview of the IC50 values for several known 15-LOX inhibitors, as determined by various in vitro assays.

Inhibitor15-LOX IC50 (µM)Assay TypeReference
Nordihydroguaiaretic Acid (NDGA)9Colorimetric[4]
Quercetin49Spectrophotometric[14]
Fisetin1.5Fluorometric[15]
Luteolin0.6Spectrophotometric[15]
MLS0003270690.34Spectrophotometric[11]
MLS0003271860.53Spectrophotometric[11]

Note: IC50 values can vary between studies due to differences in experimental conditions and the source of the enzyme (e.g., soybean vs. human recombinant).

Concluding Remarks for the Practicing Scientist

The evaluation of 15-lipoxygenase inhibitors is a multifaceted process that requires a thorough understanding of the available methodologies and their respective strengths and limitations. For initial screening and mechanistic studies, the classic spectrophotometric assay provides a robust and cost-effective solution. For large-scale screening campaigns, the enhanced sensitivity and throughput of fluorometric assays are indispensable.

Ultimately, the choice of assay should be guided by the specific goals of the research. By carefully considering the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of novel 15-LOX-targeted therapeutics.

References

  • Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Available from: [Link]

  • Lu W, Zhao X, Zou S, Huang J. A fluorimetric assay for human reticulocyte 15-lipoxygenase-1 activity. Anal Biochem. 2012 Jul 1;426(1):66-8. Available from: [Link]

  • A Fluorescent based Enzyme Assay for Recombinant Human Lipoxygenase Enzyme Isoforms. Science Alert. Available from: [Link]

  • Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. PubMed Central. Available from: [Link]

  • Molecular Mechanism of 15-Lipoxygenase Allosteric Activation and Inhibition. ResearchGate. Available from: [Link]

  • Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15). PMC. Available from: [Link]

  • Lipoxygenase Inhibitor Screening Assay Kit. Bertin Bioreagent. Available from: [Link]

  • Measurement of lipid hydroperoxides by the ferric-xylenol orange method (2) application to lipoxygenase assay. PubMed. Available from: [Link]

  • Development of a Fluorescent Intensity Assay Amenable for High-Throughput Screening for Determining 15-Lipoxygenase Activity. ResearchGate. Available from: [Link]

  • What are 12/15-LOX inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • Development of a new colorimetric assay for lipoxygenase activity. PubMed. Available from: [Link]

  • The importance of 15-lipoxygenase inhibitors in cancer treatment. PubMed. Available from: [Link]

  • The potential of 12/15-lipoxygenase inhibitors in stroke therapy. PMC. Available from: [Link]

  • Lipoxygenase Activity Assay Kit (Fluorometric). BioVision. Available from: [Link]

  • The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PubMed Central. Available from: [Link]

  • 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina. PMC. Available from: [Link]

  • ic50 values compared: Topics. Science.gov. Available from: [Link]

  • Inhibition of 15-lipoxygenases by flavonoids: Structure-activity relations and mode of action. ResearchGate. Available from: [Link]

  • Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies. PMC. Available from: [Link]

  • Functional and pathological roles of the 12- and 15-lipoxygenases. PMC. Available from: [Link]

  • Regulation and Functions of 15-Lipoxygenases in Human Macrophages. PMC. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-phenyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-phenyl-1H-pyrazol-5(4H)-one (also known by synonyms such as Edaravone and 3-methyl-1-phenyl-2-pyrazolin-5-one), ensuring the protection of laboratory personnel and the environment. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to empower you with a deep understanding of safe laboratory practices.

Hazard Profile and Core Safety Principles

This compound is a stable, crystalline powder. However, it is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also cause skin and respiratory system irritation.[3] A critical, though often overlooked, hazard is that when heated to decomposition, it can emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4][5][6] Therefore, proper disposal is not merely a matter of regulatory compliance but a crucial safety measure to prevent acute and chronic health issues and environmental contamination.

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of in standard trash or discharged into the sewer system.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][8]To prevent eye irritation from dust or splashes.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[6]To prevent skin contact and potential irritation.[3]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Generally not required if handled in a well-ventilated area or chemical fume hood.[3] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[8][9]To prevent inhalation of airborne particles, which can cause respiratory irritation.[3]

Step-by-Step Disposal Protocol

The following protocols are designed to guide the user through the safe disposal of solid this compound and any materials contaminated with it.

3.1. Solid Waste Disposal

This procedure applies to unused or expired this compound powder.

  • Container Preparation : Obtain a designated hazardous waste container that is sealable and chemically compatible. The container must be clearly labeled.

  • Labeling : The label must include the full chemical name, "this compound," and appropriate hazard warnings such as "Harmful" and "Irritant."[10]

  • Transfer : In a well-ventilated area or a chemical fume hood, carefully transfer the solid waste into the prepared container. Use tools that minimize dust generation.

  • Sealing : Securely seal the container.

  • Storage : Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[8][10]

3.2. Disposal of Contaminated Materials

This procedure applies to items such as weighing papers, gloves, and absorbent pads that are contaminated with this compound.

  • Collection : Place all contaminated materials into the same designated solid hazardous waste container as the pure compound.[10]

  • Packaging : If the volume of contaminated materials is large, they can be collected in a clear plastic bag placed inside a labeled, five-gallon pail.[11] The bag should be sealed when three-quarters full.[11]

  • Labeling : The outer container must be labeled as described in the solid waste disposal protocol.

  • Final Disposal : Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[10]

3.3. Spill Decontamination

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.

  • Control Ignition Sources : Remove all sources of ignition from the area.[4][7]

  • Dampen the Spill : Gently dampen the solid spill material with ethanol.[4] This minimizes the generation of airborne dust during cleanup.

  • Collect the Material : Transfer the dampened material into a suitable, labeled container for hazardous waste.[4]

  • Final Cleanup : Use absorbent paper dampened with ethanol to wipe the spill area, followed by a thorough washing with a soap and water solution.[4]

  • Dispose of Cleanup Materials : All materials used for cleanup, including absorbent paper and contaminated clothing, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Identify Waste Type solid_waste Solid this compound start->solid_waste contaminated_materials Contaminated Materials (Gloves, Paper, etc.) start->contaminated_materials spill Spill start->spill collect_solid Collect in a Labeled, Sealable, Chemically Compatible Container solid_waste->collect_solid collect_contaminated Place in the Same Container as Solid Waste or a Lined, Labeled Pail contaminated_materials->collect_contaminated spill_cleanup Dampen with Ethanol, Collect Material, Wash Area with Soap and Water spill->spill_cleanup store Store in a Designated Hazardous Waste Area collect_solid->store collect_contaminated->store spill_cleanup->store request_pickup Request Pickup by EHS or Licensed Waste Disposal Service store->request_pickup incineration High-Temperature Incineration at a Licensed Facility request_pickup->incineration

Sources

A Comprehensive Guide to the Safe Handling of 1-Phenyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: A Proactive Stance on Safety

1-Phenyl-1H-pyrazol-5(4H)-one and its derivatives are heterocyclic compounds widely utilized in pharmaceutical synthesis. While specific toxicological data for this compound is not extensively documented, the safety profile of the closely related analogue, 1-phenyl-3-methyl-5-pyrazolone (CAS RN 89-25-8), provides critical guidance. This analogue is classified as harmful if swallowed and causes serious eye irritation.[1] Given the structural similarity, it is prudent to handle this compound with a comparable level of caution. The primary routes of exposure are ingestion, inhalation of dust particles, and direct contact with the skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on the scientific reasoning for each selection.

Body PartRequired PPERationale and Specifications
Eyes/Face Tightly fitting safety goggles or a full-face shield.Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[1] Standard safety glasses with side shields are insufficient.
Skin/Hands Nitrile or Neoprene gloves.These materials offer good resistance to a range of chemicals, including aromatic and heterocyclic compounds.[2][3] Given the potential for skin irritation, gloves should be inspected before use and changed immediately if contaminated. Double-gloving is recommended for extended handling periods.
Body Laboratory coat.A standard lab coat is sufficient to protect against minor spills and dust contamination. For larger quantities or in the event of a significant spill, a chemically resistant apron or coveralls should be worn.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Handling the solid form of this compound can generate dust, which may be harmful if inhaled. All weighing and transfer operations should be conducted in a fume hood or a well-ventilated space. If engineering controls are insufficient, a respirator is required.[4]

Safe Handling Workflow: A Step-by-Step Operational Plan

Adherence to a stringent operational workflow is paramount to minimizing exposure and ensuring a safe working environment. The following diagram outlines the procedural steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (SDS) for 1-phenyl-3-methyl-5-pyrazolone prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure fume hood or ventilated area is operational prep2->prep3 handling1 Weigh and transfer the chemical in a fume hood prep3->handling1 handling2 Keep the container tightly closed when not in use handling1->handling2 handling3 Avoid generating dust handling2->handling3 cleanup1 Decontaminate work surfaces with an appropriate solvent handling3->cleanup1 cleanup2 Collect all waste in a labeled, sealed container cleanup1->cleanup2 cleanup3 Dispose of waste through a licensed professional waste disposal service cleanup2->cleanup3

Sources

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1-phenyl-1H-pyrazol-5(4H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.